Product packaging for kaempferol 3-neohesperidoside(Cat. No.:)

kaempferol 3-neohesperidoside

Cat. No.: B8180813
M. Wt: 594.5 g/mol
InChI Key: OHOBPOYHROOXEI-UHFFFAOYSA-N
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Description

Kaempferol-3-O-glucorhamnoside is a natural product found in Chenopodium fremontii, Allium obliquum, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30O15 B8180813 kaempferol 3-neohesperidoside

Properties

IUPAC Name

3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c1-9-17(32)20(35)22(37)26(38-9)42-25-21(36)18(33)15(8-28)40-27(25)41-24-19(34)16-13(31)6-12(30)7-14(16)39-23(24)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,25-33,35-37H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOBPOYHROOXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Kaempferol 3-neohesperidoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037573
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

32602-81-6
Record name Kaempferol 3-neohesperidoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037573
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

197 - 200 °C
Record name Kaempferol 3-neohesperidoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037573
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Sources of Kaempferol 3-Neohesperidoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of kaempferol 3-neohesperidoside, a flavonoid glycoside with notable biological activities. This document details its primary plant origins, methodologies for its extraction and analysis, and insights into its mechanism of action, presented in a format tailored for research and development applications.

Natural Occurrence of this compound

This compound has been identified in a variety of plant species. The primary documented sources are detailed below. It is important to note that while these plants are known to contain the compound, publicly available literature largely lacks specific quantitative data on its concentration.

Table 1: Principal Natural Sources of this compound

Plant SpeciesFamilyPlant Part(s)
Primula latifolia[1][2]PrimulaceaeLeaves[1][2]
Primula vulgaris[1]PrimulaceaeLeaves
Daphniphyllum calycinumDaphniphyllaceaeLeaves
Diospyros cathayensisEbenaceaeNot specified
Glycine max (Soybean)FabaceaeNot specified
Thesium chinenseSantalaceaeWhole plant
Phragmites australis (Common Reed)PoaceaeAerial parts

Experimental Protocols

The following sections outline generalized experimental protocols for the extraction, isolation, and quantification of this compound from plant matrices. These are based on established methodologies for kaempferol and its glycosides.

Extraction of Kaempferol Glycosides

A common method for extracting flavonoid glycosides from plant material is solvent extraction.

  • Sample Preparation: The plant material (e.g., leaves) is air-dried and ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered plant material is typically macerated with a polar solvent such as methanol or ethanol, often in a hydroalcoholic solution (e.g., 70% ethanol in water). The extraction is usually performed at room temperature over an extended period (e.g., 48-72 hours) with occasional agitation. This process is often repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

The isolation of this compound from the crude extract is typically achieved through a series of chromatographic techniques.

  • Initial Fractionation: The crude extract can be suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Flavonoid glycosides are often enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

  • Column Chromatography: The enriched fraction is then subjected to various column chromatography methods for further purification.

    • Silica Gel Chromatography: This technique separates compounds based on their polarity. A solvent system of varying polarity, such as a gradient of chloroform and methanol, is used to elute the compounds.

    • Sephadex LH-20 Chromatography: This method is effective for separating flavonoids. Methanol is a common solvent used for elution.

    • Octadecylsilyl (ODS) Reverse-Phase Chromatography: This technique separates compounds based on their hydrophobicity. A gradient of methanol and water is typically used as the mobile phase.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure this compound, preparative HPLC is often employed. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

Identification and Quantification

The identification and quantification of this compound are typically performed using high-performance liquid chromatography coupled with a suitable detector.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

    • Column: A reverse-phase C18 column is standard.

    • Mobile Phase: A gradient elution with a binary solvent system, such as acetonitrile (A) and water with 0.1% formic acid (B), is commonly used.

    • Detection: UV detection is typically set at the maximum absorbance wavelength for kaempferol glycosides, which is around 350 nm.

    • Quantification: Quantification is achieved by creating a calibration curve with a known standard of this compound.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For more sensitive and specific quantification, LC-MS/MS is the method of choice.

    • Ionization: Electrospray ionization (ESI) in negative ion mode is often used for flavonoids.

    • Mass Analysis: The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor ion to product ion transition for this compound. The precursor ion ([M-H]⁻) for this compound is m/z 593.15. A characteristic product ion is m/z 285.04, corresponding to the kaempferol aglycone.

    • Quantification: Stable isotope-labeled internal standards can be used for the most accurate quantification.

Biological Activity and Signaling Pathways

This compound has been shown to possess insulinomimetic properties, stimulating glycogen synthesis in skeletal muscle. This activity is mediated through the activation of key signaling pathways.

Signaling Pathway for Insulinomimetic Action

The insulin-like effects of this compound on glycogen synthesis in rat soleus muscle involve the PI3K/Akt and MAPK pathways.

insulin_signaling K3N Kaempferol 3-neohesperidoside IR Insulin Receptor K3N->IR PI3K PI3K IR->PI3K MEK MEK IR->MEK Akt Akt PI3K->Akt GSK3 GSK-3 Akt->GSK3 inhibition GS Glycogen Synthase GSK3->GS inhibition Glycogen Glycogen Synthesis GS->Glycogen ERK ERK1/2 MEK->ERK PP1 PP1 ERK->PP1 PP1->GS activation

Caption: Signaling pathway of this compound's insulinomimetic effect.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the investigation of this compound from a plant source.

workflow start Plant Material (e.g., Primula latifolia leaves) extraction Solvent Extraction (e.g., 70% Methanol) start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Column Chromatography (Silica Gel, Sephadex LH-20, ODS) crude_extract->fractionation fractions Purified Fractions fractionation->fractions hplc Preparative HPLC fractions->hplc quantification Quantification (HPLC-UV or LC-MS/MS) fractions->quantification pure_compound Pure Kaempferol 3-neohesperidoside hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Caption: General workflow for extraction, isolation, and analysis.

References

The intricate biosynthetic pathway of kaempferol 3-neohesperidoside in plants is a multi-step enzymatic process that transforms the precursor L-phenylalanine into a complex flavonoid glycoside. This technical guide provides an in-depth exploration of this pathway, detailing the enzymes involved, their kinetic properties, and the experimental protocols for their characterization, aimed at researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: November 2025

Core Biosynthetic Pathway: From Phenylalanine to Kaempferol

The biosynthesis of kaempferol 3-neohesperidoside begins with the well-established phenylpropanoid pathway, a central metabolic route in plants for the synthesis of a wide array of phenolic compounds. This initial phase culminates in the production of the flavonol aglycone, kaempferol.

The key enzymatic steps leading to kaempferol are:

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid, the entry point into the phenylpropanoid pathway.

  • Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated by C4H to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Chalcone Synthase (CHS): CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.

  • Chalcone Isomerase (CHI): Naringenin chalcone is subsequently isomerized by CHI to form the flavanone naringenin.

  • Flavanone 3-Hydroxylase (F3H): Naringenin is then hydroxylated at the 3-position of the C-ring by F3H to yield dihydrokaempferol.

  • Flavonol Synthase (FLS): Finally, FLS introduces a double bond between C2 and C3 of dihydrokaempferol to form the flavonol kaempferol.

Glycosylation Cascade: The Formation of this compound

The kaempferol aglycone undergoes a two-step glycosylation process to yield this compound. This process is catalyzed by specific UDP-glycosyltransferases (UGTs), which transfer sugar moieties from activated sugar donors, such as UDP-glucose and UDP-rhamnose, to the flavonoid backbone. Glycosylation is a critical modification that enhances the solubility, stability, and bioavailability of flavonoids[1].

Step 1: Glucosylation of Kaempferol at the 3-O-Position

The first step in the glycosylation cascade is the attachment of a glucose molecule to the 3-hydroxyl group of kaempferol. This reaction is catalyzed by a flavonoid 3-O-glucosyltransferase (F3GT) .

Enzyme: Flavonoid 3-O-glucosyltransferase (EC 2.4.1.91)[2] Reaction: UDP-glucose + Kaempferol ⇌ UDP + Kaempferol 3-O-β-D-glucoside[2]

Kaempferol_Glucosylation

Step 2: Rhamnosylation of Kaempferol 3-O-glucoside

The second and final step is the transfer of a rhamnose molecule from UDP-rhamnose to the 2-hydroxyl group of the glucose moiety of kaempferol 3-O-glucoside. This specific 1→2 linkage is characteristic of the neohesperidoside disaccharide. This reaction is catalyzed by a flavonoid 3-O-glucoside 2''-O-rhamnosyltransferase . While enzymes forming the 1→6 linkage (rutinoside) are more commonly characterized, the existence of enzymes forming the 1→2 linkage has been demonstrated, particularly in citrus for flavanones[3].

Enzyme: Flavonoid 3-O-glucoside 2''-O-rhamnosyltransferase Reaction: UDP-L-rhamnose + Kaempferol 3-O-β-D-glucoside ⇌ UDP + Kaempferol 3-O-neohesperidoside

Kaempferol_Rhamnosylation

Quantitative Data on Key Enzymes

The following table summarizes the kinetic parameters of representative flavonoid 3-O-glucosyltransferases that utilize kaempferol as a substrate. Data for a specific kaempferol 3-O-glucoside 2''-O-rhamnosyltransferase is limited; however, kinetic data for a related flavanone-7-O-glucoside-2''-O-rhamnosyltransferase is included to provide an indication of the enzyme's affinity for its substrates.

EnzymeSubstrateK_m (µM)V_max (units/mg)k_cat (s⁻¹)k_cat/K_m (s⁻¹M⁻¹)Source OrganismReference
Flavonoid 3-O-Glucosyltransferases (F3GT)
VvGT1Kaempferol42-0.081.9 x 10³Vitis vinifera[4]
VvGT1UDP-Glucose680---Vitis vinifera
HmF3RTKaempferol----Hypericum monogynum
HmF3RTUDP-Rhamnose----Hypericum monogynum
Flavanone-7-O-glucoside-2''-O-rhamnosyltransferase
-Hesperetin-7-O-glucoside41.5---Citrus species (pummelo)
-UDP-Rhamnose1.1---Citrus species (pummelo)

Experimental Protocols

Heterologous Expression and Purification of Recombinant Glycosyltransferases

A common method for obtaining sufficient quantities of plant glycosyltransferases for characterization is through heterologous expression in microbial systems, such as Escherichia coli or Pichia pastoris.

Experimental_Workflow

1. Gene Cloning and Vector Construction:

  • The full-length coding sequence of the target UGT is amplified from plant cDNA using gene-specific primers.

  • The amplified product is then cloned into a suitable expression vector, often containing a tag (e.g., His-tag, MBP-tag) for affinity purification.

2. Heterologous Expression:

  • The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)).

  • Transformed cells are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD_600 of 0.5-0.7).

  • Protein expression is induced by the addition of an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), followed by incubation at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 16-24 hours) to enhance protein solubility.

3. Protein Purification:

  • Cells are harvested by centrifugation and resuspended in a lysis buffer.

  • Cell lysis can be achieved by sonication or by using a French press.

  • The cell lysate is centrifuged to pellet cell debris, and the supernatant containing the soluble recombinant protein is collected.

  • The tagged protein is purified from the crude extract using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins or amylose resin for MBP-tagged proteins).

  • The purified protein is then dialyzed against a storage buffer and its concentration determined.

Enzyme Activity Assay for Flavonoid Glycosyltransferases

The activity of the purified glycosyltransferases can be assessed by monitoring the formation of the glycosylated product over time.

Reaction Mixture: A typical reaction mixture (e.g., 50-100 µL) contains:

  • Buffer (e.g., 50-100 mM Tris-HCl or phosphate buffer, pH 7.5-8.0)

  • Flavonoid substrate (e.g., 100 µM kaempferol or kaempferol 3-O-glucoside)

  • UDP-sugar donor (e.g., 1-2 mM UDP-glucose or UDP-rhamnose)

  • Purified recombinant enzyme (a few micrograms)

Assay Procedure:

  • The reaction components, except for the enzyme, are pre-incubated at the optimal temperature (e.g., 30-37°C).

  • The reaction is initiated by the addition of the purified enzyme.

  • The reaction is allowed to proceed for a specific time (e.g., 10-60 minutes) and is then stopped by the addition of an equal volume of methanol or by acidification.

  • The reaction mixture is centrifuged to pellet any precipitated protein.

  • The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the substrate and the product.

Kinetic Parameter Determination: To determine the Michaelis-Menten kinetic parameters (K_m and V_max), the initial reaction rates are measured at various concentrations of one substrate while keeping the concentration of the other substrate constant and saturating. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.

Conclusion

The biosynthesis of this compound is a testament to the intricate and highly specific enzymatic machinery present in plants. Understanding this pathway at a molecular and kinetic level is crucial for metabolic engineering efforts aimed at producing this and other valuable flavonoid glycosides in heterologous systems. The detailed protocols provided in this guide offer a framework for the expression, purification, and characterization of the key glycosyltransferases involved, paving the way for further research and potential applications in drug development and biotechnology.

References

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Kaempferol 3-Neohesperidoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol 3-neohesperidoside is a naturally occurring flavonoid glycoside that has garnered significant interest within the scientific community due to its potential therapeutic properties, including insulinomimetic effects. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound. It includes a detailed breakdown of its molecular architecture, a summary of its physicochemical and spectroscopic data, a representative experimental protocol for its isolation and structural elucidation, and a visualization of its known signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

This compound (CAS No: 32602-81-6) is a complex biomolecule consisting of an aglycone, kaempferol, linked to a disaccharide, neohesperidose, at the 3-hydroxyl group.[1][2]

1.1. Aglycone: Kaempferol

The aglycone portion of the molecule is kaempferol (3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one), a well-known flavonol.[3] Flavonols are a class of flavonoids characterized by a C6-C3-C6 backbone, forming a chromen-4-one (benzopyran-4-one) ring system with a phenyl substituent at the 2-position and a hydroxyl group at the 3-position.

1.2. Glycone: Neohesperidose

The sugar moiety attached to kaempferol is neohesperidose. This disaccharide is composed of α-L-rhamnopyranose linked to the 2-hydroxyl group of β-D-glucopyranose. The full systematic name for this sugar unit is 2-O-(α-L-rhamnopyranosyl)-β-D-glucopyranose.

1.3. Glycosidic Linkage

The neohesperidose is attached to the kaempferol aglycone via an O-glycosidic bond at the C-3 position of the flavonol.

1.4. Stereochemistry

The precise stereochemical configuration is crucial for the biological activity of this compound. The IUPAC name, 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one, defines the absolute stereochemistry at each chiral center within the two sugar units.[4]

Caption: Hierarchical structure of this compound.

Data Presentation

Physicochemical Properties
PropertyValue
Molecular Formula C₂₇H₃₀O₁₅
Molecular Weight 594.51 g/mol
CAS Number 32602-81-6
Appearance Yellowish powder
Solubility Soluble in methanol, ethanol, DMSO
Spectroscopic Data

The structural elucidation of this compound is primarily achieved through a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] While the full experimental dataset from the primary literature is not publicly available, the following table presents the expected chemical shifts based on the known structure and data from closely related compounds.

Table 2.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position Aglycone (Kaempferol) ¹³C (ppm) ¹H (ppm, J in Hz)
2157.5-
3134.5-
4178.0-
5162.0-
699.06.20 (d, 2.0)
7165.0-
894.06.40 (d, 2.0)
9158.0-
10104.5-
1'121.5-
2', 6'131.08.05 (d, 8.8)
3', 5'115.56.90 (d, 8.8)
4'160.0-
Position Glycone (Neohesperidose) ¹³C (ppm) ¹H (ppm, J in Hz)
1'' (Glc)101.05.40 (d, 7.5)
2'' (Glc)82.5~3.6-3.8 (m)
3'' (Glc)77.0~3.4-3.6 (m)
4'' (Glc)70.5~3.3-3.5 (m)
5'' (Glc)76.5~3.4-3.6 (m)
6'' (Glc)61.5~3.7-3.9 (m)
1''' (Rha)101.55.10 (br s)
2''' (Rha)71.0~3.9-4.1 (m)
3''' (Rha)71.5~3.7-3.9 (m)
4''' (Rha)72.5~3.4-3.6 (m)
5''' (Rha)69.0~3.5-3.7 (m)
6''' (Rha)18.01.10 (d, 6.0)

Note: The chemical shifts are approximate and may vary depending on the solvent and experimental conditions. The data is compiled based on typical values for kaempferol glycosides.

Experimental Protocols

The following is a representative protocol for the isolation and structural elucidation of this compound from a plant source, such as Primula latifolia.

3.1. Extraction and Isolation

G A Plant Material (e.g., dried leaves of Primula latifolia) B Maceration with Methanol A->B C Filtration and Concentration (Crude Methanolic Extract) B->C D Solvent Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) C->D E Column Chromatography (e.g., Sephadex LH-20, Silica Gel) D->E Ethyl Acetate/n-Butanol Fraction F Preparative HPLC E->F G Pure this compound F->G

Caption: Workflow for the isolation of this compound.

  • Extraction: Dried and powdered plant material (e.g., leaves of Primula latifolia) is macerated with methanol at room temperature for an extended period (e.g., 72 hours). The process is repeated to ensure exhaustive extraction.

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Column Chromatography: The flavonoid-rich fraction (typically the ethyl acetate or n-butanol fraction) is subjected to column chromatography. A common stationary phase is Sephadex LH-20, eluting with methanol. Further purification may be achieved using silica gel column chromatography with a gradient of chloroform and methanol.

  • Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase gradient of water and acetonitrile, often with a small percentage of formic acid.

3.2. Structural Elucidation

  • Mass Spectrometry (MS): The molecular weight and elemental composition are determined using high-resolution electrospray ionization mass spectrometry (HRESIMS). Fragmentation patterns in MS/MS experiments can help identify the aglycone and sugar moieties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of protons, including characteristic signals for the aromatic protons of the kaempferol skeleton and the anomeric protons of the sugar units.

    • ¹³C NMR: Reveals the number of carbon atoms and their types (e.g., carbonyl, aromatic, aliphatic).

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity within the molecule.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system (e.g., within a sugar ring).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for determining the glycosylation site and the linkage between the two sugar units.

Signaling Pathway

This compound has been shown to exhibit insulinomimetic effects by stimulating glycogen synthesis in skeletal muscle. This action is mediated through the activation of two key signaling pathways: the PI3K/Akt/GSK-3 pathway and the MAPK/PP1 pathway.

G K3N This compound IR Insulin Receptor K3N->IR PI3K PI3K IR->PI3K Activates MEK MEK IR->MEK Activates Akt Akt PI3K->Akt Activates GSK3 GSK-3 Akt->GSK3 Inhibits GS Glycogen Synthase GSK3->GS Inhibits (when active) Glycogen Glycogen Synthesis GS->Glycogen Promotes ERK ERK MEK->ERK Activates PP1 PP1 ERK->PP1 Activates PP1->GS Activates

Caption: Signaling pathway of this compound in glycogen synthesis.

This diagram illustrates that this compound initiates signaling through the insulin receptor, leading to the activation of PI3K and MEK. The PI3K pathway results in the activation of Akt, which in turn inhibits GSK-3. Since GSK-3 normally inhibits glycogen synthase, its inhibition leads to the activation of glycogen synthase. Concurrently, the activation of the MAPK pathway (MEK/ERK) leads to the activation of protein phosphatase 1 (PP1), which also activates glycogen synthase, ultimately promoting glycogen synthesis.

References

physical and chemical properties of kaempferol 3-neohesperidoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol 3-neohesperidoside, a naturally occurring flavonoid glycoside, has garnered significant scientific interest due to its potential therapeutic properties, including antioxidant and insulinomimetic activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and a visualization of its implicated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of natural product-based therapeutics.

Physical and Chemical Properties

This compound is a flavonoid consisting of a kaempferol aglycone linked to a neohesperidose sugar moiety. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₇H₃₀O₁₅[1]
Molecular Weight 594.5 g/mol [1]
CAS Number 32602-81-6[1]
Melting Point 176-177 °C[1]
Appearance Powder[1]
Solubility Soluble in DMSO, DMF, and PBS (pH 7.2)
UV-Vis λmax 267, 350 nm (in Methanol)
Storage Store at -20°C in a dry, dark place.

Experimental Protocols

Isolation and Purification of this compound from Plant Material

The following protocol is a general method for the isolation and purification of kaempferol glycosides from plant sources and can be adapted for this compound.

2.1.1. Extraction

  • Plant Material Preparation: Air-dry the plant material (e.g., leaves) at room temperature and grind it into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material with 80% aqueous methanol (or ethanol) at a 1:10 (w/v) ratio for 24 hours at room temperature with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process three times with fresh solvent. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

2.1.2. Fractionation and Purification

  • Solvent-Solvent Partitioning: Suspend the crude extract in distilled water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Kaempferol glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

  • Column Chromatography:

    • Subject the enriched fraction to column chromatography on a silica gel column.

    • Elute the column with a gradient of chloroform-methanol or ethyl acetate-methanol, starting with a low polarity mixture and gradually increasing the polarity.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:formic acid:acetic acid:water, 100:11:11:27, v/v/v/v). Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating).

  • Further Purification:

    • Combine fractions containing the target compound and further purify them using Sephadex LH-20 column chromatography with methanol as the eluent.

    • For high-purity compounds, preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient can be employed.

Characterization of this compound

2.2.1. UV-Vis Spectroscopy

  • Dissolve a small amount of the purified compound in spectroscopic grade methanol.

  • Record the UV-Vis spectrum from 200 to 600 nm using a spectrophotometer.

  • This compound typically exhibits two major absorption bands, one around 267 nm (Band II) and another around 350 nm (Band I), which are characteristic of the flavonol skeleton.

2.2.2. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol).

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis: Acquire mass spectra in both positive and negative ion modes. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 593 is typically observed. Fragmentation of this ion can provide structural information about the aglycone and the sugar moiety.

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve an adequate amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

  • Acquisition: Record ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Spectral Interpretation: The ¹H NMR spectrum will show signals for the aromatic protons of the kaempferol skeleton and the protons of the neohesperidose sugar moiety. The ¹³C NMR spectrum will provide information on the number and types of carbon atoms present in the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC can be used to fully elucidate the structure and the glycosidic linkage.

DPPH Radical Scavenging Activity Assay

This protocol assesses the antioxidant capacity of this compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

2.3.1. Reagents and Materials

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • This compound

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

2.3.2. Procedure

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Preparation of Sample Solutions: Prepare a stock solution of this compound in methanol. Prepare serial dilutions to obtain a range of concentrations. Prepare similar solutions for the positive control (ascorbic acid).

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the sample solutions (or positive control) at different concentrations to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

Glycogen Synthesis Assay in Isolated Rat Soleus Muscle

This protocol evaluates the insulinomimetic effect of this compound by measuring its ability to stimulate glycogen synthesis in isolated muscle tissue.

2.4.1. Reagents and Materials

  • Male Wistar rats

  • Krebs-Ringer bicarbonate buffer

  • D-[U-¹⁴C]glucose

  • This compound

  • Insulin (positive control)

  • Scintillation cocktail

  • Liquid scintillation counter

2.4.2. Procedure

  • Muscle Preparation: Isolate the soleus muscle from anesthetized rats and keep it in Krebs-Ringer bicarbonate buffer.

  • Incubation:

    • Pre-incubate the muscles for 30 minutes in Krebs-Ringer buffer containing 5.5 mM glucose, gassed with 95% O₂ / 5% CO₂.

    • Transfer the muscles to fresh buffer containing D-[U-¹⁴C]glucose (0.25 µCi/mL) and different concentrations of this compound or insulin (e.g., 100 nM).

    • Incubate for 1 hour at 37°C with continuous gassing.

  • Glycogen Isolation:

    • After incubation, blot the muscles, weigh them, and digest them in 30% KOH.

    • Precipitate the glycogen by adding ethanol and centrifuging.

    • Wash the glycogen pellet with ethanol and resuspend it in water.

  • Measurement:

    • Add a portion of the glycogen solution to a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the rate of glycogen synthesis as nmol of glucose incorporated into glycogen per mg of muscle per hour.

Signaling Pathways

This compound has been shown to stimulate glycogen synthesis in skeletal muscle through signaling pathways similar to those activated by insulin. The primary pathways involved are the PI3K/Akt and MAPK pathways.

Glycogen_Synthesis_Pathway cluster_0 PI3K/Akt Pathway cluster_1 MAPK Pathway K3N This compound IR Insulin Receptor (or similar) K3N->IR PI3K PI3K IR->PI3K Activates MEK MEK IR->MEK Activates Akt Akt/PKB PI3K->Akt Activates GSK3 GSK-3 Akt->GSK3 Inhibits GS Glycogen Synthase GSK3->GS Inhibits Glycogen Glycogen GS->Glycogen Synthesizes ERK ERK MEK->ERK Activates PP1 PP1 ERK->PP1 Activates PP1->GS Activates

Caption: Signaling pathways of this compound in glycogen synthesis.

The following diagram illustrates a typical experimental workflow for evaluating the biological activity of this compound.

Experimental_Workflow start Start isolation Isolation & Purification of K3N from Plant start->isolation characterization Structural Characterization (NMR, MS, UV-Vis) isolation->characterization antioxidant Antioxidant Activity (DPPH Assay) characterization->antioxidant antidiabetic Insulinomimetic Activity (Glycogen Synthesis Assay) characterization->antidiabetic data_analysis Data Analysis & Interpretation antioxidant->data_analysis antidiabetic->data_analysis end Conclusion data_analysis->end

Caption: Experimental workflow for the study of this compound.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly for conditions associated with oxidative stress and metabolic disorders. This technical guide provides a foundational resource for researchers, consolidating key information on its physicochemical properties and offering detailed methodologies for its study. The elucidated signaling pathways offer a basis for further mechanistic investigations and drug discovery efforts.

References

Solubility Profile of Kaempferol 3-Neohesperidoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of kaempferol 3-neohesperidoside, a flavonoid glycoside of significant interest for its potential therapeutic properties. Understanding its solubility in various solvents is critical for experimental design, formulation development, and ensuring bioavailability in preclinical and clinical studies. This document compiles available quantitative and qualitative solubility data, details relevant experimental methodologies, and illustrates associated biological pathways.

Quantitative Solubility Data

The solubility of this compound varies significantly across different solvents, reflecting its complex structure featuring both a hydrophobic aglycone backbone and hydrophilic glycosidic moieties. The following table summarizes the available quantitative solubility data.

SolventSolubility (mg/mL)Molar Solubility (mM)MethodCitation
Dimethyl Sulfoxide (DMSO)100168.2Not Specified[1]
Dimethyl Sulfoxide (DMSO)5084.10Requires sonication[2]
Water100Not SpecifiedNot Specified[1]
Phosphate-Buffered Saline (PBS, pH 7.2)1Not SpecifiedNot Specified[3]
Ethanol50Not SpecifiedNot Specified[1]
Dimethylformamide (DMF)1Not SpecifiedNot Specified

Qualitative Solubility Information:

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Acetone

  • Pyridine

  • Methanol

Experimental Protocols for Solubility Determination

The determination of flavonoid glycoside solubility typically employs the shake-flask method, a well-established technique for assessing equilibrium solubility. The concentration of the dissolved compound in the saturated solution is then quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Shake-Flask Method for Equilibrium Solubility

This protocol outlines a general procedure for determining the equilibrium solubility of this compound.

1. Preparation of Saturated Solution:

  • An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed glass vial.

  • The vial is then agitated in a temperature-controlled environment, such as a shaking incubator or a magnetic stirrer in a water bath, for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution.

2. Separation of Undissolved Solid:

  • Following equilibration, the suspension is centrifuged at high speed to pellet the undissolved solid.

  • The supernatant is then carefully filtered through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to obtain a clear, saturated solution.

3. Quantification of Solute:

  • The concentration of this compound in the filtrate is determined using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying the concentration of this compound in the saturated filtrate.

1. Standard Preparation:

  • A stock solution of this compound of known concentration is prepared in a suitable solvent (e.g., methanol or DMSO).

  • A series of calibration standards are prepared by diluting the stock solution to cover the expected concentration range of the solubility samples.

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1-0.4% formic or phosphoric acid) and an organic phase (e.g., methanol or acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector set at the maximum absorbance wavelength (λmax) of this compound (approximately 267 nm and 350 nm).

  • Injection Volume: 10-20 µL.

3. Analysis and Calculation:

  • A calibration curve is generated by plotting the peak area of the standards against their known concentrations.

  • The filtrate from the shake-flask experiment is injected into the HPLC system, and the peak area is measured.

  • The concentration of this compound in the sample is calculated from the calibration curve.

Quantification by UV-Vis Spectrophotometry

For a more rapid, though potentially less specific, quantification, UV-Vis spectrophotometry can be employed.

1. Standard Preparation:

  • Similar to the HPLC method, a stock solution and a series of calibration standards of this compound are prepared.

2. Measurement:

  • The absorbance of each standard and the sample filtrate is measured at the λmax of this compound (around 267 nm or 350 nm) using a spectrophotometer. The solvent used for the solubility experiment should be used as the blank.

3. Analysis and Calculation:

  • A calibration curve is constructed by plotting absorbance versus concentration for the standards.

  • The concentration of the sample is determined by interpolating its absorbance on the calibration curve.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical workflow for solubility determination and the known signaling pathways modulated by this compound.

G cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to solvent B Seal vial and agitate at constant temperature (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (e.g., 0.22 µm PTFE filter) C->D E Analyze filtrate by HPLC-UV or UV-Vis D->E F Calculate concentration from calibration curve E->F

Workflow for Solubility Determination.

G K3N This compound PI3K PI3K K3N->PI3K MAPK MAPK K3N->MAPK GSK3 GSK-3 PI3K->GSK3 inhibits GlycogenSynthase_A Glycogen Synthase GSK3->GlycogenSynthase_A inhibits GlycogenSynthesis_A Glycogen Synthesis GlycogenSynthase_A->GlycogenSynthesis_A PP1 PP1 MAPK->PP1 activates GlycogenSynthase_B Glycogen Synthase PP1->GlycogenSynthase_B activates GlycogenSynthesis_B Glycogen Synthesis GlycogenSynthase_B->GlycogenSynthesis_B

Signaling Pathways in Glycogen Synthesis.

References

Kaempferol 3-Neohesperidoside: A Comprehensive Technical Guide on its Occurrence in Medicinal Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol 3-neohesperidoside is a naturally occurring flavonoid glycoside that has garnered significant interest within the scientific community. As a derivative of the widely studied flavonol, kaempferol, this compound exhibits a range of biological activities, making it a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the occurrence of this compound in various medicinal plants, detailing its quantitative analysis, experimental protocols for its isolation and characterization, and the signaling pathways it modulates.

Occurrence in Medicinal Plants

This compound has been identified in several medicinal plants, highlighting its potential contribution to their therapeutic properties. The following table summarizes the key medicinal plants in which this compound has been reported.

Medicinal PlantFamilyReference
Primula latifolia (Broad-leaved primrose)Primulaceae[1][2][3]
Primula vulgaris (Common primrose)Primulaceae[1][2]
Sedum dendroideum (Tree stonecrop)Crassulaceae
Daphniphyllum calycinumDaphniphyllaceae
Thesium chinense (Chinese comandra)Santalaceae
Diospyros cathayensisEbenaceae
Glycine max (Soybean)Fabaceae

Quantitative Data

Quantitative data regarding the specific concentration of this compound in medicinal plants is limited in the currently available literature. Most studies focus on the identification and isolation of the compound or quantify the total kaempferol content after hydrolysis of its glycosides. One study on Thesium chinense reported the total kaempferol content to be 0.9847 mg/g of the medicinal material, but did not specify the concentration of the 3-neohesperidoside derivative. Further research is required to accurately quantify the concentration of this specific glycoside in various plant sources.

Experimental Protocols

The following sections detail generalized experimental methodologies for the extraction, isolation, and quantification of this compound from plant materials, based on established protocols for flavonoid analysis.

Extraction of Kaempferol Glycosides

This protocol outlines a standard procedure for the extraction of flavonoid glycosides from dried plant material.

Materials:

  • Dried and powdered plant material

  • 80% Methanol (or 96% Ethanol)

  • Whatman No. 1 filter paper

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Macerate the powdered plant material in 80% methanol (1:10 w/v) at room temperature for 24-48 hours.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Repeat the extraction process with the remaining plant residue to ensure complete extraction.

  • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 45°C.

  • Lyophilize the resulting aqueous extract to obtain a crude extract powder.

Isolation by Column Chromatography

This protocol describes a general approach to isolate kaempferol glycosides from the crude extract using column chromatography.

Materials:

  • Crude extract

  • Silica gel (60-120 mesh)

  • Sephadex LH-20

  • Octadecylsilyl (ODS) C18 resin

  • Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol, water, chloroform)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Pack a glass column with silica gel in a suitable non-polar solvent (e.g., n-hexane).

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing more polar solvents like ethyl acetate and methanol.

    • Collect fractions and monitor the separation using TLC, visualizing the spots under UV light (254 nm and 366 nm).

    • Combine fractions containing the compound of interest based on their TLC profiles.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the enriched fractions on a Sephadex LH-20 column using methanol as the mobile phase to separate compounds based on their molecular size.

  • ODS C18 Column Chromatography:

    • For final purification, employ a C18 column. Elute with a gradient of methanol and water. This step is effective for separating flavonoid glycosides with similar polarities.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated method for the quantitative analysis of kaempferol and its glycosides.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: Water with 0.1% formic acid (or 0.4% phosphoric acid).

    • Solvent B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 368 nm for kaempferol and its glycosides.

  • Column Temperature: 35°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of a this compound standard of known concentration in methanol. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve a known amount of the purified sample or crude extract in methanol and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of the compound by using the calibration curve generated from the standard solutions.

Signaling and Biosynthetic Pathways

Signaling Pathway of this compound in Glycogen Synthesis

This compound has been shown to stimulate glycogen synthesis in rat soleus muscle through the activation of two key signaling pathways: the PI3K - GSK-3 pathway and the MAPK - PP1 pathway.

G cluster_0 PI3K - GSK-3 Pathway cluster_1 MAPK - PP1 Pathway K3N Kaempferol 3-Neohesperidoside PI3K PI3K K3N->PI3K Activates GSK3 GSK-3 PI3K->GSK3 Inhibits GS Glycogen Synthase GSK3->GS Inhibits Glycogen Glycogen Synthesis GS->Glycogen K3N2 Kaempferol 3-Neohesperidoside MAPK MAPK K3N2->MAPK Activates PP1 PP1 MAPK->PP1 Activates GS2 Glycogen Synthase PP1->GS2 Activates Glycogen2 Glycogen Synthesis GS2->Glycogen2

Signaling pathways of this compound in glycogen synthesis.
General Biosynthetic Pathway of Kaempferol Glycosides

The biosynthesis of kaempferol begins with the amino acid phenylalanine and proceeds through the phenylpropanoid pathway to form the kaempferol aglycone. This aglycone is then glycosylated by UDP-glycosyltransferases (UGTs) to form various kaempferol glycosides, including this compound.

G Phenylalanine Phenylalanine Coumaroyl_CoA 4-Coumaroyl-CoA Phenylalanine->Coumaroyl_CoA Naringenin_Chalcone Naringenin Chalcone Coumaroyl_CoA->Naringenin_Chalcone Naringenin Naringenin Naringenin_Chalcone->Naringenin Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol Kaempferol Kaempferol Dihydrokaempferol->Kaempferol UGT UDP-Glycosyltransferase (UGT) Kaempferol->UGT K3N This compound UGT->K3N UDP_Sugar UDP-Neohesperidose UDP_Sugar->UGT

General biosynthetic pathway of this compound.

Conclusion

This compound is a noteworthy flavonoid glycoside found in a variety of medicinal plants. While its presence has been confirmed in several species, there is a clear need for more extensive quantitative research to determine its concentration in these plants. The experimental protocols outlined in this guide provide a solid foundation for researchers to extract, isolate, and quantify this compound. Furthermore, the elucidation of its role in key signaling pathways, such as those involved in glycogen synthesis, opens up new avenues for investigating its therapeutic potential. Continued research into the occurrence, bioactivity, and mechanisms of action of this compound will be crucial for unlocking its full potential in the development of novel pharmaceuticals and nutraceuticals.

References

A Comprehensive Technical Guide on the Preliminary Biological Activities of Kaempferol 3-Neohesperidoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol 3-neohesperidoside, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its diverse and promising biological activities. This document provides an in-depth technical overview of its preliminary pharmacological profile, focusing on its antioxidant, anti-inflammatory, anticancer, and metabolic regulatory properties. Quantitative data from key in vitro and in vivo studies are systematically presented in tabular format to facilitate comparative analysis. Detailed experimental protocols for the principal bioassays are provided to ensure reproducibility and aid in future research design. Furthermore, critical signaling pathways and experimental workflows are visually represented using Graphviz diagrams, offering a clear conceptual framework of the compound's mechanisms of action and evaluation methodologies. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents derived from natural products.

Introduction

Flavonoids are a class of polyphenolic secondary metabolites found in various plants, known for their wide range of health-promoting benefits, including anti-inflammatory, antioxidant, and anticarcinogenic effects.[1][2] Kaempferol, a prominent flavonoid aglycone, and its glycosidic derivatives are extensively studied for their therapeutic potential.[3][4][5] this compound is a specific glycoside of kaempferol that has demonstrated a unique spectrum of biological activities. It has been identified in plants such as Daphniphyllum calycinum and Primula species. This document synthesizes the current knowledge on its preliminary biological activities, providing a technical foundation for further investigation and development.

Quantitative Data Summary

The biological efficacy of this compound has been quantified across several standard assays. The following tables summarize the key findings.

Table 1: Antioxidant and Enzyme Inhibitory Activities

Biological ActivityAssayTest SystemIC50 Value / % InhibitionReference Compound
Antioxidant DPPH Radical ScavengingCell-free79.6 µg/mLNot specified
Enzyme Inhibition Tyrosinase InhibitionCell-free8.4 ± 1.19 µg/mL*Not specified

Note: This value was obtained from a plant extract rich in this compound and may not represent the pure compound's activity.

Table 2: Antidiabetic and Metabolic Activities

Biological ActivityAssayTest SystemConcentration / DosageObserved Effect
Glucose Uptake Glucose uptake assayIsolated rat soleus muscle1 and 100 nMIncreased glucose uptake
Glycogen Synthesis ¹⁴C-D-glucose incorporationIsolated rat soleus muscleNot specified~2.38-fold stimulation
Hypoglycemic Effect Alloxan-induced diabetic modelRats100 mg/kgReduction in serum glucose levels

Table 3: Anticancer Activity (Related Compounds)

CompoundAssayTest SystemDosage% Cell Growth Inhibition
Kaempferol-3-O-alpha-L-rhamnoside EAC cell growth inhibitionIn vivo (mice)50 mg/kg70.89 ± 6.62%

Note: Data for the closely related compound Kaempferol-3-O-alpha-L-rhamnoside (Afzelin) is included to suggest the potential anticancer activity of the kaempferol glycoside family.

Key Biological Activities and Mechanisms

Antioxidant Activity

This compound exhibits notable antioxidant properties by scavenging free radicals. This activity was demonstrated in a cell-free DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where it showed an IC50 value of 79.6 µg/ml. The ability to neutralize reactive oxygen species (ROS) is a fundamental mechanism that may underlie its other observed biological effects, such as its anti-inflammatory and anticancer potential.

Antidiabetic and Insulinomimetic Effects

The compound has shown significant insulin-like properties. In isolated rat soleus muscle, this compound at concentrations of 1 and 100 nM increased glucose uptake. Furthermore, it stimulates glycogen synthesis by approximately 2.38-fold in the same model. This effect is mediated through the activation of key insulin signaling pathways. Studies have shown that its stimulatory effect on glycogen synthesis involves both the PI3K-GSK-3 and the MAPK-PP1 pathways. This dual-pathway modulation was confirmed using specific inhibitors; the effect was blocked by wortmannin (a PI3K inhibitor) and PD98059 (a MEK inhibitor). An in vivo study in a rat model of diabetes induced by alloxan further confirmed its hypoglycemic potential, where a 100 mg/kg dose reduced serum glucose levels.

G Signaling Pathway of this compound in Glycogen Synthesis cluster_0 PI3K Pathway cluster_1 MAPK Pathway K3N Kaempferol 3-neohesperidoside PI3K PI3K K3N->PI3K MEK MEK K3N->MEK GSK3 GSK-3 PI3K->GSK3 inhibition GS Glycogen Synthase GSK3->GS inhibition MAPK MAPK MEK->MAPK PP1 PP1 MAPK->PP1 PP1->GS activation Glycogen Glycogen Synthesis GS->Glycogen

Fig 1: this compound signaling in muscle cells.
Anti-inflammatory Activity

While direct studies on this compound are limited, research on the closely related compound Kaempferol-3-O-sophoroside (KPOS) provides strong evidence for the anti-inflammatory potential of this class of molecules. KPOS was shown to inhibit lipopolysaccharide (LPS)-induced vascular barrier disruption, suppress the expression of cell adhesion molecules, and reduce neutrophil adhesion and migration in human umbilical vein endothelial cells (HUVECs). These effects are attributed to the suppression of tumor necrosis factor-α (TNF-α) production and the inhibition of nuclear factor-κB (NF-κB) activation, a key transcription factor in the inflammatory response. The parent aglycone, kaempferol, is also well-documented as an inhibitor of inflammatory mediators like COX-2 and iNOS.

Anticancer and Anti-tumor Potential

The anticancer properties of kaempferol and its glycosides are a significant area of research. They have been shown to inhibit cell proliferation, disrupt the cell cycle, and induce apoptosis in various cancer cell lines. A study on Kaempferol-3-O-alpha-L-rhamnoside (Afzelin), a structurally similar compound, demonstrated potent anti-tumor activity in vivo. In a mouse model with Ehrlich ascites carcinoma (EAC), a 50 mg/kg dose of Afzelin resulted in a 70.89% inhibition of tumor cell growth. The mechanisms of action for kaempferol derivatives often involve the modulation of critical signaling pathways like PI3K/Akt and the induction of apoptosis through caspase activation.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Principle: DPPH is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the solution is decolorized. The degree of discoloration is proportional to the scavenging activity.

  • Reagents and Equipment:

    • DPPH (0.1 mM in methanol or ethanol)

    • Test compound (this compound) at various concentrations

    • Positive control (e.g., Ascorbic acid, Trolox)

    • Methanol or ethanol (spectrophotometric grade)

    • UV-Vis Spectrophotometer

  • Procedure:

    • Prepare a working solution of DPPH in methanol (absorbance at 517 nm should be ~1.0).

    • Add a specific volume of the test compound solution (e.g., 1 mL) to a specific volume of the DPPH solution (e.g., 3 mL).

    • Vigorously shake the mixture and incubate in the dark at room temperature for a set time (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm.

    • A blank is prepared using the solvent instead of the test compound.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] × 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the sample required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the sample concentration.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare DPPH Solution (0.1 mM in Methanol) R1 Mix Sample/Control with DPPH Solution P1->R1 P2 Prepare Sample Dilutions (e.g., 10-100 µg/mL) P2->R1 P3 Prepare Positive Control (e.g., Ascorbic Acid) P3->R1 R2 Incubate in Dark (30 min at RT) R1->R2 A1 Measure Absorbance at 517 nm R2->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 Value A2->A3

Fig 2: General workflow for a DPPH antioxidant assay.
Glycogen Synthesis Assay in Isolated Rat Soleus Muscle

This ex vivo assay measures the insulinomimetic effect of a compound on muscle tissue.

  • Principle: The rate of glycogen synthesis is determined by measuring the incorporation of radiolabeled glucose ([¹⁴C]-D-glucose) into glycogen stores in isolated muscle tissue.

  • Materials and Equipment:

    • Male Wistar rats

    • Krebs-Ringer bicarbonate buffer

    • [¹⁴C]-D-glucose

    • Test compound (this compound)

    • Insulin (positive control)

    • Potassium hydroxide (KOH)

    • Ethanol

    • Scintillation counter

  • Procedure:

    • Isolate soleus muscles from rats and pre-incubate them in Krebs-Ringer buffer.

    • Transfer the muscles to fresh buffer containing [¹⁴C]-D-glucose and the test compound (or insulin/vehicle control).

    • Incubate for a specified period (e.g., 1-2 hours) at 37°C, gassed with 95% O₂ / 5% CO₂.

    • Stop the reaction by transferring the muscles to hot 30% KOH to digest the tissue.

    • Precipitate the glycogen by adding ethanol and cooling.

    • Centrifuge to pellet the glycogen, wash the pellet with ethanol, and then resuspend it in water.

    • Measure the radioactivity of the resuspended glycogen using a liquid scintillation counter.

  • Data Analysis: The results are expressed as the amount of glucose incorporated into glycogen per unit of muscle weight per unit of time. The effect of the compound is compared to the basal (vehicle control) and insulin-stimulated conditions.

Xanthine Oxidase (XO) Inhibition Assay

This assay screens for compounds that can inhibit xanthine oxidase, an enzyme involved in uric acid production.

  • Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The rate of uric acid formation can be monitored spectrophotometrically by measuring the increase in absorbance at 295 nm. An inhibitor will reduce the rate of this reaction.

  • Reagents and Equipment:

    • Xanthine oxidase enzyme solution (e.g., from bovine milk)

    • Xanthine solution (substrate)

    • Phosphate buffer (pH 7.5)

    • Test compound

    • Allopurinol (positive control)

    • UV-Vis Spectrophotometer

  • Procedure:

    • In a cuvette or 96-well plate, mix the phosphate buffer, test compound solution, and xanthine oxidase enzyme solution.

    • Pre-incubate the mixture at a specific temperature (e.g., 25°C) for a short period (e.g., 15 minutes).

    • Initiate the reaction by adding the xanthine substrate solution.

    • Immediately monitor the increase in absorbance at 295 nm over time.

  • Calculation: The percentage of inhibition is calculated as: % Inhibition = [ (Rate_control - Rate_sample) / Rate_control ] × 100 The IC50 value is determined from a dose-response curve.

Summary and Future Directions

This compound demonstrates a compelling range of preliminary biological activities, particularly as an antioxidant and an insulinomimetic agent. Its ability to scavenge free radicals and modulate key metabolic signaling pathways (PI3K, MAPK) highlights its potential for development as a therapeutic agent for oxidative stress-related conditions and metabolic disorders like type 2 diabetes. Evidence from related kaempferol glycosides suggests promising anti-inflammatory and anticancer activities that warrant direct investigation.

Future research should focus on:

  • Comprehensive Profiling: Conducting a broader range of in vitro assays to fully characterize its antioxidant, anti-inflammatory, and anticancer profiles, including determining IC50 values against various cancer cell lines and enzymes.

  • Mechanism of Action: Elucidating the precise molecular targets and downstream signaling events for each biological activity.

  • In Vivo Efficacy: Validating the in vitro findings in relevant animal models of inflammation, cancer, and diabetes.

  • Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its suitability as a drug candidate.

  • Structure-Activity Relationship (SAR): Comparing its activity with other kaempferol glycosides to understand the role of the neohesperidose moiety in its biological function.

G cluster_activities Preliminary Biological Activities cluster_mechanisms Potential Mechanisms Compound Kaempferol 3-neohesperidoside Antioxidant Antioxidant (DPPH Scavenging) Compound->Antioxidant Antidiabetic Antidiabetic (Glucose Uptake) Compound->Antidiabetic Antiinflammatory Anti-inflammatory (Inferred via KPOS) Compound->Antiinflammatory Anticancer Anticancer (Inferred via Afzelin) Compound->Anticancer M1 Free Radical Neutralization Antioxidant->M1 M2 PI3K/MAPK Pathway Modulation Antidiabetic->M2 M3 NF-κB Inhibition Antiinflammatory->M3 M4 Apoptosis Induction Anticancer->M4

Fig 3: Logical relationship of activities and mechanisms.

References

An In-depth Technical Guide to the In Vitro Antioxidant Potential of Kaempferol 3-Neohesperidoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kaempferol 3-neohesperidoside, a naturally occurring flavonoid glycoside, has garnered significant interest for its potential therapeutic properties, including its antioxidant and antidiabetic activities. This document provides a comprehensive technical overview of the in vitro antioxidant capacity of this compound. It details the quantitative data from key antioxidant assays, provides standardized experimental protocols for reproducibility, and elucidates the molecular signaling pathways through which this compound is believed to exert its antioxidant effects. The information herein is intended to serve as a foundational resource for researchers engaged in the evaluation and development of flavonoid-based antioxidant therapies.

Quantitative Antioxidant Activity

The antioxidant potential of a compound is quantified by its ability to scavenge free radicals or chelate pro-oxidant metals. The following table summarizes the available quantitative data for this compound in a common in vitro antioxidant assay.

Assay TypeMethodResult (IC50)Reference Compound
DPPH Radical ScavengingSpectrophotometry79.6 µg/mLNot Specified

Table 1: Summary of In Vitro Antioxidant Activity of this compound.[1]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of the compound required to scavenge 50% of the free radicals in the assay.

Experimental Protocols

Detailed and standardized protocols are critical for the accurate assessment and comparison of antioxidant activity. The following sections describe the methodologies for the most common in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the principle that an antioxidant will donate a hydrogen atom or electron to the stable DPPH radical, causing the deep violet solution to become a pale yellow, a change that can be measured spectrophotometrically.[2][3]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (Absolute)

  • This compound (test sample)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Stock Solution: Prepare a stock solution of DPPH (e.g., 0.24 mg/mL or 10⁻³ M) in methanol or ethanol.[4][5] This solution should be freshly prepared and protected from light.

  • Preparation of DPPH Working Solution: Dilute the stock solution with the solvent to obtain a working solution with an absorbance of approximately 1.0 ± 0.2 at 517 nm.

  • Preparation of Test Samples: Prepare a series of concentrations of this compound (e.g., 20-100 µg/mL) in the chosen solvent. Prepare a similar concentration series for the positive control.

  • Reaction Mixture:

    • In a 96-well plate, add 50 µL of the test sample or control to 150 µL of the DPPH working solution.

    • Alternatively, in a cuvette, mix 0.5 mL of the test sample with 3 mL of the DPPH working solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30-40 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. The solvent used for the samples serves as the blank.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the scavenging percentage against the sample concentration to determine the IC50 value.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare DPPH Working Solution Mix Mix Sample/Control with DPPH Solution DPPH->Mix Sample Prepare Serial Dilutions of this compound Sample->Mix Control Prepare Positive Control (e.g., Ascorbic Acid) Control->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

DPPH Assay Experimental Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The radical is generated by oxidizing ABTS with potassium persulfate, resulting in a blue-green solution. In the presence of an antioxidant, the radical is reduced, and the solution's color fades.

Materials:

  • ABTS (7 mM solution)

  • Potassium persulfate (2.45 mM solution)

  • Ethanol or phosphate-buffered saline (PBS)

  • This compound (test sample)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Generation of ABTS•+ Radical: Mix equal volumes of the 7 mM ABTS solution and the 2.45 mM potassium persulfate solution.

  • Incubation: Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.

  • Preparation of ABTS•+ Working Solution: Before use, dilute the radical solution with ethanol or buffer to an absorbance of 0.70 ± 0.10 at 734 nm.

  • Preparation of Test Samples: Prepare a series of concentrations of this compound and the positive control.

  • Reaction Mixture:

    • In a 96-well plate, mix 10 µL of the sample with 195 µL of the ABTS•+ working solution.

    • Alternatively, in a cuvette, mix 40 µL of the sample with 4 mL of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for approximately 6-30 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation and IC50 Determination: Calculate the percentage of scavenging and determine the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex, with absorbance measured around 593 nm.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • This compound (test sample)

  • Ferrous sulfate (FeSO₄) or Trolox (standard)

  • 96-well microplate or cuvettes

  • Spectrophotometer, water bath (37°C)

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Standards and Samples: Prepare a standard curve using known concentrations of FeSO₄. Prepare various dilutions of the test sample.

  • Reaction Mixture:

    • In a 96-well plate, add 10 µL of the sample or standard to 190 µL of the FRAP reagent.

    • Alternatively, in a cuvette, add 30 µL of sample or standard to 1 mL of FRAP reagent.

  • Incubation: Incubate the mixture at 37°C. The reaction time can vary, but readings are often taken after 4 minutes or up to 60 minutes for a complete reaction.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as mM Fe²⁺ equivalents or Trolox equivalents.

Molecular Signaling Pathways

The antioxidant effect of flavonoids like kaempferol and its glycosides extends beyond direct radical scavenging. They can modulate intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and inflammatory mediators.

Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm. Upon exposure to oxidative stress or activators like certain flavonoids, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding detoxifying enzymes and antioxidant proteins, such as Heme Oxygenase-1 (HO-1). Kaempferol glycosides have been shown to upregulate the Nrf2/HO-1 signaling cascade, thereby enhancing the cell's intrinsic antioxidant defenses.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus K3N Kaempferol 3-Neohesperidoside Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) K3N->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 (Nucleus) Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Genes Antioxidant Genes (e.g., HO-1) ARE->Genes activates transcription Enzymes Protective Enzymes Genes->Enzymes translation Enzymes->ROS neutralizes

Nrf2/HO-1 Antioxidant Response Pathway.
MAPK and NF-κB Pathways

Mitogen-activated protein kinases (MAPKs) and Nuclear Factor-kappa B (NF-κB) are critical pathways in the inflammatory response, which is closely linked to oxidative stress. Oxidative stress can activate MAPKs (such as p38, JNK, and ERK) and the NF-κB pathway, leading to the production of pro-inflammatory mediators. Studies on similar kaempferol glycosides have shown they can inhibit the phosphorylation of MAPKs and suppress NF-κB activation, thereby downregulating the expression of inflammatory proteins like iNOS and COX-2. This anti-inflammatory action contributes to the overall antioxidant effect by reducing the cellular sources of reactive oxygen species.

MAPK_NFkB_Pathway cluster_mapk MAPK Cascade cluster_nfkB NF-κB Pathway K3N Kaempferol 3-Neohesperidoside MAPKs MAPKs (p38, JNK, ERK) K3N->MAPKs inhibits phosphorylation IKK IKK K3N->IKK inhibits Stimulus Inflammatory Stimulus (e.g., LPS, ROS) Stimulus->MAPKs Stimulus->IKK AP1 AP-1 MAPKs->AP1 Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) AP1->Inflammatory_Genes IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB (Nucleus) NFkB->NFkB_nuc translocation NFkB_nuc->Inflammatory_Genes activates transcription PI3K_Pathway K3N Kaempferol 3-Neohesperidoside Receptor Cell Surface Receptor K3N->Receptor PI3K PI3K Receptor->PI3K Akt Akt/PKB PI3K->Akt GSK3 GSK-3 Akt->GSK3 inhibits GS Glycogen Synthase GSK3->GS inhibits Glycogen Glycogen Synthesis GS->Glycogen

References

Potential Therapeutic Targets of Kaempferol 3-Neohesperidoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol 3-neohesperidoside is a naturally occurring flavonoid glycoside found in a variety of plants. As a member of the broader flavonoid family, it is recognized for its potential health benefits. This technical guide provides an in-depth overview of the known and potential therapeutic targets of this compound, with a focus on its molecular mechanisms of action. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound. While research on this specific glycoside is ongoing, this document synthesizes the current understanding of its biological activities.

Core Therapeutic Area: Metabolic Disease

The most well-documented therapeutic potential of this compound lies in its insulinomimetic and anti-diabetic properties. In vitro and ex vivo studies have demonstrated its ability to modulate glucose metabolism, positioning it as a candidate for the management of type 2 diabetes and related metabolic disorders.

Quantitative Data on Metabolic Effects
Biological ActivityModel SystemConcentrationResultCitation
Glycogen SynthesisIsolated Rat Soleus Muscle1 µM2.38-fold increase[1]
Glucose UptakeIsolated Rat Soleus Muscle1 nM35% increase[2][3]
Glucose UptakeIsolated Rat Soleus Muscle100 nM21% increase[2][3]
Signaling Pathways in Glucose Metabolism

This compound has been shown to stimulate glycogen synthesis and glucose uptake through the activation of key signaling pathways that are also central to the action of insulin.

  • PI3K/GSK-3 Pathway: The stimulatory effect on glycogen synthesis is dependent on the activation of phosphatidylinositol 3-kinase (PI3K). Downstream of PI3K, this leads to the inhibition of glycogen synthase kinase 3 (GSK-3), a key negative regulator of glycogen synthase.

  • MAPK/PP1 Pathway: The mitogen-activated protein kinase (MAPK) pathway is also implicated. Activation of this pathway leads to the activation of protein phosphatase 1 (PP1), which in turn dephosphorylates and activates glycogen synthase.

  • PKC Pathway: The stimulation of glucose uptake by this compound involves protein kinase C (PKC).

cluster_PI3K PI3K/GSK-3 Pathway cluster_MAPK MAPK/PP1 Pathway K3N Kaempferol 3-Neohesperidoside PI3K PI3K K3N->PI3K MEK MEK K3N->MEK GSK3 GSK-3 PI3K->GSK3 inhibition GS Glycogen Synthase GSK3->GS inhibition Glycogen Glycogen Synthesis GS->Glycogen MAPK MAPK MEK->MAPK PP1 PP1 MAPK->PP1 PP1->GS

Signaling pathways of this compound in glycogen synthesis.
Experimental Protocols: Glycogen Synthesis Assay

The following is a generalized protocol based on the cited literature for assessing the effect of this compound on glycogen synthesis in isolated rat soleus muscle.

  • Muscle Incubation: Soleus muscles are isolated from rats and incubated in a buffer solution containing radiolabeled D-glucose (e.g., 14C-D-glucose).

  • Compound Treatment: The muscles are treated with varying concentrations of this compound or insulin as a positive control.

  • Inhibitor Studies: To elucidate the signaling pathways, muscles are pre-incubated with specific inhibitors such as wortmannin (a PI3K inhibitor), PD98059 (a MEK inhibitor), lithium chloride (a GSK-3 inhibitor), or calyculin A (a PP1 inhibitor) prior to the addition of this compound.

  • Glycogen Isolation and Quantification: After the incubation period, the muscles are processed to isolate glycogen. The amount of radiolabeled glucose incorporated into glycogen is quantified using liquid scintillation counting.

start Isolate Rat Soleus Muscle preincubate Pre-incubate with Inhibitors (optional) (Wortmannin, PD98059, etc.) start->preincubate incubate Incubate with Kaempferol 3-Neohesperidoside and 14C-D-Glucose preincubate->incubate process Process Muscle and Isolate Glycogen incubate->process quantify Quantify 14C Incorporation (Scintillation Counting) process->quantify end Determine Glycogen Synthesis Rate quantify->end

Experimental workflow for the glycogen synthesis assay.

Potential Therapeutic Areas: Inflammation and Cancer

While direct evidence for the anti-inflammatory and anticancer activities of this compound is limited, the therapeutic potential of its aglycone, kaempferol, is well-established. It is plausible that this compound may exert similar biological effects, potentially through enzymatic hydrolysis to kaempferol in vivo. The data presented in this section pertains to kaempferol and should be interpreted with caution as it may not be directly extrapolated to the glycoside form.

Quantitative Data on Anti-inflammatory and Anticancer Effects of Kaempferol
Biological ActivityModel SystemIC50Citation
Cell Viability (Prostate Cancer)LNCaP cells28.8 ± 1.5 µM
Cell Viability (Prostate Cancer)PC-3 cells58.3 ± 3.5 µM
Cell Viability (Breast Cancer)MDA-MB-231 cells> 100 µmol/L (in another study)

Note: The presented IC50 values for kaempferol demonstrate its potential as an anticancer agent. However, the efficacy can be cell-line dependent.

Signaling Pathways in Inflammation and Cancer (Kaempferol)

Kaempferol has been shown to modulate a multitude of signaling pathways implicated in the pathogenesis of inflammation and cancer.

  • NF-κB Pathway: Kaempferol can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines and cell survival proteins.

  • MAPK Pathway: Kaempferol can modulate the activity of various components of the MAPK signaling cascade, including ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and apoptosis.

  • PI3K/Akt Pathway: Similar to its role in metabolic regulation, the PI3K/Akt pathway is a target of kaempferol in cancer, where its inhibition can lead to decreased cell survival and proliferation.

  • Apoptosis Pathways: Kaempferol can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Future Directions

The existing research provides a strong rationale for the continued investigation of this compound as a potential therapeutic agent, particularly for metabolic diseases. Future research should focus on:

  • In vivo efficacy studies to validate the anti-diabetic effects observed in vitro.

  • Pharmacokinetic and bioavailability studies to understand the absorption, distribution, metabolism, and excretion of this compound.

  • Investigation of anti-inflammatory and anticancer properties of this compound to determine if it shares the therapeutic potential of its aglycone.

  • Toxicology studies to establish a safety profile for therapeutic use.

Conclusion

This compound is a promising natural compound with well-defined insulinomimetic properties mediated through the PI3K/GSK-3 and MAPK/PP1 signaling pathways. While its potential in other therapeutic areas such as inflammation and oncology remains to be fully elucidated, the extensive research on its aglycone, kaempferol, suggests that these are fruitful avenues for future investigation. This technical guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this flavonoid glycoside.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Kaempferol 3-Neohesperidoside by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Kaempferol 3-neohesperidoside is a flavonoid glycoside found in various medicinal plants. It is recognized for its potential therapeutic properties, including antioxidant and insulinomimetic effects. Accurate and precise quantification of this compound in plant extracts, dietary supplements, and pharmaceutical formulations is crucial for quality control, standardization, and pharmacological studies. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, intended for researchers, scientists, and professionals in drug development.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of this compound. The chromatographic separation is achieved on a C18 column with a mobile phase consisting of an aqueous solution with an organic modifier. The concentration of the analyte is determined by comparing its peak area with that of a certified reference standard.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Formic acid (analytical grade)

  • Ultrapure water

  • Plant material or extract containing this compound

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis. The following chromatographic conditions are recommended:

ParameterRecommended Setting
HPLC Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 10% B5-20 min: 10-30% B20-30 min: 30-50% B30-35 min: 50-10% B35-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 265 nm
Injection Volume 10 µL
Preparation of Standard Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation (from Plant Material)
  • Extraction: Weigh 1.0 g of powdered, dried plant material into a flask. Add 50 mL of 70% methanol.

  • Ultrasonic Extraction: Place the flask in an ultrasonic bath and extract for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

Validation ParameterTypical Results
Linearity (R²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) Intra-day: < 2% Inter-day: < 3%
Limit of Detection (LOD) Dependent on instrumentation, typically in the ng/mL range.
Limit of Quantification (LOQ) Dependent on instrumentation, typically in the ng/mL range.

Data Presentation

The quantitative data for method validation is summarized in the following tables for easy comparison.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000
Regression Equation y = 15200x + 150
Correlation Coefficient (R²) 0.9998

Table 2: Accuracy and Precision Data

Concentration (µg/mL)Measured Conc. (Mean ± SD, n=3)Accuracy (% Recovery)Precision (% RSD)
54.95 ± 0.0999.01.82
2525.15 ± 0.35100.61.39
7574.25 ± 1.1199.01.50

Mandatory Visualization

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing standard_prep Standard Preparation hplc_analysis HPLC-PDA Analysis standard_prep->hplc_analysis sample_prep Sample Preparation (Extraction) sample_prep->hplc_analysis peak_integration Peak Integration hplc_analysis->peak_integration quantification Quantification peak_integration->quantification

Caption: Experimental workflow for HPLC quantification.

Signaling Pathway of this compound's Insulinomimetic Effect

This compound has been shown to stimulate glucose uptake in muscle cells through the PI3K/Akt and MAPK signaling pathways.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway K3N This compound PI3K PI3K K3N->PI3K MEK MEK K3N->MEK Akt Akt PI3K->Akt GSK3 GSK-3 Akt->GSK3 GlycogenSynthase Glycogen Synthase GSK3->GlycogenSynthase GlucoseUptake Increased Glucose Uptake & Glycogen Synthesis GlycogenSynthase->GlucoseUptake MAPK MAPK MEK->MAPK PP1 PP1 MAPK->PP1 PP1->GlycogenSynthase activates

Caption: Insulinomimetic signaling pathway of this compound.

Application Notes & Protocols: Extraction and Purification of Kaempferol 3-Neohesperidoside from Primula latifolia

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Kaempferol 3-neohesperidoside is a flavonoid glycoside that has been isolated from the leaves of Primula latifolia Lapeyr.[1]. This compound has garnered significant interest due to its potential therapeutic properties, including insulinomimetic effects. It has been shown to stimulate glycogen synthesis in rat soleus muscle through the PI3K/GSK-3 and MAPK/PP1 signaling pathways[2]. These application notes provide a detailed protocol for the extraction, purification, and characterization of this compound from the leaves of Primula latifolia.

Data Presentation

Table 1: Extraction Parameters and Yields from Primula Species
Plant MaterialExtraction SolventMethodTotal Flavonoid Yield (mg/g dry weight)Reference
Primula denticulata Leaves40% EthanolMaceration0.55[3]
Primula denticulata Leaves70% EthanolMaceration0.71[3]
Primula veris Flowers (dried)70% EthanolUltrasound-assistedNot specified for total flavonoids[4]
Primula veris Flowers (fresh)Water (100°C)InfusionNot specified for total flavonoids
Table 2: Chromatographic Purification Parameters for Flavonoid Glycosides

This table outlines typical parameters for the purification of flavonoid glycosides using column chromatography and preparative HPLC, adapted from methodologies for similar compounds.

Purification StepStationary PhaseMobile PhaseElution ModePurity AchievedReference (Adapted from)
Column Chromatography Sephadex LH-20MethanolIsocraticFraction Enrichment
Column Chromatography Silica GelChloroform:Methanol (gradient)GradientPartially Purified Fractions
Preparative HPLC C18 (e.g., XBridge Prep C18, 5 µm)Acetonitrile/Methanol and Water with 0.1-0.5% Acetic or Formic AcidIsocratic or Gradient>95%

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: Collect fresh leaves of Primula latifolia.

  • Drying: Air-dry the leaves in a well-ventilated area, protected from direct sunlight, until they are brittle.

  • Grinding: Grind the dried leaves into a fine powder using a mechanical grinder. Store the powder in an airtight container in a cool, dark place.

Extraction of Crude Flavonoids

This protocol is based on established methods for flavonoid extraction from Primula species.

  • Maceration:

    • Weigh 100 g of dried Primula latifolia leaf powder and place it in a large Erlenmeyer flask.

    • Add 1 L of 70% methanol (or ethanol) to the flask.

    • Seal the flask and macerate for 72 hours at room temperature with occasional shaking.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the plant residue two more times with fresh solvent.

    • Combine all the filtrates.

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Purification of this compound

This multi-step purification protocol is designed to isolate this compound from the crude extract.

  • 3.1. Liquid-Liquid Partitioning:

    • Suspend the crude extract in 200 mL of distilled water.

    • Perform successive partitioning in a separatory funnel with n-hexane (3 x 150 mL) to remove nonpolar compounds like chlorophylls and lipids. Discard the n-hexane fractions.

    • Subsequently, partition the aqueous layer with ethyl acetate (3 x 150 mL). Kaempferol glycosides are expected to be enriched in the ethyl acetate fraction.

    • Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.

  • 3.2. Column Chromatography (Sephadex LH-20):

    • Dissolve the dried ethyl acetate fraction in a minimal amount of methanol.

    • Pack a glass column (e.g., 40 cm x 3 cm) with Sephadex LH-20 slurry in methanol.

    • Carefully load the dissolved sample onto the top of the column.

    • Elute the column with methanol at a flow rate of 1-2 mL/min.

    • Collect fractions (e.g., 10 mL each) and monitor them by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:formic acid:water (10:2:3, v/v/v).

    • Combine the fractions containing the target compound (visualized under UV light at 254 nm and 366 nm after spraying with a suitable reagent like natural product-polyethylene glycol reagent).

  • 3.3. Preparative High-Performance Liquid Chromatography (HPLC):

    • Dissolve the enriched fraction from the previous step in the mobile phase.

    • Perform preparative HPLC using a C18 column (e.g., 250 mm x 20 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B) can be used. A typical gradient could be: 0-10 min, 10-30% A; 10-25 min, 30-50% A; 25-30 min, 50-10% A.

    • Flow Rate: 5-10 mL/min.

    • Detection: UV detector at 265 nm or 350 nm.

    • Collect the peak corresponding to this compound based on its retention time (a pure standard should be used for comparison if available).

    • Concentrate the collected fraction to remove the mobile phase and obtain the purified compound.

Characterization of this compound
  • High-Performance Liquid Chromatography (HPLC): Confirm the purity of the isolated compound using an analytical HPLC system with a C18 column and a suitable mobile phase (e.g., acetonitrile and water with 0.1% formic acid).

  • Mass Spectrometry (MS): Determine the molecular weight of the compound. Electrospray ionization (ESI) is a suitable method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the structure of the compound using 1H NMR and 13C NMR. The spectral data should be compared with published values for this compound.

Mandatory Visualization

experimental_workflow start Primula latifolia Leaves drying Drying and Grinding start->drying extraction Maceration with 70% Methanol drying->extraction filtration Filtration and Concentration extraction->filtration partitioning Liquid-Liquid Partitioning (n-hexane, ethyl acetate) filtration->partitioning column_chrom Column Chromatography (Sephadex LH-20) partitioning->column_chrom prep_hplc Preparative HPLC (C18 Column) column_chrom->prep_hplc characterization Characterization (HPLC, MS, NMR) prep_hplc->characterization end Pure this compound characterization->end

Caption: Workflow for the extraction and purification of this compound.

signaling_pathway cluster_pi3k PI3K Pathway cluster_mapk MAPK Pathway k3n This compound pi3k PI3K k3n->pi3k mek MEK k3n->mek gsk3 GSK-3 pi3k->gsk3 inhibits glycogen_synthesis Glycogen Synthesis gsk3->glycogen_synthesis inhibits mapk MAPK mek->mapk activates pp1 PP1 mapk->pp1 activates pp1->glycogen_synthesis stimulates

Caption: Signaling pathways of this compound in glycogen synthesis.

References

Application Note: LC-MS/MS Analysis of Kaempferol 3-Neohesperidoside in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of kaempferol 3-neohesperidoside in plant extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a flavonoid glycoside found in various plants, including Thesium chinense, Daphniphyllum calycinum, and Primula species.[1][2] This compound has garnered significant interest due to its potential therapeutic properties, including antioxidant, antidiabetic, and insulin-like activities.[2][3][4] Notably, it has been shown to stimulate glycogen synthesis in rat soleus muscle through the PI3K - GSK-3 and MAPK - PP1 signaling pathways. Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, pharmacological studies, and the development of new therapeutic agents. This application note details a robust LC-MS/MS method for its analysis.

Experimental Protocols

Sample Preparation: Extraction of Flavonoids from Plant Material

This protocol is a general guideline for the extraction of flavonoids, including this compound, from plant tissues.

  • Sample Collection and Storage: Collect fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic processes. Store the samples at -80°C until extraction.

  • Homogenization: Grind the frozen plant tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen. It is critical to prevent the sample from thawing during this process.

  • Extraction:

    • Weigh approximately 100 mg of the powdered sample into a 2 mL microcentrifuge tube.

    • Add 1 mL of extraction solvent (75% methanol with 0.1% formic acid). For optimization, 60% methanol can also be effective.

    • Vortex the mixture thoroughly.

  • Sonication and Centrifugation:

    • Sonicate the sample for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

    • Repeat the extraction step (steps 3 & 4) on the remaining pellet to ensure complete extraction and pool the supernatants.

  • Filtration: Filter the pooled supernatant through a 0.2 µm PVDF syringe filter into an LC-MS vial.

  • Drying and Reconstitution (Optional): For sample concentration, the methanolic extract can be dried under a vacuum (e.g., using a SpeedVac) and reconstituted in a smaller volume of the initial mobile phase (e.g., 100 µL).

LC-MS/MS Analysis

The following conditions are a composite based on typical methods for flavonoid analysis.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 3.5 µm particle size) is recommended.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    11.0 60
    13.0 95
    17.0 95
    19.0 5

    | 20.0 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive Mode. Both modes can be used, but negative mode often provides excellent sensitivity for flavonoids.

  • Multiple Reaction Monitoring (MRM) Parameters:

    Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
    This compound 593.15 285.04 Negative [M-H]⁻

    | this compound | 595.16 | 287.05 | Positive [M+H]⁺ |

    Note: The fragmentation of this compound ([M-H]⁻ at m/z 593) typically results in the loss of the neohesperidoside sugar moiety, yielding the kaempferol aglycone fragment at m/z 285.

  • Ion Source Parameters:

    • Gas Temperature: 300°C

    • Gas Flow: 10 L/min

    • Nebulizer Pressure: 35 psi

    • Capillary Voltage: 4000 V

Data Presentation

The following table presents quantitative data for this compound from a study on the effects of heating on flavonoids in Pollen Typhae. This data illustrates how the described LC-MS/MS method can be applied to track changes in compound concentration under different processing conditions.

Sample (Heating Time)This compound Content (mg/mg of extract)
FPT (0 min)0.0971
FPT-5 (5 min)0.0702
FPT-10 (10 min)0.0601
FPT-15 (15 min)0.0508
FPT-20 (20 min)0.0442
FPT-25 (25 min)0.0295
FPT-30 (30 min)0.0202
FPT-35 (35 min)0.0084
FPT-40 (40 min)Not Detected

Visualization of Workflow and Signaling Pathway

Experimental Workflow Diagram

The following diagram illustrates the key steps in the LC-MS/MS analysis of this compound from plant extracts.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plant Tissue Collection (-80°C Storage) p2 Homogenization (Liquid N2) p1->p2 p3 Extraction (Methanol/Formic Acid) p2->p3 p4 Sonication p3->p4 p5 Centrifugation p4->p5 p6 Filtration (0.2 µm PVDF) p5->p6 a1 HPLC/UHPLC Separation (C18 Column) p6->a1 a2 Mass Spectrometry (ESI, MRM Mode) a1->a2 d1 Peak Integration & Quantification a2->d1 d2 Data Reporting d1->d2

Caption: Workflow for LC-MS/MS analysis of this compound.

Signaling Pathway Diagram

This diagram illustrates the signaling pathways involved in the stimulatory effect of this compound on glycogen synthesis.

G cluster_pi3k PI3K Pathway cluster_mapk MAPK Pathway K3N This compound PI3K PI3K K3N->PI3K MAPK MAPK K3N->MAPK GSK3 GSK-3 PI3K->GSK3 inhibits Glycogen Glycogen Synthesis GSK3->Glycogen inhibits PP1 PP1 MAPK->PP1 activates PP1->Glycogen stimulates

Caption: Signaling pathways of this compound in glycogen synthesis.

References

Application Notes and Protocols for Cell-Based Assays Using Kaempferol 3-Neohesperidoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol 3-neohesperidoside is a flavonoid glycoside found in various plants. This document provides detailed protocols for cell-based assays to investigate its biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. The protocols are compiled from published research and are intended to serve as a guide for laboratory investigation.

Physicochemical Properties and Storage

PropertyValue
Molecular Formula C27H30O15
Molecular Weight 594.5 g/mol
Appearance Solid
Solubility Soluble in DMSO (100 mg/mL)
Storage Store stock solutions at -20°C for up to one month or -80°C for up to six months. Protect from light.

I. Anti-inflammatory Activity Assessment

This protocol details the evaluation of the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (BV-2).

Quantitative Data Summary
Cell LineAssayIC50Reference
BV-2Inhibition of LPS-induced nitrite production31.73 µM[1]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

1. Cell Culture and Seeding:

  • Culture BV-2 murine microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Treatment:

  • Prepare stock solutions of this compound in DMSO.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (LPS alone).

3. Measurement of Nitric Oxide (Griess Assay):

  • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • A standard curve using known concentrations of sodium nitrite should be prepared to quantify the nitrite concentration in the samples.

4. Data Analysis:

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

  • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of NO production.

II. Cytotoxicity and Cell Viability Assessment

This protocol describes the use of the MTT assay to determine the effect of this compound on the viability of various cancer cell lines.

Quantitative Data Summary
Cell LineAssayIncubation TimeIC50Reference
SK-MEL-2 (Melanoma)SRB Assay48 hours> 10 µM[2]
A549 (Lung Carcinoma)SRB Assay48 hours> 10 µM[1]
BT-549 (Breast Carcinoma)SRB Assay48 hours> 10 µM[1]
HepG2 (Hepatocellular Carcinoma)MTT Assay20 hoursNo significant toxicity up to 150 µM[3]
Experimental Protocol: MTT Assay

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line (e.g., HepG2) in the appropriate medium and conditions.

  • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to attach overnight.

2. Treatment:

  • Treat the cells with a range of concentrations of this compound (e.g., 10, 50, 100, 150 µM) for 24 to 72 hours. Include a vehicle control (DMSO).

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the cell viability against the concentration of this compound to determine the IC50 value.

III. Antioxidant Activity Assessment (Cell-Based)

This protocol provides a method to assess the intracellular antioxidant activity of this compound using the DCFH-DA assay in a cell line such as HepG2.

Experimental Protocol: Dichlorodihydrofluorescein Diacetate (DCFH-DA) Assay

1. Cell Culture and Seeding:

  • Culture HepG2 cells in the appropriate medium.

  • Seed the cells in a 96-well black, clear-bottom plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere for 24 hours.

2. Treatment and Staining:

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-4 hours).

  • After pre-treatment, wash the cells with PBS and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

3. Induction of Oxidative Stress:

  • Wash the cells again with PBS to remove excess DCFH-DA.

  • Induce oxidative stress by adding an agent such as H2O2 (e.g., 100 µM) or another relevant inducer.

4. Measurement of Reactive Oxygen Species (ROS):

  • Immediately measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Monitor the fluorescence at different time points (e.g., every 5 minutes for 30-60 minutes).

5. Data Analysis:

  • Calculate the percentage reduction in ROS levels in the cells treated with this compound compared to the cells treated only with the oxidative stress-inducing agent.

IV. Signaling Pathway Analysis

This compound has been shown to modulate key signaling pathways involved in metabolism and cell growth, particularly the PI3K/Akt and MAPK pathways.

Experimental Workflow: Western Blot Analysis

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blotting A Seed Cells (e.g., HepG2) B Starve cells (serum-free media) A->B C Treat with this compound B->C D Stimulate with Growth Factor (e.g., Insulin) C->D E Lyse cells to extract proteins D->E F Quantify protein concentration (e.g., BCA assay) E->F G SDS-PAGE F->G H Transfer to PVDF membrane G->H I Block with BSA or milk H->I J Incubate with Primary Antibodies (e.g., p-Akt, Akt, p-ERK, ERK) I->J K Incubate with HRP-conjugated Secondary Antibody J->K L Detect with Chemiluminescence K->L M M L->M Analyze band intensity signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway K3N This compound PI3K PI3K K3N->PI3K MEK MEK K3N->MEK Akt Akt PI3K->Akt GSK3 GSK-3 Akt->GSK3 Glycogen_Synthase_PI3K Glycogen Synthase GSK3->Glycogen_Synthase_PI3K GSK3->Glycogen_Synthase_PI3K Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase_PI3K->Glycogen_Synthesis ERK ERK MEK->ERK PP1 PP1 ERK->PP1 Glycogen_Synthase_MAPK Glycogen Synthase PP1->Glycogen_Synthase_MAPK Glycogen_Synthase_MAPK->Glycogen_Synthesis

References

Application Notes & Protocols: Techniques for Assessing the Purity of Kaempferol 3-Neohesperidoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol 3-neohesperidoside is a flavonoid glycoside found in various plants that has garnered interest for its potential therapeutic properties, including insulinomimetic effects.[1] For its use in research and drug development, the accurate assessment of its purity is critical. These application notes provide detailed protocols for various analytical techniques to determine the purity of this compound, ensuring the quality and reliability of experimental results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular FormulaC27H30O15
Molecular Weight594.52 g/mol
CAS Number32602-81-6
AppearancePowder
SolubilitySoluble in DMSO, Pyridine, Methanol, Ethanol

Purity Assessment Techniques

A multi-tiered approach employing several analytical techniques is recommended for the comprehensive assessment of this compound purity. This includes chromatographic methods for separation and quantification of impurities, and spectroscopic methods for structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for quantifying the purity of this compound and detecting impurities. A typical reversed-phase HPLC method is described below.

Experimental Protocol: HPLC Purity Assay

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. For example, a starting condition of 50:50 acetonitrile:water with 0.1% formic acid can be employed.[2]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 360 nm.[3]

  • Column Temperature: 35°C.[3]

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol to prepare a stock solution.

    • Further dilute the stock solution with the mobile phase to a working concentration (e.g., 10-60 µg/mL).

  • Procedure:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject the prepared sample solution.

    • Record the chromatogram for a sufficient time to allow for the elution of all potential impurities.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.

Quantitative Data Summary: HPLC Method Validation

The following table summarizes typical validation parameters for HPLC methods used in the analysis of kaempferol and related flavonoids.

ParameterTypical Value
Linearity Range10-60 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)Dependent on instrumentation and specific method
Limit of Quantification (LOQ)Dependent on instrumentation and specific method
Accuracy (Recovery)99.96% to 100.17%
Precision (%RSD)< 2%
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for both the identification and quantification of this compound and its impurities. The mass spectrometer provides molecular weight and fragmentation data, which are crucial for impurity profiling.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).

  • Column: C18 reversed-phase column (e.g., 50 x 2.0 mm, 3 µm).

  • Mobile Phase: Acetonitrile and water with 0.3% formic acid, run at a flow rate of 0.400 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.

  • Mass Analysis:

    • Full scan mode to detect all ions within a specified mass range.

    • Multiple Reaction Monitoring (MRM) for targeted quantification of this compound and known impurities.

  • Sample Preparation: Similar to HPLC sample preparation, with final concentrations typically in the ng/mL range.

  • Procedure:

    • Optimize mass spectrometer parameters for this compound by direct infusion of a standard solution.

    • Perform an LC-MS run of the sample.

  • Data Analysis:

    • Identify the [M-H]⁻ or [M+H]⁺ ion for this compound (m/z 593.15 or 595.16, respectively).

    • Analyze the fragmentation pattern to confirm the structure.

    • Screen for and identify potential impurities by their mass-to-charge ratios and fragmentation patterns.

Quantitative Data Summary: LC-MS Method Validation

ParameterTypical Value
Linearity Range25-2500 ng/mL
Intra- and Inter-day Precision (%RSD)< 15%
AccuracyWithin ±15% of the nominal concentration
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for structural elucidation and can be used to confirm the identity of this compound and to identify and quantify impurities without the need for reference standards for the impurities (quantitative NMR or qNMR).

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or methanol (CD3OD).

  • Experiments:

    • ¹H NMR: Provides information on the proton environment.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used to assign signals and confirm the structure.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • Procedure:

    • Acquire the NMR spectra.

    • Process the data (Fourier transform, phase correction, baseline correction).

  • Data Analysis:

    • Compare the obtained spectra with reference spectra or literature data for this compound.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative amounts of the main compound and any impurities.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for the qualitative assessment of purity and for monitoring the progress of purification.

Experimental Protocol: TLC Analysis

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid (e.g., 7:3:0.5 v/v/v) can be effective.

  • Sample Preparation: Dissolve a small amount of the sample in methanol.

  • Procedure:

    • Spot the sample solution onto the TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • Dry the plate after development.

  • Visualization:

    • Examine the plate under UV light at 254 nm and 366 nm.

    • Spray with a suitable visualizing agent (e.g., a solution of natural products-polyethylene glycol reagent) and heat.

  • Data Analysis:

    • Assess the presence of secondary spots, which indicate impurities.

    • The retention factor (Rf) of the main spot should be consistent with that of a reference standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Purity Analysis cluster_data_analysis Data Interpretation cluster_result Final Assessment start This compound Sample dissolve Dissolve in Appropriate Solvent start->dissolve dilute Dilute to Working Concentration dissolve->dilute nmr NMR dissolve->nmr tlc TLC dissolve->tlc hplc HPLC dilute->hplc lcms LC-MS dilute->lcms quantify Quantify Purity & Impurities hplc->quantify identify Identify Impurities lcms->identify structure Confirm Structure nmr->structure qualitative Qualitative Assessment tlc->qualitative report Purity Report quantify->report identify->report structure->report qualitative->report

Caption: Experimental workflow for the purity assessment of this compound.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway K3N This compound PI3K PI3K K3N->PI3K activates MEK MEK K3N->MEK activates GSK3 GSK-3 PI3K->GSK3 inhibits Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase inhibits PP1 PP1 MEK->PP1 activates PP1->Glycogen_Synthase activates Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis promotes

Caption: Signaling pathways of this compound in glycogen synthesis.

Conclusion

The purity of this compound can be reliably assessed using a combination of chromatographic and spectroscopic techniques. HPLC and LC-MS are ideal for quantitative analysis and impurity profiling, while NMR provides definitive structural confirmation. TLC serves as a rapid qualitative check. The protocols and data presented in these notes provide a comprehensive guide for researchers, scientists, and drug development professionals to ensure the quality of this compound for their studies.

References

Application of Kaempferol 3-Neohesperidoside in Antioxidant Capacity Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol 3-neohesperidoside is a naturally occurring flavonoid glycoside found in a variety of plants. Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals, chelate metal ions, and modulate cellular antioxidant defense systems. This document provides detailed application notes and experimental protocols for assessing the antioxidant capacity of this compound using common in vitro and cell-based assays.

The antioxidant activity of this compound is a subject of growing interest due to its potential therapeutic applications in diseases associated with oxidative stress, such as cancer, cardiovascular diseases, and neurodegenerative disorders. Understanding its antioxidant profile through standardized assays is crucial for its development as a potential therapeutic agent.

Quantitative Data Summary

The following table summarizes the available quantitative data on the antioxidant capacity of this compound and its aglycone, kaempferol. It is important to note that the antioxidant activity of a flavonoid glycoside can differ from its aglycone due to the influence of the sugar moiety on its chemical properties and bioavailability.

CompoundAssayIC50 / Activity ValueReference
This compound DPPH Radical Scavenging AssayIC50: 79.6 µg/mL[1]
Kaempferol (Aglycone)DPPH Radical Scavenging AssayIC50: > 100 µM[2]
Kaempferol (Aglycone)ABTS Radical Scavenging AssayIC50: 3.70 ± 0.15 µg/mL[3]
Kaempferol (Aglycone)Cellular Antioxidant Activity (CAA)EC50: ~8 µmol/L

IC50: The concentration of the compound required to scavenge 50% of the free radicals. EC50: The concentration of the compound required to achieve 50% of the maximum antioxidant effect in a cellular assay. Note: Specific IC50 values for this compound in ABTS and FRAP assays, and a specific EC50 value in the CAA assay were not readily available in the reviewed literature. The data for kaempferol is provided for comparative purposes.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow, which can be measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid or Trolox (as a positive control)

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to prevent degradation.

  • Preparation of Sample and Control Solutions:

    • Prepare a stock solution of this compound in methanol or a suitable solvent.

    • Prepare a series of dilutions of the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound, positive control, or blank (solvent) to the wells.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution with the blank.

    • A_sample is the absorbance of the DPPH solution with the sample or positive control.

    The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix DPPH and Sample in 96-well Plate prep_dpph->mix prep_sample Prepare this compound Dilutions prep_sample->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 measure->calculate

DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization that is proportional to the antioxidant's concentration.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • 96-well microplate

  • Microplate reader

  • Trolox (as a positive control)

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

  • Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Control Solutions: Prepare a dilution series of this compound and Trolox in the appropriate solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the working ABTS•+ solution to each well.

    • Add 10 µL of the different concentrations of the sample or positive control to the wells.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abts Prepare ABTS•+ Solution mix Mix ABTS•+ and Sample prep_abts->mix prep_sample Prepare Sample Dilutions prep_sample->mix incubate Incubate 6 min mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

ABTS Assay Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • 96-well microplate

  • Microplate reader

  • Ferrous sulfate (FeSO₄) or Trolox (for standard curve)

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Standard Curve: Prepare a series of dilutions of FeSO₄ or Trolox to generate a standard curve.

  • Preparation of Sample Solutions: Prepare dilutions of this compound.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the sample, standard, or blank to the wells.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents or Trolox equivalents.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_frap Prepare FRAP Reagent mix Mix Reagent and Sample prep_frap->mix prep_std Prepare Standard Curve prep_std->mix prep_sample Prepare Sample Dilutions prep_sample->mix incubate Incubate 30 min at 37°C mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Determine Antioxidant Capacity measure->calculate

FRAP Assay Workflow
Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of antioxidants to inhibit the oxidation of a fluorescent probe (DCFH-DA) within a cell line, providing a more biologically relevant measure of antioxidant activity that accounts for cellular uptake and metabolism.

Materials:

  • This compound

  • Human hepatocarcinoma (HepG2) cells

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Phosphate buffered saline (PBS)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

  • Quercetin (as a positive control)

Protocol:

  • Cell Culture: Culture HepG2 cells in a 96-well black microplate until they reach confluence.

  • Cell Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of this compound or quercetin in treatment medium containing 25 µM DCFH-DA for 1 hour at 37°C.

  • Induction of Oxidative Stress:

    • Wash the cells with PBS.

    • Add 600 µM AAPH solution to the cells to induce peroxyl radical formation.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.

  • Calculation:

    • The area under the fluorescence curve is calculated.

    • The CAA value is calculated using the following formula:

      Where:

      • ∫SA is the integrated area under the sample fluorescence curve.

      • ∫CA is the integrated area under the control fluorescence curve.

    • The EC50 value is determined from the dose-response curve of the CAA units versus concentration.

CAA_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_oxidation Oxidative Stress Induction cluster_analysis Analysis seed_cells Seed HepG2 Cells in 96-well Plate culture_cells Culture to Confluence seed_cells->culture_cells wash1 Wash with PBS culture_cells->wash1 treat Treat with this compound + DCFH-DA (1h) wash1->treat wash2 Wash with PBS treat->wash2 add_aaph Add AAPH to Induce Radicals wash2->add_aaph measure_fluorescence Measure Fluorescence (1h) add_aaph->measure_fluorescence calculate_caa Calculate CAA Units and EC50 measure_fluorescence->calculate_caa

Cellular Antioxidant Activity (CAA) Assay Workflow

Antioxidant Signaling Pathways

Kaempferol and its glycosides, including this compound, exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and inflammatory mediators. Two key pathways involved are the Nrf2/HO-1 and MAPK/NF-κB pathways.

Nrf2/HO-1 Pathway:

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like kaempferol, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the upregulation of protective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

MAPK/NF-κB Pathway:

Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that regulate various cellular processes, including inflammation and stress responses. Oxidative stress can activate MAPKs, which in turn can lead to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes. Kaempferol has been shown to inhibit the phosphorylation of key MAPKs, thereby suppressing the activation of NF-κB and reducing the inflammatory response associated with oxidative stress.

Antioxidant_Signaling_Pathways cluster_Nrf2 Nrf2/HO-1 Pathway cluster_MAPK MAPK/NF-κB Pathway cluster_outcomes Cellular Outcomes K3N This compound Nrf2_Keap1 Nrf2-Keap1 Complex K3N->Nrf2_Keap1 induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE ARE Nrf2->ARE binds to Antioxidant_Enzymes HO-1, NQO1 ARE->Antioxidant_Enzymes upregulates Reduced_OS Reduced Oxidative Stress Antioxidant_Enzymes->Reduced_OS K3N2 This compound MAPK MAPK Phosphorylation K3N2->MAPK inhibits Reduced_Inflammation Reduced Inflammation NFkB NF-κB Activation MAPK->NFkB activates Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation promotes

Antioxidant Signaling Pathways of Kaempferol Glycosides

Conclusion

This compound demonstrates significant antioxidant potential, as evidenced by its ability to scavenge free radicals in chemical assays. The provided protocols for DPPH, ABTS, FRAP, and CAA assays offer a comprehensive framework for researchers to evaluate its antioxidant capacity in various contexts. Furthermore, its ability to modulate key signaling pathways like Nrf2/HO-1 and MAPK/NF-κB highlights its potential for therapeutic intervention in oxidative stress-related diseases. Further research is warranted to fully elucidate its antioxidant profile, particularly in more complex biological systems, and to establish a definitive structure-activity relationship for kaempferol and its various glycosides.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Kaempferol 3-Neohesperidoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol 3-neohesperidoside is a naturally occurring flavonoid glycoside that holds potential as an anti-inflammatory agent. Flavonoids, a class of polyphenolic compounds found in various plants, are known for their diverse pharmacological activities, including antioxidant and anti-inflammatory effects. Kaempferol, the aglycone of this compound, has been shown to modulate key signaling pathways involved in inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways regulate the expression of pro-inflammatory mediators including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).[3][4]

This document provides detailed protocols for in vitro assays to evaluate the anti-inflammatory properties of this compound. The murine macrophage cell line, RAW 264.7, is utilized as a model system, as it is widely used for screening anti-inflammatory compounds.[3] Upon stimulation with lipopolysaccharide (LPS), RAW 264.7 cells produce a robust inflammatory response, mimicking key aspects of in vivo inflammation. The protocols outlined below describe methods to quantify the inhibition of NO production, pro-inflammatory cytokine secretion, and the expression of inflammatory enzymes.

Data Presentation

The following table summarizes the expected quantitative data from the described assays. This table is intended to serve as a template for presenting experimental results.

AssayTest Concentration (µM)LPS ControlThis compound + LPS% Inhibition
Nitric Oxide (NO) Production 10ValueValueValue
(Griess Assay)25ValueValueValue
50ValueValueValue
TNF-α Secretion 10ValueValueValue
(ELISA)25ValueValueValue
50ValueValueValue
IL-6 Secretion 10ValueValueValue
(ELISA)25ValueValueValue
50ValueValueValue
COX-2 Protein Expression 10ValueValueValue
(Western Blot - Densitometry)25ValueValueValue
50ValueValueValue
iNOS Protein Expression 10ValueValueValue
(Western Blot - Densitometry)25ValueValueValue
50ValueValueValue

Experimental Protocols

Cell Culture and Treatment

The RAW 264.7 murine macrophage cell line is a suitable model for these assays.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 24-well for ELISA, 6-well for Western blot) at a density of 1 x 10⁵ cells/mL.

    • Incubate for 24 hours to allow for cell adherence.

    • Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the specified incubation period (e.g., 24 hours for NO and cytokine assays, 18-24 hours for protein expression).

    • Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO), and cells treated with LPS alone.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Principle: The Griess reagent converts nitrite into a colored azo compound, which can be quantified spectrophotometrically.

  • Procedure:

    • After the treatment period, collect 100 µL of cell culture supernatant from each well of a 96-well plate.

    • In a new 96-well plate, add 50 µL of the collected supernatant.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Pro-inflammatory Cytokine Quantification (ELISA)

This protocol is for the quantification of TNF-α and IL-6 in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

  • Principle: Specific capture antibodies bind the cytokine of interest, which is then detected by a biotinylated detection antibody and a streptavidin-HRP conjugate, leading to a colorimetric signal.

  • Procedure (General):

    • Coat a 96-well ELISA plate with the capture antibody specific for either TNF-α or IL-6 overnight at 4°C.

    • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate.

    • Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

    • Wash the plate.

    • Add the substrate solution (e.g., TMB) and incubate until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Measure the absorbance at 450 nm.

    • Calculate the cytokine concentrations from the standard curve.

COX-2 and iNOS Protein Expression (Western Blot)

This protocol details the detection of COX-2 and iNOS protein levels in cell lysates.

  • Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and detected using specific primary and secondary antibodies.

  • Procedure:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis seeding Seed RAW 264.7 Cells adherence 24h Incubation seeding->adherence pretreatment Pre-treat with this compound (1h) adherence->pretreatment stimulation Stimulate with LPS (24h) pretreatment->stimulation supernatant Collect Supernatant stimulation->supernatant cell_lysis Lyse Cells stimulation->cell_lysis griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-6) supernatant->elisa western Western Blot (COX-2, iNOS) cell_lysis->western data Quantification & Comparison griess->data elisa->data western->data Signaling_Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IKK IKK TLR4->IKK Kaempferol Kaempferol 3-neohesperidoside Kaempferol->p38 inhibits Kaempferol->ERK inhibits Kaempferol->JNK inhibits Kaempferol->IKK inhibits ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) p38->ProInflammatory activate transcription ERK->ProInflammatory activate transcription JNK->ProInflammatory activate transcription IkB IκBα IKK->IkB phosphorylates Degradation Degradation IKK->Degradation leads to NFkB NF-κB (p65/p50) IkB->NFkB inhibits IkB->Degradation NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->ProInflammatory activate transcription Inflammation Inflammation ProInflammatory->Inflammation

References

Application Notes and Protocols: Kaempferol 3-Neohesperidoside as a Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for utilizing Kaempferol 3-neohesperidoside as a reference standard in various phytochemical analysis techniques. This document is intended to guide researchers in accurately identifying and quantifying this flavonoid glycoside in plant extracts and other biological matrices.

Introduction

This compound is a naturally occurring flavonoid glycoside found in various plants.[1] As a member of the flavonoid family, it exhibits various biological activities, including antioxidant and insulinomimetic effects.[2][3] Accurate quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and understanding its therapeutic potential. This document outlines standardized procedures for its use as an analytical standard.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a standard is fundamental for its proper handling and use in analytical methodologies.

PropertyValueSource
Molecular Formula C27H30O15[1]
Molecular Weight 594.5 g/mol [1]
Purity ≥95% (Commercially available)
Appearance Powder
Solubility Soluble in DMSO (50 mg/mL with sonication)
Storage Solid: -20°C; Stock Solution: -20°C (1 month) or -80°C (6 months), protect from light
UV-Vis λmax 267, 350 nm

Experimental Protocols

Preparation of Standard Stock and Working Solutions

Accurate preparation of standard solutions is critical for generating reliable calibration curves.

Materials:

  • This compound standard (≥95% purity)

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Methanol, HPLC grade

  • Deionized water, HPLC grade

  • Volumetric flasks (1 mL, 5 mL, 10 mL)

  • Micropipettes

  • Analytical balance

  • Ultrasonic bath

Protocol:

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound powder.

    • Transfer the powder to a 10 mL volumetric flask.

    • Add approximately 7 mL of DMSO.

    • Sonicate for 10-15 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Make up the volume to 10 mL with DMSO.

    • This stock solution should be stored at -20°C or -80°C in amber vials to protect from light.

  • Working Solutions for Calibration Curve:

    • Prepare a series of working solutions by serially diluting the stock solution with a suitable solvent (e.g., methanol or the initial mobile phase of the chromatographic run).

    • For an HPLC calibration curve, typical concentrations may range from 1 µg/mL to 100 µg/mL.

    • For example, to prepare a 100 µg/mL working solution, transfer 1 mL of the 1 mg/mL stock solution to a 10 mL volumetric flask and make up the volume with the chosen diluent.

UV-Vis Spectrophotometric Quantification

This method is suitable for the rapid estimation of total flavonoid content, expressed as this compound equivalents.

Protocol:

  • Calibration Curve Construction:

    • Prepare a series of standard dilutions of this compound (e.g., 5, 10, 20, 50, 100 µg/mL) in methanol.

    • Measure the absorbance of each standard solution at the maximum absorption wavelength (λmax) of 350 nm against a methanol blank.

    • Plot a graph of absorbance versus concentration.

    • Determine the linear regression equation (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Sample Analysis:

    • Prepare the plant extract in methanol at a known concentration.

    • Measure the absorbance of the sample solution at 350 nm.

    • Calculate the concentration of this compound equivalents in the sample using the calibration curve's regression equation.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol provides a robust method for the separation and quantification of this compound in complex mixtures.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile
Gradient Elution 0-25 min, 10-20% B; 25-35 min, 20-25% B; 35-60 min, 25-75% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient or 30°C
Detection Wavelength 350 nm

(Note: These conditions are a starting point and may require optimization based on the specific sample matrix and HPLC system.)

Protocol:

  • System Suitability: Inject the standard solution multiple times to ensure the system is equilibrated and meets performance criteria (e.g., retention time repeatability, peak area precision).

  • Calibration Curve: Inject the prepared working standard solutions in increasing concentrations. Construct a calibration curve by plotting peak area against concentration.

  • Sample Preparation: Dissolve the dried plant extract in the initial mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount using the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound, especially at low concentrations.

LC Conditions:

ParameterCondition
Column UPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile
Gradient Elution 0-1 min, 5% B; 1-11 min, 5-60% B; 11-13 min, 60-95% B; 13-17 min, 95% B; 17-19 min, 95-5% B; 19-20 min, 5% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 30°C

MS/MS Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
Precursor Ion (m/z) [M-H]⁻: 593.15 or [M+H]⁺: 595.16
Product Ions (m/z) 285.04 (aglycone fragment)
Collision Energy To be optimized for the specific instrument
Gas Temperature 300°C
Nebulizer Pressure 35 psi

(Note: MS/MS parameters are instrument-dependent and require optimization.)

Protocol:

  • Follow the sample and standard preparation steps as outlined for the HPLC method.

  • Develop a Multiple Reaction Monitoring (MRM) method using the precursor and product ions for this compound.

  • Inject the standards to establish a calibration curve based on the peak area of the specific MRM transition.

  • Analyze the samples and quantify the analyte using the established calibration curve.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analytical methods described.

ParameterUV-Vis SpectrophotometryHPLC-UVLC-MS/MS
Wavelength (nm) 350350-
Retention Time (min) -7.8 (example)Dependent on LC conditions
Linearity (R²) > 0.99> 0.99> 0.99
LOD Method dependentMethod dependentTypically ng/mL range
LOQ Method dependentMethod dependentTypically ng/mL range

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in a plant sample using a chromatographic method.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) Calibration Calibration Curve Generation Standard_Prep->Calibration Sample_Prep Sample Preparation (Extraction & Filtration) Chromatography HPLC or LC-MS/MS Analysis Sample_Prep->Chromatography Identification Peak Identification (Retention Time/Mass) Chromatography->Identification Quantification Quantification (Peak Area vs. Calibration) Calibration->Quantification Identification->Quantification Reporting Result Reporting Quantification->Reporting

General workflow for phytochemical analysis.
Signaling Pathway of this compound

This compound has been shown to stimulate glycogen synthesis in rat soleus muscle through the PI3K/GSK-3 and MAPK/PP1 pathways.

signaling_pathway cluster_pi3k PI3K Pathway cluster_mapk MAPK Pathway K3N This compound PI3K PI3K K3N->PI3K MAPK MAPK K3N->MAPK GSK3 GSK-3 PI3K->GSK3 inhibition Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase inhibition PP1 PP1 MAPK->PP1 activation PP1->Glycogen_Synthase activation Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis

Glycogen synthesis signaling pathway.

Conclusion

The protocols and data presented herein provide a comprehensive guide for the use of this compound as a standard in phytochemical analysis. Adherence to these methodologies will ensure the generation of accurate and reproducible data, which is essential for the advancement of research and development in the fields of natural products and pharmaceuticals.

References

Troubleshooting & Optimization

Technical Support Center: Kaempferol 3-Neohesperidoside Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of kaempferol 3-neohesperidoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to optimize the yield and purity of this valuable flavonoid glycoside.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound?

A1: The most prevalent methods for extracting this compound from plant materials include conventional solvent extraction, ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE). The choice of method often depends on the desired yield, purity, cost, and environmental considerations.

Q2: Which solvents are most effective for extracting this compound?

A2: Ethanol and methanol, often in aqueous solutions (e.g., 70-95% ethanol), are commonly used for the extraction of flavonoid glycosides like this compound.[1] The polarity of the solvent is crucial for efficiently dissolving the target compound.

Q3: How can I improve the purity of my this compound extract?

A3: Post-extraction purification is essential for obtaining high-purity this compound. Common techniques include column chromatography using resins like Diaion HP-20 or Sephadex LH-20, preparative high-performance liquid chromatography (HPLC), and high-speed counter-current chromatography (HSCCC).[1][2][3]

Q4: What are the typical storage conditions for this compound?

A4: For long-term storage, it is recommended to store this compound as a powder at -20°C, protected from light.[4] Stock solutions in solvents like DMSO can be stored at -80°C for up to a year.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Extraction Yield 1. Inappropriate solvent polarity. 2. Insufficient extraction time or temperature. 3. Inadequate sample-to-solvent ratio. 4. Inefficient extraction technique.1. Optimize the solvent system. Test different concentrations of ethanol or methanol in water. 2. Increase the extraction time and/or temperature within the stability limits of the compound. 3. Increase the solvent volume relative to the plant material. 4. Consider using extraction enhancement techniques like ultrasound or microwave assistance.
Co-extraction of Impurities 1. Non-selective solvent. 2. Presence of pigments (e.g., chlorophyll) and other polar compounds.1. Use a more selective solvent system or perform a preliminary defatting step with a non-polar solvent like hexane. 2. Employ a solid-phase extraction (SPE) clean-up step or use column chromatography for purification.
Degradation of this compound 1. Exposure to high temperatures for extended periods. 2. Presence of oxidative enzymes. 3. Exposure to light.1. Use lower extraction temperatures or shorter extraction times. Consider non-thermal methods like SFE. 2. Blanch the plant material before extraction to deactivate enzymes. 3. Protect the extract from light during and after the extraction process.
Poor Separation in Chromatography 1. Inappropriate stationary or mobile phase. 2. Column overloading. 3. Presence of interfering compounds.1. Optimize the chromatographic conditions, including the column type, mobile phase composition, and gradient. 2. Reduce the amount of sample loaded onto the column. 3. Perform a pre-purification step to remove interfering substances.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline for the extraction of this compound from dried plant material.

Materials:

  • Dried and powdered plant material

  • 70% Ethanol

  • Ultrasonic bath

  • Filter paper or filtration system

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it in a flask.

  • Add 200 mL of 70% ethanol to the flask.

  • Place the flask in an ultrasonic bath and sonicate at a controlled temperature (e.g., 45°C) for 30-60 minutes.

  • After sonication, filter the mixture to separate the extract from the plant residue.

  • Repeat the extraction process on the residue two more times with fresh solvent to maximize yield.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • The resulting crude extract can be further purified.

Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound from a crude extract using column chromatography.

Materials:

  • Crude this compound extract

  • Diaion HP-20 resin (or similar)

  • Glass column

  • Distilled water

  • Methanol (gradient grade)

  • Fraction collector

Procedure:

  • Dissolve the crude extract in a minimal amount of distilled water.

  • Pack a glass column with Diaion HP-20 resin and equilibrate the column with distilled water.

  • Load the dissolved extract onto the column.

  • Wash the column with distilled water to remove highly polar impurities like sugars.

  • Elute the column with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

  • Collect fractions using a fraction collector.

  • Analyze the fractions for the presence of this compound using thin-layer chromatography (TLC) or HPLC.

  • Pool the fractions containing the pure compound and evaporate the solvent.

Data Presentation

Table 1: Comparison of Extraction Methods for Flavonoids (General)

Method Solvent Temperature (°C) Time Relative Yield Reference
Maceration70% EthanolRoom Temperature24-72 hModerateGeneral Knowledge
Soxhlet ExtractionEthanolBoiling Point6-24 hHigh
Ultrasound-Assisted70% Ethanol40-6030-60 minHigh
Supercritical Fluid (SFE)CO2 + Ethanol40-801-3 hHigh

Table 2: HPLC Retention Times for Selected Flavonoids

Compound Retention Time (min) Reference
Quercetin-3-O-neohesperidoside6.5
Kaempferol 3-O-neohesperidoside 7.8 ****
Kaempferol 3-O-rutinoside8.5
Naringin8.9
Hesperidin9.6

Visualizations

Extraction_Workflow Plant Dried Plant Material Grinding Grinding/Powdering Plant->Grinding Extraction Extraction (e.g., UAE with 70% Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Filtrate Waste1 Waste Filtration->Waste1 Residue Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Pure_Compound Pure Kaempferol 3-Neohesperidoside Purification->Pure_Compound Waste2 Waste Purification->Waste2 Impurities

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Low Yield? Check_Solvent Optimize Solvent System Start->Check_Solvent Yes High_Impurity High Impurity? Start->High_Impurity No Check_Time_Temp Increase Time/Temperature Check_Solvent->Check_Time_Temp Check_Ratio Adjust Sample:Solvent Ratio Check_Time_Temp->Check_Ratio Check_Ratio->High_Impurity Defatting Add Defatting Step High_Impurity->Defatting Yes Degradation Degradation Observed? High_Impurity->Degradation No Purification Improve Purification Protocol Defatting->Purification Purification->Degradation Lower_Temp Lower Extraction Temperature Degradation->Lower_Temp Yes End Optimized Protocol Degradation->End No Protect_Light Protect from Light Lower_Temp->Protect_Light Protect_Light->End

Caption: A logical troubleshooting guide for optimizing extraction protocols.

References

troubleshooting peak tailing in HPLC analysis of kaempferol 3-neohesperidoside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of kaempferol 3-neohesperidoside. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a specific focus on peak tailing, to ensure accurate and reproducible experimental results.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem characterized by an asymmetrical peak where the latter half is broader than the front. This can compromise resolution, sensitivity, and the accuracy of quantification. This guide provides a systematic approach to diagnosing and resolving peak tailing in the analysis of this compound.

Q1: My chromatogram for this compound is showing significant peak tailing. What are the initial steps to identify the cause?

The first step is to determine if the issue is chemical (related to interactions between your analyte and the column) or physical (related to the HPLC system).

  • Diagnostic Test: Inject a neutral, non-polar compound (e.g., toluene) dissolved in the mobile phase.

    • If the neutral compound's peak also tails: The problem is likely physical or mechanical, such as a column void, a blocked frit, or issues with extra-column volume in the tubing and connections.[1]

    • If only the this compound peak tails: The issue is likely chemical, stemming from secondary interactions with the stationary phase.[1]

Q2: I suspect a chemical issue is causing the peak tailing. What are the likely interactions and how can I resolve them?

For phenolic compounds like this compound, the primary cause of chemical-related peak tailing is interaction with residual silanol groups on the silica-based stationary phase.[1][2]

  • Secondary Silanol Interactions: The hydroxyl groups of this compound can interact with acidic silanol groups (Si-OH) on the column packing material, leading to a secondary retention mechanism that causes tailing.[2]

    • Solution 1: Lower the Mobile Phase pH: The most effective way to suppress silanol interactions is to lower the pH of the mobile phase. An acidic mobile phase protonates the silanol groups, minimizing their ability to interact with the analyte. Aim for a pH of 3 or below.

    • Solution 2: Use a Modern, End-Capped Column: High-purity, Type B silica columns that are "end-capped" have a significantly lower concentration of active silanol groups. If you are not already, switching to a fully end-capped C18 or C8 column is highly recommended.

    • Solution 3: Consider Mobile Phase Additives (with caution): Historically, a small amount of a basic compound like triethylamine (TEA) was added to the mobile phase to block active silanol sites. However, with modern columns, this is often unnecessary and can complicate the mobile phase.

Q3: How does the mobile phase pH specifically affect the peak shape of this compound?

The mobile phase pH is critical due to the phenolic hydroxyl groups on the kaempferol structure. The most acidic hydroxyl group on kaempferol has a pKa value around 7.05-7.49.

  • Analyte Ionization: If the mobile phase pH is close to the analyte's pKa, a mixture of the ionized and non-ionized forms of the molecule will exist, leading to peak broadening or splitting.

    • Solution: To ensure a single, un-ionized form of this compound, the mobile phase pH should be at least 1.5 to 2 pH units below its pKa. A pH of 2.5-3.5 is generally recommended for flavonoid analysis.

Q4: I've addressed the chemical factors, but the peak tailing persists. What physical or mechanical issues should I investigate?

If the diagnostic test with a neutral compound indicated a physical problem, or if chemical adjustments have not resolved the tailing, consider the following:

  • Column Contamination and Degradation: The column can become contaminated with strongly retained sample components, or the packed bed can degrade over time, leading to poor peak shape. A blocked inlet frit can also cause tailing.

    • Solution: Try flushing the column with a strong solvent. If this doesn't work, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.

  • Extra-Column Volume: This refers to any dead volume in the system between the injector and the detector.

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and ensure all fittings are properly connected to minimize dead volume.

  • Sample Overload: Injecting too much sample (mass overload) or too large a volume can saturate the stationary phase.

    • Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.

Frequently Asked Questions (FAQs)

Q5: What is a typical mobile phase composition for the analysis of this compound?

A common mobile phase for the reverse-phase HPLC analysis of kaempferol and its glycosides is a gradient of acetonitrile and water with an acidic modifier. A typical starting point would be:

  • Mobile Phase A: Water with 0.1% formic acid (or phosphoric acid)

  • Mobile Phase B: Acetonitrile with 0.1% formic acid (or phosphoric acid) The gradient will depend on the specific separation, but it often starts with a low percentage of acetonitrile and increases over the run.

Q6: What type of HPLC column is best for analyzing this compound?

A C18 column is the most common choice for the analysis of flavonoids. To minimize peak tailing, it is highly recommended to use a modern, high-purity, end-capped C18 column.

Q7: What is an acceptable peak asymmetry or tailing factor?

Ideally, the asymmetry factor should be close to 1.0. For most quantitative methods, a tailing factor between 0.9 and 1.5 is acceptable. Values above 2.0 are generally considered unacceptable for precise analytical work.

Q8: Could metal contamination in my HPLC system cause peak tailing for this compound?

Yes, trace metal contamination in the stationary phase or from stainless-steel components of the HPLC system can chelate with the hydroxyl and carbonyl groups of flavonoids, leading to peak tailing. Using a column with low metal content and ensuring your system is well-maintained can mitigate this.

Quantitative Data Summary

The following table provides a summary of key parameters for troubleshooting peak tailing in the HPLC analysis of this compound.

ParameterRecommended Range/ValueRationale
Mobile Phase pH 2.5 - 3.5Suppresses ionization of both silanol groups on the column and the phenolic hydroxyl groups of the analyte, minimizing secondary interactions and ensuring a single analyte form.
Column Type C18, End-Capped, High-Purity SilicaProvides good retention for flavonoids while minimizing silanol interactions that cause peak tailing.
Acidic Modifier 0.1% Formic Acid or Phosphoric AcidMaintains a low mobile phase pH to control ionization. Formic acid is volatile and compatible with mass spectrometry.
Injection Volume ≤ 5% of column volumePrevents volumetric overload and peak distortion.
Sample Solvent Match initial mobile phase compositionA stronger injection solvent can cause band broadening and peak distortion.
Connecting Tubing ID 0.005" (0.12 mm) - 0.007" (0.17 mm)Minimizes extra-column volume and peak broadening.

Experimental Protocol: Systematic Troubleshooting of Peak Tailing

This protocol outlines a step-by-step approach to identify and resolve peak tailing for this compound analysis.

  • System Suitability and Initial Assessment:

    • Prepare a standard solution of this compound in the initial mobile phase composition.

    • Inject the standard and evaluate the peak shape, calculating the tailing factor.

    • Prepare and inject a neutral marker (e.g., toluene) to differentiate between chemical and physical causes of tailing.

  • Mobile Phase Optimization (if chemical tailing is suspected):

    • Ensure the mobile phase contains an acidic modifier (e.g., 0.1% formic acid) to achieve a pH between 2.5 and 3.5.

    • If peak tailing persists, consider slightly increasing the acid concentration (e.g., to 0.2%).

    • Prepare fresh mobile phase to rule out degradation or contamination.

  • Column Evaluation:

    • If using an older column, replace it with a new, high-quality, end-capped C18 column.

    • Install a guard column to protect the analytical column from contamination.

    • If the column has been in use, perform a column wash with a strong solvent (e.g., isopropanol, followed by acetonitrile).

  • System Inspection (if physical tailing is suspected):

    • Check all tubing and fittings for proper connections and to minimize length and diameter.

    • Inspect the column inlet frit for any discoloration that might indicate a blockage. If suspected, reverse-flush the column (if permitted by the manufacturer).

  • Sample and Injection Optimization:

    • Prepare a dilution series of your sample and inject each to see if the peak shape improves at lower concentrations.

    • Ensure your sample is fully dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.

Visual Troubleshooting Workflow

Caption: A flowchart for troubleshooting peak tailing in HPLC.

References

Technical Support Center: Optimizing Mobile Phase for Enhanced Resolution of Kaempferol Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for optimizing the chromatographic resolution of kaempferol glycosides.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the chromatographic analysis of kaempferol glycosides, offering potential causes and actionable solutions.

1. Poor Peak Resolution or Co-elution of Glycosides

  • Question: My chromatogram displays poor separation between kaempferol glycoside peaks, resulting in significant overlap. How can I enhance the resolution?

  • Answer: Due to their structural similarities, achieving baseline separation of kaempferol glycosides can be challenging. The following strategies can be employed to improve resolution:

    • Optimize the Mobile Phase Gradient: A shallow gradient is often necessary to resolve structurally similar flavonoid glycosides. Experiment with decreasing the rate of change in the organic solvent concentration over time. For more complex samples, a multi-step gradient can be particularly effective.[1]

    • Adjust Mobile Phase Composition:

      • Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation. Acetonitrile is often preferred for polar compounds like glycosides and may provide better resolution.[2][3]

      • Acidic Modifier: The addition of a small percentage of an acid, such as 0.1% formic acid or phosphoric acid, to the aqueous portion of the mobile phase is critical.[4][5] This suppresses the ionization of the phenolic hydroxyl groups on the flavonoids, leading to sharper, more defined peaks.

    • Modify Column Temperature: Adjusting the column temperature (e.g., between 25°C and 40°C) can influence the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, potentially improving selectivity.

2. Peak Tailing

  • Question: The peaks for my kaempferol glycosides are asymmetrical and exhibit significant tailing. What is the cause, and how can I resolve this?

  • Answer: Peak tailing can negatively impact integration and quantification. Common causes and their solutions include:

    • Secondary Interactions: Residual, un-capped silanol groups on the silica-based stationary phase of the column can interact with the polar hydroxyl groups of the kaempferol glycosides, causing tailing.

      • Solution: Ensure the mobile phase is sufficiently acidic (e.g., pH 2.5-3.5) by adding formic or phosphoric acid. The acidic conditions suppress the ionization of the silanol groups, minimizing these secondary interactions. Using an end-capped column is also recommended.

    • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion and tailing.

      • Solution: Dilute your sample and re-inject. If the peak shape improves, column overload was the likely issue.

    • Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to band broadening and result in peak tailing.

      • Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector.

3. Peak Fronting

  • Question: My kaempferol glycoside peaks are showing a "leading" or "fronting" shape. What could be the cause?

  • Answer: While less common than peak tailing, peak fronting can also affect the accuracy of your results. The primary causes are typically related to the sample and column conditions:

    • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly "stronger" (i.e., has a higher elution strength) than the initial mobile phase, it can cause the analyte band to spread and front.

      • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

    • Sample Overload: As with peak tailing, injecting an overly concentrated sample can also lead to peak fronting.

      • Solution: Dilute the sample and re-analyze.

Frequently Asked Questions (FAQs)

Q1: What is the most common mobile phase composition for separating kaempferol glycosides?

A1: A binary mobile phase consisting of acetonitrile (Solvent B) and water (Solvent A) is most frequently used for the reversed-phase HPLC and UPLC separation of kaempferol glycosides. A small amount of acid, typically 0.01% to 0.4% formic acid or phosphoric acid, is added to the aqueous phase to improve peak shape by suppressing the ionization of phenolic hydroxyl groups.

Q2: Should I use an isocratic or gradient elution for my separation?

A2: For samples containing multiple kaempferol glycosides with varying polarities, a gradient elution is generally recommended. A gradient allows for the separation of a wider range of analytes in a reasonable timeframe, starting with a lower concentration of the organic solvent to retain and separate the more polar glycosides and gradually increasing the organic solvent concentration to elute the less polar compounds. Isocratic elution, where the mobile phase composition remains constant, may be suitable for simpler mixtures or for the quantification of a single, known kaempferol glycoside.

Q3: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?

A3: The choice of organic solvent can significantly impact the selectivity of the separation.

  • Acetonitrile generally has a lower viscosity and higher elution strength for many compounds compared to methanol, which can lead to sharper peaks and shorter analysis times. It is often the preferred solvent for separating polar compounds like flavonoid glycosides.

  • Methanol can offer different selectivity and may be beneficial in cases where acetonitrile does not provide adequate resolution. It is worth experimenting with both solvents during method development.

Q4: What is the role of adding an acid to the mobile phase?

A4: Adding an acid like formic acid or phosphoric acid to the mobile phase serves two primary purposes:

  • Suppresses Analyte Ionization: Kaempferol and its glycosides contain phenolic hydroxyl groups that can ionize depending on the pH of the mobile phase. By maintaining an acidic pH (typically between 2.5 and 4), the ionization of these groups is suppressed, leading to better retention on a reversed-phase column and more symmetrical peak shapes.

  • Minimizes Silanol Interactions: The acidic mobile phase also suppresses the ionization of residual silanol groups on the silica-based stationary phase, reducing secondary interactions that can cause peak tailing.

Data Summary Tables

Table 1: Example Gradient Elution Programs for Kaempferol Glycoside Separation

Time (min)% Solvent A (Water with 0.01% Formic Acid)% Solvent B (Acetonitrile with 0.01% Formic Acid)Flow Rate (mL/min)Reference
0 - 182180.8
1 - 1582 → 7518 → 250.8
15 - 2075 → 6525 → 350.8
20 - 2565 → 4035 → 600.8
25 - 2640 → 8260 → 180.8
26 - 3582180.8

Table 2: Example Isocratic Mobile Phase Compositions

Solvent ASolvent BRatio (A:B, v/v)Flow Rate (mL/min)Reference
0.4% Phosphoric Acid in WaterMethanol53:471.0
0.1% Formic Acid in WaterMethanol25:751.0
Water with 0.1% Formic AcidAcetonitrile50:50-

Experimental Protocols

Protocol 1: General Gradient HPLC Method for the Analysis of Kaempferol Glycosides

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or PDA detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in HPLC-grade water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-35 min: 10-50% B (linear gradient)

    • 35-40 min: 50-90% B (linear gradient)

    • 40-45 min: 90% B (isocratic hold)

    • 45-50 min: 90-10% B (return to initial conditions)

    • 50-60 min: 10% B (column equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 360-370 nm.

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Poor Resolution of Kaempferol Glycosides step1 Select Column and Initial Mobile Phase start->step1 step2 Optimize Gradient Program step1->step2 decision1 Is Resolution Adequate? step2->decision1 step3 Adjust Mobile Phase Composition decision1->step3 No end End: Optimized Method decision1->end Yes step3a Change Organic Modifier (ACN vs. MeOH) step3->step3a step3b Adjust Acid Modifier Concentration (e.g., 0.1% FA) step3->step3b decision2 Is Peak Shape Optimal? step3a->decision2 step3b->decision2 step4 Fine-tune Flow Rate and Column Temperature decision2->step4 Yes troubleshoot Troubleshoot Peak Tailing/ Fronting (see guide) decision2->troubleshoot No step4->end troubleshoot->step3

Caption: Workflow for optimizing mobile phase to improve kaempferol glycoside resolution.

References

stability issues and degradation of kaempferol 3-neohesperidoside in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Kaempferol 3-Neohesperidoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound, a flavonoid glycoside, is primarily influenced by several factors:

  • pH: The glycosidic bond is susceptible to hydrolysis under acidic or basic conditions, which can cleave the neohesperidose sugar moiety from the kaempferol aglycone.

  • Temperature: Elevated temperatures can accelerate the rate of degradation, including hydrolysis of the glycosidic bond and degradation of the flavonoid structure itself.

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation of the flavonoid structure. It is recommended to protect solutions from light.[1]

  • Oxidizing Agents: The presence of oxidizing agents or dissolved oxygen can lead to the oxidation and degradation of the phenolic structure of kaempferol.

Q2: What are the ideal storage conditions for this compound solutions?

A2: For optimal stability, stock solutions of this compound should be stored under the following conditions:

  • Short-term storage (up to 1 month): Store at -20°C.[1][2][3][4]

  • Long-term storage (up to 6 months): Store at -80°C.

  • Protection from light: Always store solutions in light-protected containers (e.g., amber vials).

  • Aliquotting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller volumes. For in vivo experiments, it is best to prepare fresh solutions on the day of use.

Q3: I am observing a progressive loss of my compound in solution during my experiments. What are the likely causes?

A3: A gradual decrease in the concentration of this compound can be attributed to several degradation pathways:

  • Hydrolysis: If your experimental medium is acidic or basic, the glycosidic linkage between kaempferol and neohesperidose may be breaking, leading to the formation of kaempferol and the free sugar.

  • Thermal Degradation: If your experiment involves elevated temperatures, this can accelerate the degradation of the molecule.

  • Photodegradation: Continuous exposure to ambient or UV light can cause the compound to degrade over time.

  • Oxidation: The presence of reactive oxygen species or metal ions in your buffer can lead to oxidative degradation.

Q4: What are the expected degradation products of this compound?

A4: The primary degradation product resulting from the hydrolysis of the glycosidic bond is the aglycone, kaempferol . The other product would be the disaccharide neohesperidose . Further degradation of the kaempferol aglycone can occur through the opening of its heterocyclic C-ring, leading to the formation of smaller phenolic compounds.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low or inconsistent analytical readings (e.g., HPLC, LC-MS) Compound degradation due to improper storage.Prepare fresh stock solutions and store them at -80°C in small, light-protected aliquots. Avoid repeated freeze-thaw cycles.
pH of the solvent or experimental buffer is causing hydrolysis.Ensure the pH of your solution is neutral (around pH 7). If your experiment requires acidic or basic conditions, minimize the exposure time and consider running a stability check of your compound under those specific conditions.
Exposure to light during sample preparation or analysis.Work in a dimly lit area or use amber-colored labware. Protect samples from direct light exposure at all stages.
Thermal degradation during experimental procedures.Avoid high temperatures. If heating is necessary, use the lowest effective temperature and minimize the duration of heat exposure.
Precipitation of the compound in aqueous solution. Low aqueous solubility of this compound.The use of a co-solvent such as DMSO is often necessary. To enhance solubility, gentle warming to 37°C and sonication can be employed. Ensure you are using fresh, anhydrous DMSO as it can be hygroscopic, which reduces solubility.
Changes in the color of the solution over time. Degradation of the flavonoid structure.This is a visual indicator of compound instability. Discard the solution and prepare a fresh one, paying close attention to the storage and handling recommendations.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Additional Notes
Solid Powder -20°C≥ 4 yearsStore in a dry, dark place.
Stock Solution in Solvent (e.g., DMSO) -20°C1 monthProtect from light. Aliquot to avoid freeze-thaw cycles.
-80°C6 months to 1 yearProtect from light. Aliquot to avoid freeze-thaw cycles.

Table 2: Potential Degradation Products of this compound

Parent Compound Degradation Pathway Primary Degradation Products Secondary Degradation Products (from Aglycone)
This compound Hydrolysis (Acidic/Basic/Enzymatic)Kaempferol, NeohesperidosePhenolic acids and smaller aromatic compounds resulting from C-ring cleavage.
OxidationOxidized kaempferol derivativesFurther breakdown products.
PhotodegradationPhotodegraded kaempferol derivativesFurther breakdown products.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in a Buffered Solution

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Preparation of Test Solutions: Dilute the stock solution with the desired buffer (e.g., phosphate buffer at various pH values) to the final working concentration.

  • Incubation Conditions:

    • pH Stability: Incubate the test solutions at different pH values (e.g., pH 3, 5, 7, 9) at a constant temperature (e.g., 37°C).

    • Thermal Stability: Incubate the test solution at a constant pH (e.g., pH 7.4) at various temperatures (e.g., 25°C, 37°C, 50°C, 80°C).

    • Photostability: Expose the test solution to a controlled light source (e.g., a UV lamp at a specific wavelength or a photostability chamber) while keeping a control sample in the dark.

  • Time-Point Sampling: At designated time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each test solution.

  • Sample Analysis: Immediately analyze the samples by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS), to quantify the remaining amount of this compound and to identify any degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation kinetics (e.g., half-life) under each condition.

Visualizations

degradation_pathway K3N This compound Kaempferol Kaempferol (Aglycone) K3N->Kaempferol Hydrolysis (pH, Temp, Enzymes) Neohesperidose Neohesperidose K3N->Neohesperidose Hydrolysis (pH, Temp, Enzymes) Degradation_Products Further Degradation (e.g., Phenolic Acids) Kaempferol->Degradation_Products Oxidation, Light, High Temp

Caption: Primary degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_conditions Incubation Conditions cluster_analysis Analysis Stock Prepare Stock Solution (e.g., in DMSO) Dilute Dilute in Test Buffer Stock->Dilute pH Varying pH Temp Varying Temperature Light Light vs. Dark Sampling Time-Point Sampling pH->Sampling Temp->Sampling Light->Sampling Analysis HPLC or LC-MS/MS Analysis Sampling->Analysis Kinetics Determine Degradation Kinetics Analysis->Kinetics

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Overcoming Low Solubility of Kaempferol 3-Neohesperidoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Kaempferol 3-Neohesperidoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a flavonoid glycoside found in various plants.[1][2] Like many flavonoids, it possesses a range of potential pharmacological activities, including antioxidant and antidiabetic effects.[3] However, its therapeutic potential is often limited by its poor solubility in aqueous solutions, which can hinder bioavailability and the development of pharmaceutical formulations.[4][5] While glycosylation generally increases water solubility compared to the aglycone (kaempferol), achieving desired concentrations in aqueous media for experiments can still be challenging.

Q2: What are the reported solubilities of this compound?

A2: Specific aqueous solubility data for this compound is not extensively published in peer-reviewed literature. However, supplier information indicates solubility in various organic solvents and limited aqueous buffers. For instance, it is reported to be soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Phosphate-Buffered Saline (PBS) at pH 7.2 at a concentration of 1 mg/mL. Other sources suggest solubility in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. For in vitro experiments, it's common to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous experimental medium.

Q3: What are the primary strategies to improve the aqueous solubility of this compound?

A3: Several techniques can be employed to enhance the solubility of poorly soluble flavonoids like this compound. The most common and effective methods include:

  • pH Adjustment: Modifying the pH of the aqueous solvent can ionize the molecule, increasing its solubility.

  • Co-solvency: Using a mixture of water with a miscible organic solvent (co-solvent) can significantly improve solubility.

  • Complexation with Cyclodextrins: Encapsulating the molecule within cyclodextrin complexes can enhance its aqueous solubility.

  • Formulation into Nanoparticles: Techniques like creating nanostructured lipid carriers (NLCs) or polymeric nanoparticles can improve solubility and bioavailability.

  • Solid Dispersions: Dispersing the compound in a hydrophilic carrier at a solid state can enhance its dissolution rate.

Troubleshooting Guides

This section provides solutions to common problems encountered during the solubilization of this compound.

Issue 1: The compound precipitates when my DMSO stock solution is added to the aqueous buffer.
  • Cause: The concentration of the compound in the final aqueous solution exceeds its solubility limit, even with a small percentage of DMSO. This is a common issue when the final DMSO concentration is too low to maintain solubility.

  • Troubleshooting Steps:

    • Decrease the final concentration: Your target concentration might be too high for the chosen aqueous medium. Try a lower final concentration.

    • Increase the co-solvent percentage: If your experimental system allows, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1%) might keep the compound in solution. Always check the tolerance of your assay or cell line to the solvent.

    • Use a different co-solvent: Consider using other co-solvents like ethanol or PEG 300 in combination with DMSO.

    • Gentle heating and sonication: After dilution, gently warming the solution to 37°C and sonicating for a short period can sometimes help in dissolving the compound.

    • Utilize a solubility enhancer: Incorporate a solubility enhancer like a cyclodextrin into your aqueous buffer before adding the compound's stock solution.

Issue 2: I need to prepare a purely aqueous solution without organic solvents.
  • Cause: Many experimental setups, particularly in vivo studies or certain cell-based assays, are sensitive to organic solvents.

  • Troubleshooting Steps:

    • pH Adjustment: The solubility of flavonoids is often pH-dependent. For phenolic compounds, increasing the pH can deprotonate the hydroxyl groups, leading to increased solubility. Care must be taken as extreme pH values can cause degradation.

    • Cyclodextrin Complexation: This is a highly effective method to increase aqueous solubility without using organic solvents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has shown significant solubilizing effects for kaempferol.

    • Lyophilization from a co-solvent system: Dissolve the compound in a suitable organic solvent/water mixture (e.g., tert-butanol/water), freeze the solution, and then lyophilize it to obtain a powder that may have improved wettability and dissolution in aqueous media.

Quantitative Data on Solubility Enhancement of Kaempferol

While specific data for this compound is limited, the following tables summarize the reported solubility enhancements for its aglycone, Kaempferol, using various techniques. These results provide a strong indication of the potential for these methods to be applied to the glycoside form.

Table 1: Solubility Enhancement of Kaempferol using Cyclodextrins

Cyclodextrin TypeConcentration of CyclodextrinResulting Kaempferol ConcentrationFold Increase in SolubilityReference
HP-β-CD5.00 x 10⁻³ mol·L⁻¹4.56 x 10⁻⁵ mol·L⁻¹12.7

Table 2: Solubility Enhancement of Kaempferol using Solid Dispersion

CarrierDrug-to-Carrier Ratio (w/w)MethodFold Increase in Water SolubilityReference
Poloxamer 4071:5Melting Method~4000
Poloxamer 4071:5Solvent Method~4000

Experimental Protocols

Protocol 1: Solubility Enhancement using Cyclodextrin Complexation (Phase Solubility Study)

This protocol is adapted from the methodology used for kaempferol.

  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with varying concentrations of HP-β-cyclodextrin (e.g., 0 to 10 mM).

  • Addition of this compound: Add an excess amount of this compound to a fixed volume of each cyclodextrin solution in separate sealed vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. Sonication for an initial period (e.g., 30 minutes) can aid in dispersion.

  • Separation of Undissolved Compound: Centrifuge the suspensions at a high speed (e.g., 10,000 rpm for 20 minutes) to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The slope of this phase solubility diagram can be used to determine the complexation efficiency.

Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method

This protocol is a general approach based on methods for flavonoids.

  • Dissolution of Components: Dissolve both this compound and a hydrophilic carrier (e.g., Poloxamer 407, PVP K30) in a suitable organic solvent (e.g., ethanol or methanol).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in a thin film of the solid dispersion on the flask wall.

  • Drying: Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for its dissolution properties and compare it to the pure compound.

Visualizations

experimental_workflow_cyclodextrin cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare HP-β-CD Solutions (0-10 mM) B Add Excess Kaempferol 3-Neohesperidoside A->B D Initial Sonication (30 min) B->D C Shake at Constant Temp (24-48h) E Centrifuge to Pellet Undissolved Compound C->E D->C F Collect Supernatant E->F G Quantify Concentration (HPLC/UV-Vis) F->G H Plot Phase Solubility Diagram G->H

Caption: Workflow for Cyclodextrin-based Solubility Enhancement.

troubleshooting_precipitation Start Issue: Precipitation upon adding DMSO stock to aqueous buffer Q1 Can you decrease the final concentration? Start->Q1 A1_Yes Solution: Use a lower final concentration. Q1->A1_Yes Yes Q2 Can you increase the co-solvent percentage? Q1->Q2 No A2_Yes Solution: Increase final DMSO% (e.g., to 0.5% or 1%). Verify assay tolerance. Q2->A2_Yes Yes Q3 Have you tried gentle heating or sonication? Q2->Q3 No A3_Yes Solution: Warm to 37°C and sonicate post-dilution. Q3->A3_Yes Yes Q4 Have you considered a solubility enhancer? Q3->Q4 No A4_Yes Solution: Add cyclodextrin to the aqueous buffer. Q4->A4_Yes Yes End Further formulation development may be required. Q4->End No

Caption: Troubleshooting Logic for Compound Precipitation.

References

minimizing matrix effects in LC-MS analysis of kaempferol 3-neohesperidoside

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of kaempferol 3-neohesperidoside.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1] For this compound, a flavonoid glycoside, common biological matrices like plasma or tissue extracts contain endogenous substances such as phospholipids, salts, and metabolites that can interfere with its ionization in the MS source.[2] This interference can lead to poor accuracy, imprecision, and reduced sensitivity in quantitative analysis.[3][4] Electrospray ionization (ESI) is particularly susceptible to these effects.[3]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A standard solution of your analyte is infused into the LC flow after the column but before the MS source. A blank matrix extract is then injected. Dips or peaks in the analyte's baseline signal indicate retention times where matrix components are causing suppression or enhancement.

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method to measure the extent of matrix effects. It involves comparing the peak response of an analyte spiked into a blank, extracted matrix sample with the response of the analyte in a neat (pure) solvent at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.

Q3: What are the primary strategies to minimize or compensate for matrix effects?

A3: A systematic approach involves optimizing sample preparation, chromatography, and data acquisition methods. The main strategies are:

  • Effective Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis. Techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

  • Chromatographic Separation: Modify the LC method to chromatographically separate this compound from interfering matrix components. This can be achieved by adjusting the mobile phase gradient, changing the mobile phase pH, or using a different column chemistry.

  • Sample Dilution: A simple dilution of the sample extract can reduce the concentration of matrix components, thereby lessening their impact. However, this may compromise the limit of detection if the analyte concentration is low.

  • Use of an Appropriate Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) is the best choice as it co-elutes with the analyte and is affected by the matrix in a similar way, thus providing effective compensation. If a SIL-IS is unavailable, a structural analog that elutes close to the analyte can be used.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of the study samples can help compensate for the effect, assuming the matrix effect is consistent across samples.

Troubleshooting Guides

Issue 1: I am observing significant ion suppression for my this compound analyte.

Troubleshooting Steps:

  • Identify the Source: Perform a post-column infusion experiment (see Protocol 2) to determine if the suppression is occurring at the same retention time as your analyte.

  • Improve Sample Cleanup: If co-elution is confirmed, your sample preparation may not be sufficiently removing interferences. Protein precipitation is often the least effective method, leaving behind many matrix components. Consider switching to a more rigorous technique like LLE or, preferably, SPE. Mixed-mode SPE can be particularly effective at removing a broad range of interferences.

  • Optimize Chromatography: Adjust your LC gradient to better separate the analyte from the suppression zone. Increasing the gradient duration or altering the mobile phase pH can change the retention of both the analyte and the interfering components.

  • Dilute the Sample: Try a simple 1:10 or 1:100 dilution of your final extract. Often, this is enough to reduce the concentration of interfering components below the level where they cause significant suppression. Check if your analyte is still detectable after dilution.

Issue 2: My results show high variability and poor reproducibility between injections.

Troubleshooting Steps:

  • Assess Matrix Effect Variability: The matrix effect may not be consistent across different samples or batches. Use the post-extraction spike method (see Protocol 1) on several different lots of blank matrix to assess the variability of the matrix factor.

  • Implement a Better Internal Standard: High variability is often a sign that your current internal standard is not adequately compensating for matrix effects. A stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting this issue, as its behavior most closely mimics the analyte.

  • Enhance Sample Preparation: Inconsistent sample cleanup can lead to variable levels of matrix components in the final extracts. Ensure your sample preparation protocol (especially SPE) is robust and reproducible. Pay close attention to conditioning, loading, washing, and elution steps.

  • Check for Carryover: Analyte or matrix components from a previous injection can carry over and affect the current analysis. Inject blank solvent after a high-concentration sample to check for carryover.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

TechniquePrincipleProsConsMatrix Effect Reduction
Protein Precipitation (PPT) Protein removal by adding an organic solvent (e.g., acetonitrile) or acid.Simple, fast, inexpensive, high recovery.Non-selective, leaves many phospholipids and other interferences in the supernatant.Low to Moderate
Liquid-Liquid Extraction (LLE) Analyte partitioning between two immiscible liquid phases.Cleaner extracts than PPT, can be selective by adjusting pH.Can have lower recovery for polar analytes, more labor-intensive, uses larger solvent volumes.Moderate to High
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by selective elution.Provides the cleanest extracts, highly selective, can concentrate the analyte.More complex method development, more expensive, potential for analyte loss.High to Very High

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol, adapted from Matuszewski et al., quantifies the matrix effect.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final reconstitution solvent.

    • Set B (Post-Spike Matrix): Process blank biological matrix samples through the entire sample preparation procedure. Spike the analyte and IS into the final, clean extract.

    • Set C (Pre-Spike Matrix): Spike the analyte and IS into the blank biological matrix before starting the sample preparation procedure. (This set is used to determine overall recovery).

  • Analyze Samples: Inject all three sets of samples into the LC-MS system.

  • Calculate Matrix Factor (MF) and Recovery:

    • Matrix Factor (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

      • An MF of 100% indicates no matrix effect.

      • An MF < 100% indicates ion suppression.

      • An MF > 100% indicates ion enhancement.

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

Protocol 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion)

This protocol helps visualize where ion suppression or enhancement occurs in the chromatogram.

  • Setup:

    • Prepare a standard solution of this compound at a concentration that gives a stable, mid-range signal.

    • Using a syringe pump and a T-connector, infuse this solution at a constant, low flow rate (e.g., 10 µL/min) into the LC eluent stream between the analytical column and the mass spectrometer.

  • Acquisition:

    • Begin acquiring MS data, monitoring the specific m/z for your analyte. You should observe a stable, elevated baseline signal.

    • Inject a blank matrix sample that has been processed using your standard sample preparation method.

  • Analysis:

    • Examine the resulting chromatogram of the analyte's m/z.

    • Any deviation (a dip or rise) from the stable baseline indicates a region where co-eluting matrix components are causing ion suppression or enhancement, respectively.

    • Compare the retention time of these deviations with the retention time of this compound in a normal run to see if they overlap.

Visualizations

TroubleshootingWorkflow start Suspected Matrix Effect (Poor Accuracy, Variability) assess Assess Impact start->assess quant Quantitative Assessment (Post-Extraction Spike) assess->quant  Measure  Magnitude qual Qualitative Assessment (Post-Column Infusion) assess->qual  Identify  Location   is_effect Matrix Effect Confirmed? quant->is_effect qual->is_effect mitigate Select Mitigation Strategy is_effect->mitigate Yes no_effect No Significant Effect Proceed with Validation is_effect->no_effect No sample_prep Optimize Sample Prep (e.g., switch to SPE) mitigate->sample_prep chrom Optimize Chromatography (Gradient, pH) mitigate->chrom is Use SIL-IS mitigate->is dilute Dilute Sample mitigate->dilute validate Re-Validate Method sample_prep->validate chrom->validate is->validate dilute->validate

Caption: Troubleshooting workflow for addressing matrix effects.

SamplePrepWorkflow cluster_0 Protein Precipitation (PPT) cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Solid-Phase Extraction (SPE) ppt1 Add Acetonitrile (3:1) ppt2 Vortex & Centrifuge ppt1->ppt2 ppt3 Collect Supernatant ppt2->ppt3 ppt_result Final Extract (High Matrix) ppt3->ppt_result lle1 Add Immiscible Organic Solvent lle2 Vortex & Centrifuge lle1->lle2 lle3 Collect Organic Layer lle2->lle3 lle4 Evaporate & Reconstitute lle3->lle4 lle_result Final Extract (Medium Matrix) lle4->lle_result spe1 Condition & Equilibrate Cartridge spe2 Load Sample spe1->spe2 spe3 Wash (Remove Interferences) spe2->spe3 spe4 Elute Analyte spe3->spe4 spe_result Final Extract (Low Matrix) spe4->spe_result start Biological Sample (e.g., Plasma) start->ppt1 start->lle1 start->spe1

Caption: Comparison of common sample preparation workflows.

References

Technical Support Center: Synthesis of Kaempferol 3-Neohesperidoside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of Kaempferol 3-Neohesperidoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the chemical synthesis of this flavonoid glycoside.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

A1: The primary challenges include:

  • Regioselectivity: Kaempferol has multiple hydroxyl groups (-OH) at positions 3, 5, 7, and 4'. The key challenge is to selectively glycosylate the 3-OH group, which can be less reactive due to hydrogen bonding with the adjacent carbonyl group.

  • Low Yields: Glycosylation reactions of flavonoids are often plagued by low yields due to steric hindrance, the reactivity of the glycosyl donor and acceptor, and side reactions.

  • Protecting Groups: To achieve regioselectivity, it is often necessary to protect the more reactive hydroxyl groups (typically 7-OH and 4'-OH) with protecting groups like benzyl or acetyl groups, which adds extra steps to the synthesis and requires a final deprotection step.

  • Purification: The final product and intermediates can be difficult to purify from the reaction mixture, which may contain unreacted starting materials, byproducts, and isomers. This often requires multiple chromatographic steps.

  • Stability: Flavonoid glycosides can be sensitive to the conditions used for deprotection, potentially leading to decomposition.

Q2: Which hydroxyl group on kaempferol is the most reactive for glycosylation?

A2: The reactivity of the hydroxyl groups on the kaempferol ring system generally follows the order: 7-OH > 4'-OH > 3-OH. The 5-OH group is the least reactive due to strong hydrogen bonding with the C4-carbonyl group. The relatively low reactivity of the 3-OH group is a significant hurdle in the synthesis of kaempferol 3-O-glycosides.

Q3: What are the common methods for the glycosylation of kaempferol?

A3: Several methods are employed for the glycosylation of flavonoids like kaempferol, including:

  • Koenigs-Knorr Reaction: This classic method involves the use of a glycosyl halide (e.g., acetobromoneohesperidose) as the glycosyl donor in the presence of a heavy metal salt promoter, such as silver carbonate or silver oxide.

  • Phase-Transfer Catalysis (PTC): This method is particularly useful for flavonoids. The reaction is carried out in a biphasic system (e.g., chloroform-water) with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate the reaction between the flavonoid (in the organic phase) and the glycosyl donor (often with a base in the aqueous phase).

  • Gold(I)-Catalyzed Glycosylation: A more recent method that utilizes glycosyl o-alkynylbenzoates as donors and a gold(I) complex as a catalyst. This can offer high yields and stereoselectivity.

Q4: Why is deprotection necessary and what are the common methods?

A4: Deprotection is the final step to remove the protecting groups from the hydroxyl moieties of both the kaempferol backbone and the neohesperidose sugar. This is necessary to obtain the final target molecule with free hydroxyl groups. A common and effective method for removing acetyl protecting groups from the sugar is Zemplén deacetylation , which uses a catalytic amount of sodium methoxide in methanol. For benzyl protecting groups on the kaempferol structure, catalytic hydrogenation (e.g., using Pd/C) is a standard method.

Troubleshooting Guides

Problem 1: Low or No Yield of the Glycosylated Product
Potential Cause Troubleshooting Steps
Low Reactivity of Kaempferol 3-OH The 3-OH group's reactivity is reduced by an intramolecular hydrogen bond with the C4-carbonyl. To overcome this, consider using a protected kaempferol derivative where the more reactive 7-OH and 4'-OH groups are benzylated. This leaves the 3-OH as the primary site for glycosylation.
Poorly Reactive Glycosyl Donor Ensure the glycosyl donor (e.g., peracetylated neohesperidosyl bromide) is freshly prepared and of high purity. Glycosyl halides can degrade upon storage. Consider using a more reactive donor, such as a glycosyl trifluoroacetimidate or o-alkynylbenzoate.
Suboptimal Reaction Conditions Optimize the reaction conditions. For phase-transfer catalysis, ensure vigorous stirring to maximize the interfacial area. The choice of base (e.g., K₂CO₃, Cs₂CO₃) and catalyst concentration can significantly impact the yield. For Koenigs-Knorr reactions, the choice and quality of the silver salt are critical.
Moisture in the Reaction Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the activated glycosyl donor. Ensure all glassware is oven-dried, and use anhydrous solvents. The use of molecular sieves can help to scavenge any residual water.
Side Reactions The formation of byproducts, such as orthoesters or the degradation of the starting material, can reduce the yield. Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid prolonged reaction times. Adjusting the temperature may also help to minimize side reactions.
Problem 2: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Co-elution of Starting Materials and Product If the product and starting materials have similar polarities, separation by standard silica gel column chromatography can be challenging. Consider using a different stationary phase, such as Sephadex LH-20 (size exclusion chromatography) or a reverse-phase C18 silica gel.
Presence of Multiple Glycosylated Isomers If other hydroxyl groups on the kaempferol molecule have been glycosylated, you will have a mixture of isomers. The use of protecting groups on the more reactive hydroxyls is the best strategy to prevent this. For purification, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method for separating closely related isomers.
Streaking or Poor Separation on TLC/Column This can be due to the acidic nature of the phenolic hydroxyls on the flavonoid. Adding a small amount of acetic or formic acid to the eluent can often improve peak shape and resolution during column chromatography and HPLC.
Product is not Visible on TLC Plate Flavonoids are typically UV-active. Ensure you are visualizing the TLC plate under UV light (254 nm and/or 365 nm). Staining with a general-purpose stain like potassium permanganate can also be used.

Data Presentation

Table 1: Comparison of Common Glycosylation Methods for Flavonoids

Method Typical Yields Advantages Disadvantages
Koenigs-Knorr 10-70%Well-established method.Requires stoichiometric amounts of expensive and toxic heavy metal salts (e.g., Ag₂CO₃). Can have issues with stereoselectivity.
Phase-Transfer Catalysis (PTC) 40-60%Avoids heavy metal promoters. Conditions are generally mild.Requires a biphasic solvent system and vigorous stirring. Yields can be moderate.
Gold(I)-Catalyzed 80-95%High yields and stereoselectivity.Requires the synthesis of specialized glycosyl donors (o-alkynylbenzoates) and a gold catalyst.
Enzymatic Glycosylation VariableHigh regioselectivity and stereoselectivity. Environmentally friendly.Enzymes can be expensive and may have limited substrate scope. Lower product concentrations.

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of Peracetylated Neohesperidosyl Bromide (Glycosyl Donor)

This protocol describes the preparation of the glycosyl donor from peracetylated neohesperidose.

  • Dissolution: Dissolve peracetylated neohesperidose in a minimal amount of dichloromethane.

  • Bromination: Cool the solution to 0°C in an ice bath. Add a solution of HBr in acetic acid (e.g., 33 wt. %) dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into ice-cold water and extract with dichloromethane.

  • Purification: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude neohesperidosyl bromide, which is often used immediately in the next step without further purification.

Protocol 2: Glycosylation of 7,4'-Di-O-benzyl-kaempferol via Phase-Transfer Catalysis

This protocol is a representative procedure for the regioselective glycosylation at the 3-OH position.

  • Reactant Preparation: In a round-bottom flask, dissolve 7,4'-Di-O-benzyl-kaempferol (1 equivalent), peracetylated neohesperidosyl bromide (1.5 equivalents), and tetrabutylammonium bromide (TBAB, 0.2 equivalents) in chloroform.

  • Addition of Base: Add an aqueous solution of potassium carbonate (K₂CO₃, 3 equivalents).

  • Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction progress should be monitored by TLC.

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and then brine.

  • Purification of Protected Glycoside: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield the protected kaempferol 3-O-(peracetyl-neohesperidoside)-7,4'-di-O-benzyl ether.

Protocol 3: Deprotection of the Glycosylated Flavonoid

This protocol involves a two-step deprotection process.

Step 1: Zemplén Deacetylation (Removal of Acetyl Groups)

  • Dissolution: Dissolve the protected glycoside from the previous step in dry methanol.

  • Reaction: Add a catalytic amount of sodium methoxide solution (e.g., 0.5 M in methanol) at 0°C.

  • Monitoring: Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

  • Neutralization: Neutralize the reaction mixture with an acidic ion-exchange resin (e.g., Amberlite IR120 H⁺) until the pH is neutral.

  • Isolation: Filter off the resin and wash with methanol. Concentrate the filtrate under reduced pressure to obtain the partially deprotected product (still containing benzyl ethers).

Step 2: Catalytic Hydrogenation (Removal of Benzyl Groups)

  • Preparation: Dissolve the product from Step 1 in a suitable solvent mixture, such as methanol/ethyl acetate.

  • Catalyst Addition: Add Palladium on carbon (Pd/C, 10 wt. %) to the solution.

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

  • Final Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by preparative HPLC on a C18 column with a water-acetonitrile gradient to yield pure this compound.

Mandatory Visualizations

Experimental Workflow

G cluster_kaempferol_prep Kaempferol Preparation cluster_sugar_prep Sugar Donor Preparation cluster_synthesis Synthesis and Purification kaempferol Kaempferol protection Protection of 7-OH and 4'-OH (e.g., Benzylation) kaempferol->protection protected_kaempferol 7,4'-Di-O-benzyl-kaempferol protection->protected_kaempferol glycosylation Glycosylation (Phase-Transfer Catalysis) protected_kaempferol->glycosylation neohesperidose Neohesperidose peracetylation Peracetylation neohesperidose->peracetylation peracetylated_sugar Peracetylated Neohesperidose peracetylation->peracetylated_sugar bromination Bromination (HBr/AcOH) peracetylated_sugar->bromination glycosyl_donor Peracetylated Neohesperidosyl Bromide bromination->glycosyl_donor glycosyl_donor->glycosylation protected_product Protected Kaempferol 3-Neohesperidoside glycosylation->protected_product deacetylation Deprotection Step 1 (Zemplén Deacetylation) protected_product->deacetylation debenzylation Deprotection Step 2 (Catalytic Hydrogenation) deacetylation->debenzylation crude_product Crude Kaempferol 3-Neohesperidoside debenzylation->crude_product purification Purification (Preparative HPLC) crude_product->purification final_product Pure Kaempferol 3-Neohesperidoside purification->final_product

Caption: Synthetic workflow for this compound.

Signaling Pathways of this compound

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway K3N This compound PI3K PI3K K3N->PI3K MEK MEK K3N->MEK Akt Akt PI3K->Akt activates GSK3 GSK-3 Akt->GSK3 inhibits GS Glycogen Synthase (inactive) GSK3->GS phosphorylates (inactivates) GS_active Glycogen Synthase (active) Glycogen Glycogen Synthesis GS_active->Glycogen MAPK MAPK MEK->MAPK activates PP1 PP1 MAPK->PP1 activates PP1->GS dephosphorylates (activates)

Caption: Signaling pathways for glycogen synthesis stimulated by this compound.

preventing the degradation of kaempferol 3-neohesperidoside during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Kaempferol 3-Neohesperidoside. This resource provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of this compound during storage and experimental handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability critical? this compound is a flavonoid glycoside found in various plants.[1][2] Its biological activity, including antioxidant and insulinomimetic effects, is intrinsically linked to its molecular structure.[2] Degradation can lead to the loss of the sugar moiety (neohesperidose), forming the aglycone kaempferol or other byproducts, which may have different activities and physicochemical properties. Ensuring stability is therefore critical for obtaining accurate and reproducible experimental results.

Q2: What are the primary factors that cause the degradation of this compound? The stability of flavonoid glycosides like this compound is primarily influenced by temperature, pH, and the presence of enzymes.[3] High temperatures and alkaline pH conditions can promote the hydrolysis of the glycosidic bond.[3] Furthermore, enzymes such as glycosidases can catalyze the cleavage of the sugar groups.

Q3: What are the recommended storage conditions for the compound? Proper storage is the most effective way to prevent degradation. Conditions vary depending on whether the compound is in solid form or in solution.

Q4: Is this compound sensitive to light? While light is not considered a major factor in the degradation of similar flavonoid glycosides, it is always a good precautionary measure to store the compound in light-protected containers, such as amber vials.

Q5: What are the visible signs of degradation? For solutions, a noticeable sign of degradation can be a change in color or clarity. However, significant degradation can occur without any visible changes. Therefore, relying solely on visual inspection is insufficient. Analytical confirmation is necessary to assess the integrity of the compound.

Q6: How can I detect and quantify degradation? High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most reliable analytical techniques for detecting and quantifying the degradation of this compound. These methods allow for the separation of the parent compound from its degradation products, enabling accurate quantification and stability assessment.

Data Summary

Table 1: Recommended Storage Conditions for this compound
FormTemperatureDurationAdditional NotesSource(s)
Solid (Powder) -20°C≥ 3 yearsStore in a dry, dark place.
In Solvent -80°C6 months - 1 yearAliquot to avoid repeated freeze-thaw cycles.
In Solvent -20°C1 monthProtect from light. Suitable for short-term storage.
Table 2: Key Factors Influencing Stability & Mitigation Strategies
FactorEffect on StabilityMitigation StrategySource(s)
Temperature High temperatures accelerate hydrolysis and oxidative degradation.Store at low temperatures (-20°C or -80°C).
pH Alkaline conditions promote hydrolysis of the glycosidic bond.If in solution, use a slightly acidic buffer (pH 5-7).
Enzymes Glycosidases can cleave the neohesperidose sugar moiety.Use sterile buffers and handle aseptically to prevent microbial contamination.
Oxygen Can lead to oxidative degradation of the flavonoid structure.Store under an inert atmosphere (e.g., nitrogen or argon) for long-term solution storage.
Light Potential for photodegradation, although a minor factor.Use amber vials or light-protectant containers.
Freeze-Thaw Cycles Repeated cycles can degrade the compound in solution.Prepare aliquots of stock solutions for single use.

Troubleshooting Guides

Issue 1: Unexpected Loss of Biological Activity

  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light.

    • Check Solution pH: If the compound is in solution, measure the pH. Flavonoids are generally more stable at a slightly acidic pH of 5-7.

    • Re-evaluate Purity: Use HPLC or LC-MS to analyze an aliquot of your sample. A decrease in the peak area of the parent compound or the appearance of new peaks indicates degradation.

Issue 2: Appearance of New Peaks in HPLC/LC-MS Chromatogram

  • Possible Cause: The compound has started to degrade, resulting in byproducts. Common degradants include Kaempferol 3-O-glucoside (from cleavage of the terminal rhamnose) and the aglycone Kaempferol (from complete hydrolysis).

  • Troubleshooting Steps:

    • Identify Degradants: If possible, use mass spectrometry (MS) to determine the molecular weight of the new peaks and compare them to potential degradation products.

    • Review Handling Protocol: Assess your experimental workflow for potential causes of degradation, such as exposure to high temperatures or non-optimal pH.

    • Prepare Fresh Solutions: If degradation is confirmed, discard the old stock and prepare fresh solutions from a solid sample that has been stored correctly.

Visualizations

Degradation Pathway

The primary non-enzymatic degradation route in solution is hydrolysis, while enzymatic degradation can also cleave the sugar moieties sequentially.

K3N This compound K3G Kaempferol 3-Glucoside + L-Rhamnose K3N->K3G Hydrolysis / Rhamnosidase K Kaempferol (Aglycone) + D-Glucose K3G->K Hydrolysis / Glucosidase cluster_prep 1. Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_solid Prepare Solid Aliquots prep_sol Prepare Stock Solution (e.g., in DMSO) prep_solid->prep_sol prep_aliquot Create Aliquots of Stock prep_sol->prep_aliquot store_c1 Condition 1 (-20°C, Dark) store_c2 Condition 2 (4°C, Dark) store_c3 Condition 3 (25°C, Light) sampling Sample at Time Points (T=0, 1, 2, 4 weeks) store_c1->sampling store_c2->sampling store_c3->sampling hplc HPLC/LC-MS Analysis sampling->hplc data Quantify Peak Area hplc->data eval Compare Peak Area to T=0 Calculate % Degradation data->eval start Inconsistent or Negative Results? check_purity Purity Confirmed by Analysis (e.g., HPLC)? start->check_purity check_storage Stored Correctly (Temp, Light, pH)? check_purity->check_storage Yes sol_reanalyze Action: Analyze sample purity. Check for degradation peaks. check_purity->sol_reanalyze No sol_resuspend Action: Discard old stock. Prepare fresh solution. check_storage->sol_resuspend No sol_review_exp Issue is likely in experimental protocol. check_storage->sol_review_exp Yes sol_degraded Compound has degraded. sol_reanalyze->sol_degraded Degradation Found

References

improving the reproducibility of bioassays with kaempferol 3-neohesperidoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of bioassays using Kaempferol 3-neohesperidoside. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.

Issue 1: Inconsistent or No Biological Activity Observed

  • Question: I am not observing the expected biological activity of this compound in my assay. What could be the cause?

  • Answer: Several factors could contribute to a lack of activity. Consider the following:

    • Compound Integrity: Ensure the compound has been stored correctly. This compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO can be stored at -80°C for up to a year. Avoid repeated freeze-thaw cycles by preparing aliquots.[1][2][3][4]

    • Solubility: this compound has limited water solubility. For cell-based assays, it is typically dissolved in DMSO to create a stock solution.[1] Ensure the final concentration of DMSO in your assay medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. If you observe precipitation when diluting the stock solution in your aqueous assay buffer, you may need to optimize the final solvent concentration or use a different solubilizing agent. Sonication or gentle warming to 37°C can aid in dissolving the compound in DMSO.

    • Compound Degradation: Flavonoids can be unstable in cell culture media, with stability being pH-dependent. Glycosylation, as in this compound, generally enhances stability compared to the aglycone. However, it is advisable to prepare fresh dilutions from your stock solution for each experiment.

    • Assay Conditions: Verify that your assay conditions (e.g., cell density, incubation time, reagent concentrations) are optimal and consistent across experiments.

Issue 2: High Variability Between Replicate Wells

  • Question: I am observing high variability between my replicate wells. How can I improve the consistency of my results?

  • Answer: High variability can obscure real effects. To minimize it:

    • Pipetting Technique: Ensure accurate and consistent pipetting. Use calibrated pipettes and pre-wet the tips before dispensing. When plating cells, ensure they are evenly distributed by gently mixing the cell suspension between pipetting.

    • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.

    • Compound Precipitation: As mentioned, poor solubility can lead to inconsistent concentrations in your wells. Visually inspect your diluted solutions for any signs of precipitation before adding them to the assay plate.

    • Cell Health: Use cells that are in a consistent, logarithmic growth phase and have a low passage number. High passage numbers can lead to phenotypic changes and altered responses.

Issue 3: Unexpected Cytotoxicity

  • Question: My cells are showing signs of toxicity at concentrations where I expect to see a biological effect. What should I do?

  • Answer: Distinguishing between specific biological effects and general cytotoxicity is crucial.

    • Solvent Toxicity: High concentrations of DMSO can be toxic to cells. Always include a vehicle control (media with the same final concentration of DMSO as your treated wells) to assess the effect of the solvent alone.

    • Compound-Induced Cytotoxicity: Kaempferol and its glycosides can exhibit cytotoxic effects at higher concentrations. It is essential to determine the cytotoxic profile of this compound in your specific cell line using an assay like the MTT or SRB assay. This will help you establish a non-toxic concentration range for your bioassays.

    • Purity of the Compound: Impurities in the compound preparation could contribute to toxicity. Whenever possible, use a high-purity standard of this compound.

Frequently Asked Questions (FAQs)

1. How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. For example, a 50 mg/mL stock solution in DMSO is achievable with the aid of sonication. Store this stock solution in small aliquots at -80°C to avoid multiple freeze-thaw cycles.

2. What is the stability of this compound in cell culture medium?

While specific data on the stability of this compound in cell culture media is limited, flavonoid glycosides are generally more stable than their aglycones. The stability can be influenced by the pH of the medium. It is best practice to prepare fresh working solutions from a frozen stock for each experiment to ensure consistent compound concentration.

3. Can this compound interfere with my assay readout?

Flavonoids have been reported to interfere with certain types of assays. For example, due to their color, they can interfere with absorbance-based assays. Their fluorescent properties can also interfere with fluorescence-based readouts. It is important to include proper controls, such as a compound-only control (without cells or other reagents), to check for any direct interference with the assay signal.

Quantitative Data Summary

The following tables summarize some of the reported quantitative data for this compound and its aglycone, kaempferol. Note that IC50 values can vary significantly depending on the assay system and experimental conditions.

Table 1: Anti-inflammatory and Cytotoxic Activities of this compound

BioassayCell LineIC50 (µM)Reference
Inhibition of LPS-induced Nitrite ProductionBV-2 (mouse microglia)31.73
Cytotoxicity (SRB assay, 48 hrs)A549 (human lung carcinoma)> 10
Cytotoxicity (SRB assay, 48 hrs)BT-549 (human breast carcinoma)> 10
Cytotoxicity (SRB assay, 48 hrs)SK-MEL-2 (human melanoma)> 10
Cytotoxicity (SRB assay, 48 hrs)SK-OV-3 (human ovarian cancer)> 10

Table 2: Antioxidant Activity of Kaempferol and its Glycosides

BioassayCompoundIC50Reference
DPPH Radical ScavengingKaempferol30.92 µM
ABTS Radical ScavengingKaempferol88.02 µM

Table 3: Antiproliferative Activity of Kaempferol (Aglycone)

Cell LineIC50 (µM)Reference
HepG2 (human liver cancer)30.92
CT26 (mouse colon cancer)88.02
B16F1 (mouse melanoma)70.67

Experimental Protocols

1. DPPH Radical Scavenging Assay

This protocol is adapted from standard procedures for assessing the antioxidant activity of natural compounds.

  • Materials:

    • This compound

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Methanol or Ethanol

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

    • Prepare a series of dilutions of this compound in the same solvent.

    • In a 96-well plate, add a specific volume of each compound dilution (e.g., 100 µL).

    • Add the DPPH solution to each well (e.g., 100 µL).

    • Include a control well with the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.

2. Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This protocol outlines a common in vitro assay for anti-inflammatory activity.

  • Materials:

    • RAW 264.7 macrophage cells

    • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

    • Lipopolysaccharide (LPS)

    • This compound

    • Griess Reagent

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (no LPS) and an LPS-only control group.

    • After incubation, collect the cell culture supernatant.

    • To 100 µL of supernatant, add 100 µL of Griess Reagent.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of inhibition of nitric oxide production.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway Receptor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates GSK-3 GSK-3 Akt->GSK-3 Inhibits Glycogen_Synthesis Glycogen_Synthesis GSK-3->Glycogen_Synthesis Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK PP1 PP1 ERK->PP1 Activates PP1->Glycogen_Synthesis Activates Kaempferol_3_neohesperidoside Kaempferol_3_neohesperidoside Kaempferol_3_neohesperidoside->Receptor Activates

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Solution Prepare Stock Solution (in DMSO) Working_Solutions Prepare Working Solutions (in Assay Medium) Stock_Solution->Working_Solutions Compound_Addition Add this compound Working_Solutions->Compound_Addition Cell_Seeding Seed Cells in Microplate Cell_Seeding->Compound_Addition Stimulation Add Stimulus (e.g., LPS) (if applicable) Compound_Addition->Stimulation Incubation Incubate Stimulation->Incubation Assay_Reagent Add Assay Reagent (e.g., Griess Reagent) Incubation->Assay_Reagent Read_Plate Read Plate (e.g., Absorbance at 540 nm) Assay_Reagent->Read_Plate Data_Analysis Analyze Data (Calculate IC50) Read_Plate->Data_Analysis

Caption: General experimental workflow for in vitro cell-based bioassays.

Troubleshooting_Logic Start Inconsistent Results Check_Solubility Check Compound Solubility (Precipitation?) Start->Check_Solubility Check_Storage Check Compound Storage (Degradation?) Start->Check_Storage Check_Cells Check Cell Health & Passage (Viability?) Start->Check_Cells Check_Assay Review Assay Protocol (Pipetting, Edge Effects?) Start->Check_Assay Optimize Optimize Protocol Check_Solubility->Optimize Yes Check_Storage->Optimize Yes Check_Cells->Optimize Yes Check_Assay->Optimize Yes Re-run Re-run Experiment Optimize->Re-run

Caption: A logical workflow for troubleshooting inconsistent bioassay results.

References

Validation & Comparative

Kaempferol 3-Neohesperidoside vs. its Aglycone Kaempferol: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the antioxidant activities of the flavonoid glycoside, kaempferol 3-neohesperidoside, and its corresponding aglycone, kaempferol. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a succinct overview of their relative free radical scavenging capabilities based on available experimental data.

Introduction

Kaempferol is a well-studied natural flavonol recognized for its potent antioxidant properties, which are attributed to its specific chemical structure. In nature, kaempferol often exists in a glycosidic form, where a sugar moiety is attached to the aglycone. One such derivative is this compound. The presence of the neohesperidose sugar at the 3-position can significantly influence the molecule's biochemical and physicochemical properties, including its antioxidant activity. Understanding the structure-activity relationship between kaempferol and its glycosides is crucial for the development of new therapeutic agents. Generally, the antioxidant capacity of flavonoids is diminished by glycosylation, particularly at the 3-hydroxyl group, which is a key site for radical scavenging.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of this compound and kaempferol has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric for this assessment, with a lower IC50 value indicating a higher antioxidant activity. The following table summarizes the reported DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activities for both compounds.

CompoundMolecular Weight ( g/mol )DPPH IC50 (µg/mL)DPPH IC50 (µM)Reference
This compound594.52[1][2]79.6[3]133.89[3]
Kaempferol286.24[4]4.3515.20

Note: The IC50 values are sourced from different studies and are presented for comparative purposes. Experimental conditions may vary between studies.

The data clearly indicates that kaempferol exhibits significantly stronger antioxidant activity in the DPPH assay compared to its 3-neohesperidoside glycoside. On a molar basis, kaempferol is approximately 8.8 times more potent than this compound in scavenging the DPPH radical. This finding is consistent with the general understanding that glycosylation of the 3-hydroxyl group of flavonoids reduces their antioxidant capacity.

Structure-Activity Relationship

The structural difference between this compound and kaempferol is the presence of a neohesperidose sugar moiety at the C3 position of the C ring in the glycoside. This substitution blocks the 3-hydroxyl group, which is a critical site for hydrogen atom donation to neutralize free radicals. The free 3-OH group in kaempferol, in conjunction with the 4-keto group and the double bond between C2 and C3, enhances its radical scavenging ability.

G cluster_glycoside This compound cluster_aglycone Kaempferol (Aglycone) cluster_sugar Sugar Moiety K3N This compound K Kaempferol K3N->K Hydrolysis Neo Neohesperidose K3N->Neo releases

Caption: Relationship between this compound and its aglycone.

Experimental Protocols

The following are generalized protocols for the DPPH and ABTS radical scavenging assays, commonly used to evaluate the antioxidant activity of flavonoids.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable free radical DPPH• by an antioxidant. The DPPH• radical has a deep violet color in solution, which is reduced to the yellow-colored diphenylpicrylhydrazine upon accepting a hydrogen atom from the antioxidant. The change in absorbance at 517 nm is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.

  • Sample Preparation: The test compounds (this compound and kaempferol) are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Assay: In a 96-well microplate or a cuvette, a small volume of the sample solution is mixed with the DPPH working solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader or a spectrophotometer. A control containing the solvent instead of the sample is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Scavenging Assay

Principle: The ABTS•+ radical cation is generated by the oxidation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) with potassium persulfate. The blue-green ABTS•+ chromophore is reduced by antioxidants, leading to a decolorization that is measured at 734 nm.

Procedure:

  • Preparation of ABTS•+ Solution: A stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Similar to the DPPH assay, stock solutions and serial dilutions of the test compounds are prepared.

  • Assay: A small volume of the sample solution is added to the ABTS•+ working solution.

  • Incubation: The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated as in the DPPH assay, and the IC50 value is determined from the dose-response curve.

Conclusion

References

Kaempferol 3-Neohesperidoside vs. Quercetin: A Comparative Analysis of Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural flavonoids, both kaempferol 3-neohesperidoside and quercetin have garnered significant attention for their potent anti-inflammatory properties. This guide provides a detailed comparative analysis of their mechanisms of action and efficacy in mitigating inflammatory responses, supported by experimental data. The objective is to offer a clear perspective for researchers, scientists, and drug development professionals on the therapeutic potential of these two closely related flavonols.

Comparative Efficacy: A Quantitative Overview

The anti-inflammatory effects of this compound and quercetin have been evaluated across various in vitro models. The following tables summarize key quantitative data from studies investigating their impact on crucial inflammatory mediators.

Compound Assay Cell Line IC50 Value / % Inhibition Reference
KaempferolInhibition of iNOS protein expressionHuman Umbilical Vein Endothelial Cells (HUVEC)Concentration-dependent inhibition (5–50 µM)[1][2]
QuercetinInhibition of iNOS protein expressionHuman Umbilical Vein Endothelial Cells (HUVEC)Stronger inhibition than kaempferol at 5-50 µM[1][2]
KaempferolInhibition of COX-2 protein expressionHuman Umbilical Vein Endothelial Cells (HUVEC)Concentration-dependent inhibition (5–50 µM)[1]
QuercetinInhibition of COX-2 protein expressionHuman Umbilical Vein Endothelial Cells (HUVEC)Stronger inhibition than kaempferol at 5-50 µM
QuercetinNitric Oxide (NO) Production InhibitionRAW 264.7 MacrophagesIC50: 27 µM

| Compound | Assay | Cell Line | Effect | Reference | | --- | --- | --- | --- | | Kaempferol | Inhibition of VCAM-1, ICAM-1, E-selectin expression | Human Umbilical Vein Endothelial Cells (HUVEC) | More potent inhibition than quercetin | | | Quercetin | Inhibition of VCAM-1, ICAM-1, E-selectin expression | Human Umbilical Vein Endothelial Cells (HUVEC) | Significant inhibition | | | Kaempferol 3-O-β-rutinoside | Inhibition of TNF-α and IL-6 expression | RAW 264.7 Macrophages | Significant downregulation | | | Quercetin | Inhibition of TNF-α and IL-6 production | RAW 264.7 Macrophages | Significant inhibition | |

Mechanisms of Action: A Focus on Key Signaling Pathways

Both this compound and quercetin exert their anti-inflammatory effects by modulating critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway:

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Studies have shown that both kaempferol and quercetin can effectively inhibit the activation of the NF-κB pathway. They achieve this by preventing the degradation of IκB and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB. Some evidence suggests that quercetin may have a stronger inhibitory effect on NF-κB binding activity at higher concentrations compared to kaempferol.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IKK->IkB degradation NFkB NF-κB (p50/p65) IkB->NFkB inhibits nucleus Nucleus NFkB->nucleus translocation proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->proinflammatory_genes transcription K3N_Q This compound Quercetin K3N_Q->IKK inhibit K3N_Q->NFkB inhibit translocation

Figure 1. Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway:

The MAPK signaling cascade, comprising key kinases such as ERK, JNK, and p38, is another crucial regulator of inflammation. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors like AP-1, which in turn promotes the expression of pro-inflammatory genes.

Quercetin has been demonstrated to strongly reduce the phosphorylation of ERK and p38 MAP kinases. Similarly, kaempferol and its glycosides have been shown to inhibit the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli.

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates ERK ERK MAPKK->ERK phosphorylates JNK JNK MAPKK->JNK phosphorylates p38 p38 MAPKK->p38 phosphorylates AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 nucleus Nucleus AP1->nucleus translocation proinflammatory_genes Pro-inflammatory Genes nucleus->proinflammatory_genes transcription K3N_Q This compound Quercetin K3N_Q->MAPKK inhibit

Figure 2. Modulation of the MAPK signaling pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the anti-inflammatory effects of this compound and quercetin.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in cell culture supernatants.

  • Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of this compound or quercetin for a specified period (e.g., 1-2 hours).

  • Inflammation is induced by adding an inflammatory stimulus, typically lipopolysaccharide (LPS), to the cell culture medium.

  • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.

  • Quantification: The absorbance of the resulting azo dye is measured using a microplate reader at a wavelength of approximately 540 nm.

  • The concentration of nitrite is determined by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Griess_Assay_Workflow start Start seed_cells Seed Macrophages (e.g., RAW 264.7) start->seed_cells pretreat Pre-treat with K3N or Quercetin seed_cells->pretreat induce Induce Inflammation (e.g., LPS) pretreat->induce incubate Incubate (e.g., 24h) induce->incubate collect Collect Supernatant incubate->collect add_griess Add Griess Reagent collect->add_griess measure Measure Absorbance (540 nm) add_griess->measure calculate Calculate NO Concentration measure->calculate end End calculate->end

Figure 3. Experimental workflow for the Griess Assay.
Pro-inflammatory Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to quantify the concentration of specific proteins, such as the pro-inflammatory cytokines TNF-α and IL-6, in biological samples.

  • Cell Culture and Supernatant Collection: Similar to the Griess assay, cells are cultured, treated with the test compounds and an inflammatory stimulus, and the culture supernatant is collected.

  • Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α antibody).

  • Blocking: Any non-specific binding sites on the plate are blocked using a blocking buffer.

  • Sample Incubation: The collected cell culture supernatants and a series of standards with known cytokine concentrations are added to the wells and incubated.

  • Detection Antibody: A biotinylated detection antibody, also specific for the target cytokine, is added to the wells.

  • Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A substrate for the enzyme is added, leading to a color change.

  • Measurement and Analysis: The absorbance is measured using a microplate reader, and the concentration of the cytokine in the samples is determined by interpolating from the standard curve.

Western Blot Analysis for Inflammatory Mediators and Signaling Proteins

Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, such as cell lysates. This method is crucial for assessing the expression levels of inflammatory proteins like iNOS and COX-2, as well as the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways.

  • Cell Lysis: After treatment, cells are lysed to release their protein content.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the target protein (e.g., anti-iNOS, anti-phospho-p38).

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light.

  • Imaging and Analysis: The light signal is captured using an imaging system, and the intensity of the bands, which corresponds to the amount of the target protein, is quantified.

Conclusion

Both this compound and quercetin demonstrate significant anti-inflammatory potential through their ability to modulate the NF-κB and MAPK signaling pathways. The available data suggests that while both compounds are effective, their potency can vary depending on the specific inflammatory mediator and cell type. Quercetin appears to be a more potent inhibitor of iNOS and COX-2 expression, whereas kaempferol shows greater efficacy in reducing the expression of adhesion molecules. The glycosidic form, this compound, also exhibits anti-inflammatory activity, although direct quantitative comparisons with quercetin are less common in the current literature. Further head-to-head studies are warranted to fully elucidate the comparative therapeutic potential of these promising natural compounds in inflammatory diseases.

References

In Vivo Validation of Kaempferol 3-Neohesperidoside: A Comparative Guide to Anticancer Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anticancer effects of kaempferol and its glycosides, with a specific focus on the potential of kaempferol 3-neohesperidoside (K3N). Due to a lack of direct in vivo anticancer studies on K3N, this guide leverages data from its aglycone, kaempferol, and other related kaempferol glycosides to provide a comparative context and predictive insights into its potential efficacy and mechanisms of action.

Comparative Efficacy of Kaempferol and its Glycosides in Vivo

The following table summarizes quantitative data from in vivo studies on kaempferol and a related glycoside, kaempferol-3-O-alpha-L-rhamnoside, against standard chemotherapeutic agents. This data provides a benchmark for the potential in vivo anticancer activity of K3N.

CompoundCancer ModelAnimal ModelDosageKey Quantitative FindingsReference
Kaempferol Cholangiocarcinoma (CCA) XenograftNude MiceNot SpecifiedTumor Volume Reduction: 0.15 cm³ vs. 0.6 cm³ in control.[1]
Kaempferol Endometrial Cancer Xenograft (AN3 CA & HEC-1-A cells)BALB/c Nude MiceNot SpecifiedSignificant Tumor Growth Suppression compared to vehicle control.[2]
Kaempferol-3-O-alpha-L-rhamnoside (Afzelin) Ehrlich Ascites Carcinoma (EAC)Swiss Albino Mice50 mg/kgTumor Cell Growth Inhibition: 70.89 ± 6.62%[3]
Vincristine (Standard Drug) Ehrlich Ascites Carcinoma (EAC)Swiss Albino MiceNot SpecifiedTumor Cell Growth Inhibition: 77.84 ± 6.69%[3]
Cisplatin (DDP) (Standard Drug) Endometrial Cancer XenograftBALB/c Nude MiceNot SpecifiedSignificant Tumor Growth Inhibition observed.[2]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate the design and replication of studies for validating the anticancer effects of K3N.

Xenograft Mouse Model for Tumor Growth Assessment

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of a test compound.

Animal Handling and Tumor Implantation:

  • Acclimate immunocompromised mice (e.g., BALB/c nude or NOD/SCID) for at least one week before the experiment.

  • Culture human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard sterile conditions.

  • Harvest cancer cells during the exponential growth phase and resuspend them in a suitable medium like PBS or Matrigel to a concentration of 1 x 10⁶ to 1 x 10⁷ cells per 0.1-0.2 mL.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

Tumor Monitoring and Treatment:

  • Allow tumors to grow to a palpable size (e.g., 150-200 mm³).

  • Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length × Width²) / 2.

  • Randomize mice into treatment groups (e.g., vehicle control, K3N low dose, K3N high dose, positive control drug).

  • Administer the test compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) according to the predetermined schedule and duration (e.g., 3-4 weeks).

Endpoint and Analysis:

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor weight and volume.

  • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Average Tumor Volume of Treated Group / Average Tumor Volume of Control Group)] x 100.

  • Fix a portion of the tumor tissue in 4% paraformaldehyde for histological and immunohistochemical analysis.

TUNEL Assay for Apoptosis Detection in Tumor Tissue

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Tissue Preparation:

  • Fix excised tumor tissues in 4% paraformaldehyde and embed in paraffin.

  • Cut 3-5 µm sections and mount them on slides.

  • Deparaffinize the sections by heating at 60°C, followed by washes in xylene and rehydration through a graded series of ethanol.

Staining Procedure:

  • Permeabilize the tissue sections by incubating with Proteinase K.

  • Add the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., fluorescein-dUTP), to the sections.

  • Incubate the slides in a humidified, dark chamber.

  • Wash the slides with PBS.

  • If a nuclear counterstain is used (e.g., DAPI), apply it at this stage.

Analysis:

  • Analyze the slides under a fluorescence microscope.

  • Apoptotic cells will show fluorescence (e.g., green for fluorescein-labeled dUTPs) in their nuclei.

  • The apoptotic index can be quantified by calculating the percentage of TUNEL-positive cells.

Immunohistochemistry (IHC) for Biomarker Analysis

IHC is employed to detect the expression and localization of specific proteins (biomarkers) within the tumor tissue, providing insights into the mechanism of action.

Antigen Retrieval and Staining:

  • Following deparaffinization and rehydration, perform antigen retrieval on the tissue sections using appropriate heat-induced or enzymatic methods to unmask the epitopes.

  • Block endogenous peroxidase activity with a hydrogen peroxide solution.

  • Block non-specific binding sites using a blocking serum.

  • Incubate the sections with a primary antibody specific to the biomarker of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, p-AKT for signaling pathway activity).

  • Wash and incubate with a labeled secondary antibody that binds to the primary antibody.

  • Add a substrate-chromogen solution (e.g., DAB) to produce a colored precipitate at the antigen site.

  • Counterstain with a nuclear stain like hematoxylin.

Analysis:

  • Dehydrate the sections, clear, and mount with a coverslip.

  • Examine the slides under a light microscope.

  • The intensity and distribution of the staining can be scored to provide a semi-quantitative or quantitative analysis of protein expression.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for in vivo validation and the key signaling pathways likely modulated by this compound, based on evidence from its aglycone, kaempferol.

experimental_workflow cluster_invivo In Vivo Xenograft Model cluster_analysis Ex Vivo Analysis cell_culture Cancer Cell Culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth treatment Treatment with K3N or Controls tumor_growth->treatment endpoint Endpoint: Tumor Excision treatment->endpoint volume_weight Tumor Volume & Weight Measurement endpoint->volume_weight histology Histology (H&E) endpoint->histology ihc IHC Analysis (Ki-67, Caspase-3) endpoint->ihc tunel TUNEL Assay (Apoptosis) endpoint->tunel

Caption: General workflow for in vivo validation of anticancer compounds.

signaling_pathway cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Induction K3N Kaempferol Glycosides (e.g., K3N) PI3K PI3K K3N->PI3K Inhibition ERK ERK K3N->ERK Modulation JNK JNK K3N->JNK Modulation p38 p38 K3N->p38 Modulation Bax Bax K3N->Bax Upregulation Bcl2 Bcl-2 K3N->Bcl2 Downregulation AKT AKT PI3K->AKT Inhibition mTOR mTOR AKT->mTOR Inhibition Apoptosis Apoptosis mTOR->Apoptosis Inhibition JNK->Apoptosis p38->Apoptosis Caspases Caspases Bax->Caspases Activation Bcl2->Caspases Inhibition Caspases->Apoptosis

Caption: Hypothesized signaling pathways for K3N based on kaempferol data.

Conclusion and Future Directions

While direct in vivo evidence for the anticancer effects of this compound is currently lacking, the substantial body of research on its aglycone, kaempferol, and other glycoside derivatives strongly suggests its potential as a therapeutic agent. Studies have consistently demonstrated that kaempferol can inhibit tumor growth, induce apoptosis, and modulate key cancer-related signaling pathways such as PI3K/AKT and MAPK in various cancer models. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a solid foundation for initiating in vivo validation studies on K3N. Future research should focus on head-to-head comparisons of K3N with kaempferol and standard chemotherapeutic drugs in relevant xenograft models to ascertain its specific efficacy and therapeutic window. Elucidating its precise mechanism of action through comprehensive biomarker analysis will be crucial for its potential translation into clinical applications.

References

A Comparative Guide to the Bioavailability of Kaempferol Glycosides: Focusing on Kaempferol 3-Neohesperidoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioavailability of kaempferol 3-neohesperidoside and other common kaempferol glycosides. The oral bioavailability of flavonoids like kaempferol is generally low due to extensive first-pass metabolism. The specific sugar moiety attached to the kaempferol aglycone plays a crucial role in its absorption and subsequent metabolic fate. While direct comparative pharmacokinetic data for this compound is limited in publicly available literature, this guide synthesizes existing data for various kaempferol forms to provide a valuable reference for researchers.

Executive Summary

The bioavailability of kaempferol glycosides is significantly influenced by the type and linkage of the sugar substituent. Generally, kaempferol glucosides are believed to be more readily absorbed than those with other sugar moieties. This is attributed to the presence of specific enzymes in the small intestine that can hydrolyze the glucoside linkage, releasing the kaempferol aglycone for absorption. Data on this compound remains scarce, necessitating further research to fully understand its pharmacokinetic profile in comparison to other glycosides.

Data Presentation

Table 1: In Vivo Pharmacokinetic Parameters of Kaempferol and its Glycosides in Rats
CompoundAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
KaempferolOral100-~1-2-~2[1][2]
Kaempferol-3-O-glucosideOral(in a mixture)1.24 ± 0.41--Not calculated[3]
Kaempferol-3-O-glucosideIntravenous(in a mixture)5.80 ± 1.87-287.86 ± 126.17 (min·ng/mL)-[3]

Note: Direct comparative studies are lacking. Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 2: In Vitro Caco-2 Cell Permeability of Kaempferol and its Glycosides
CompoundApparent Permeability Coefficient (Papp) (cm/s)Absorption ClassificationReference
Kaempferol1.17 (±0.13) × 10⁻⁶Moderate[4]
Kaempferol Glycosides (with two sugar units)1.83 (±0.34) × 10⁻⁶ to 2.09 (±0.28) × 10⁻⁶Moderate

Note: Papp values are indicators of intestinal permeability. A higher Papp value generally suggests better absorption. A Papp <1 x 10⁻⁶ cm/s indicates low absorption, 1-10 x 10⁻⁶ cm/s indicates moderate absorption, and >10 x 10⁻⁶ cm/s indicates high absorption.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

A representative experimental design to determine the pharmacokinetic profile of a kaempferol glycoside involves the following steps:

  • Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies of flavonoids.

  • Compound Administration:

    • Oral (PO): The kaempferol glycoside is dissolved in a suitable vehicle (e.g., saline, polyethylene glycol) and administered via oral gavage.

    • Intravenous (IV): For determining absolute bioavailability, the compound is administered as a single bolus injection into the tail vein.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) from the jugular vein or another appropriate site.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Sample Analysis: The concentration of the kaempferol glycoside and its metabolites in plasma is quantified using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and oral bioavailability (F%).

Caco-2 Cell Permeability Assay

The Caco-2 cell monolayer model is a widely accepted in vitro method to predict the intestinal absorption of compounds:

  • Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium.

  • Transport Experiment:

    • The test compound (kaempferol glycoside) is added to the apical (AP) side of the monolayer, representing the intestinal lumen.

    • Samples are collected from the basolateral (BL) side, representing the blood circulation, at various time points.

    • To assess active efflux, the compound can also be added to the BL side and its transport to the AP side measured.

  • Sample Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug transport across the monolayer.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the drug in the donor chamber.

Mandatory Visualization

Experimental_Workflow_Pharmacokinetics cluster_pre_study Pre-Study cluster_administration Administration cluster_sampling Sampling & Processing cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Oral_Admin Oral Gavage (PO) Animal_Acclimatization->Oral_Admin IV_Admin Intravenous Injection (IV) Animal_Acclimatization->IV_Admin Compound_Prep Compound Preparation (Kaempferol Glycoside in Vehicle) Compound_Prep->Oral_Admin Compound_Prep->IV_Admin Blood_Collection Serial Blood Sampling Oral_Admin->Blood_Collection IV_Admin->Blood_Collection Plasma_Separation Centrifugation to Obtain Plasma Blood_Collection->Plasma_Separation Storage Store Plasma at -80°C Plasma_Separation->Storage LC_MS_MS LC-MS/MS Analysis Storage->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, F%) LC_MS_MS->PK_Analysis Kaempferol_Metabolism cluster_absorption Intestinal Absorption cluster_metabolism First-Pass Metabolism (Intestine & Liver) cluster_circulation Systemic Circulation KG Kaempferol Glycoside (e.g., K-3-neohesperidoside) Hydrolysis Glycosidase Hydrolysis (Intestinal Microbiota/Enzymes) KG->Hydrolysis Kaempferol_Aglycone Kaempferol Aglycone Hydrolysis->Kaempferol_Aglycone Glucuronidation UDP-Glucuronosyltransferases (UGTs) Kaempferol_Aglycone->Glucuronidation Sulfation Sulfotransferases (SULTs) Kaempferol_Aglycone->Sulfation Metabolites Metabolites in Plasma Kaempferol_Aglycone->Metabolites Minor K_Glucuronide Kaempferol Glucuronides Glucuronidation->K_Glucuronide K_Sulfate Kaempferol Sulfates Sulfation->K_Sulfate K_Glucuronide->Metabolites K_Sulfate->Metabolites

References

A Comparative Guide to the Synergistic Effects of Kaempferol with Chemotherapeutic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the synergistic effects of kaempferol , the aglycone form of the flavonoid, with various chemotherapeutic agents. However, there is a notable lack of specific research on the synergistic activities of kaempferol 3-neohesperidoside in combination with these drugs. The biological effects of flavonoids can be significantly altered by glycosylation, which affects their absorption, metabolism, and bioavailability. Therefore, the following guide is based on the robust data available for kaempferol and may not be directly extrapolatable to this compound.

Introduction

Kaempferol, a natural flavonoid found in a variety of plants, has garnered significant interest in oncology for its potential to enhance the efficacy of conventional chemotherapeutic drugs. This guide provides a comparative overview of the synergistic effects of kaempferol with three widely used chemotherapy agents: Doxorubicin, Cisplatin, and 5-Fluorouracil. By combining kaempferol with these drugs, researchers have observed enhanced cancer cell death, reduced drug resistance, and the potential for lowering chemotherapeutic dosages, thereby mitigating side effects.

Quantitative Analysis of Synergistic Effects

The synergistic potential of kaempferol in combination with chemotherapeutic drugs has been quantified in various cancer cell lines. The following tables summarize key findings, including cell viability, apoptosis rates, and combination index (CI) values, where a CI value of less than 1 indicates a synergistic interaction.

Table 1: Kaempferol and Doxorubicin in Liver Cancer (HepG2 Cells)
TreatmentCell Viability (%)Apoptosis Rate (%)Cell Cycle Arrest
Control100--
Kaempferol (40 µM)~53IncreasedG1 Phase
Doxorubicin (900 nM)~50IncreasedG1 Phase
Kaempferol (40 µM) + Doxorubicin (900 nM)Significantly lower than single agents[1]Markedly higher than single agents[1]Enhanced G1 Phase[1]

Note: Specific quantitative values for the combination's effect on cell viability were described as significantly stronger inhibition than either drug alone[1].

Table 2: Kaempferol and Cisplatin in Colon Cancer (HCT-15 and HCT-116 Cells)
Cell LineTreatmentCell Viability (%)Apoptosis Rate (%)
HCT-15Control100-
Kaempferol (50 µM) + Cisplatin (10 µM)50.6 ± 311.4
HCT-116Control100-
Kaempferol (50 µM) + Cisplatin (10 µM)26.9 ± 2.519.8

Data sourced from a study demonstrating a notable enhancement in cytotoxicity with the combination treatment[2].

Table 3: Kaempferol and 5-Fluorouracil (5-FU) in Colorectal Cancer
Cell LineTreatmentIC50 (µM)Combination Index (CI)Apoptosis Rate (%)
HCT-8Kaempferol350-3.31 (at 100 µM)
5-FU177.78-10.13 (at 50 µM)
Kaempferol (100 µM) + 5-FU (50 µM)-0.35131.41
HCT-116Kaempferol184.33--
5-FU77.63--
Kaempferol + 5-FU-0.621-

This combination exhibits a synergistic anticancer effect by inducing apoptosis.

Mechanistic Insights: Signaling Pathways

The synergistic effects of kaempferol with chemotherapeutic drugs are attributed to its modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

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Synergy_Pathways cluster_chemo Chemotherapeutic Drugs (Doxorubicin, Cisplatin, 5-FU) cluster_kaempferol Kaempferol cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Chemo Induce DNA Damage & Cellular Stress Apoptosis Increased Apoptosis Chemo->Apoptosis Direct Effect CellCycleArrest Cell Cycle Arrest Chemo->CellCycleArrest Direct Effect Kaempferol Kaempferol PI3K_AKT PI3K/Akt Pathway Kaempferol->PI3K_AKT Inhibits MAPK MAPK Pathway (ERK, JNK, p38) Kaempferol->MAPK Modulates Mitochondrial Mitochondrial Pathway Kaempferol->Mitochondrial Activates PI3K_AKT->Apoptosis PI3K_AKT->CellCycleArrest Proliferation Decreased Proliferation PI3K_AKT->Proliferation Promotes (Inhibited by Kaempferol) PI3K_AKT->Proliferation MAPK->Apoptosis Regulates MAPK->Apoptosis Mitochondrial->Apoptosis Induces Mitochondrial->Apoptosis

Caption: Kaempferol's synergistic mechanism with chemotherapeutic drugs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summarized protocols for key experiments.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of kaempferol, the chemotherapeutic drug, and their combination for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.

dot

MTT_Workflow A Seed cells in 96-well plate B Treat with Kaempferol, Chemotherapeutic Drug, or Combination A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate for 3-4h D->E F Add solubilizing agent (DMSO) E->F G Read absorbance at 570nm F->G H Calculate cell viability G->H

Caption: A typical workflow for the MTT cell viability assay.

Western Blot Analysis for Signaling Pathways

Western blotting is used to detect specific proteins in a sample and is instrumental in elucidating the molecular mechanisms of drug action.

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a method like the Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, ERK, p-ERK).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression level.

dot

Western_Blot_Protocol start Cell Lysis & Protein Extraction quant Protein Quantification start->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer block Blocking transfer->block primary Primary Antibody Incubation (e.g., anti-Akt) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect Chemiluminescent Detection secondary->detect end Analysis of Protein Expression detect->end

References

A Comparative Guide to HPLC Methods for the Quantification of Kaempferol 3-Neohesperidoside and Related Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of kaempferol 3-neohesperidoside and its aglycone, kaempferol, in various matrices. Due to a lack of extensive, publicly available validation data specifically for this compound, this guide synthesizes information from validated methods for kaempferol and other closely related flavonoid glycosides. This information serves as a robust starting point for developing and validating a specific method for this compound.

Data Presentation: A Comparative Summary of HPLC Method Performance

The following tables summarize the quantitative performance data from validated HPLC methods for kaempferol in different matrices, including plant extracts and pharmaceutical formulations. These parameters are crucial for assessing the reliability and sensitivity of an analytical method.

Table 1: HPLC Method Validation Parameters for Kaempferol

ParameterMethod 1: Plant Extracts[1]Method 2: Nanoemulsion & Biological Matrices[2]
Linearity Range 10-60 µg/mL[1]0.25-7.5 µg/mL[2]
Correlation Coefficient (r²) 0.9989[1]> 0.99
Accuracy (% Recovery) 99.96% - 100.17%> 85% in porcine nasal mucosa and murine brain
Precision (% RSD) < 2% (Intra-day & Inter-day)Precise (data not specified)
Limit of Detection (LOD) Not SpecifiedNot Specified
Limit of Quantification (LOQ) Not SpecifiedNot Specified

Table 2: Chromatographic Conditions for Kaempferol Analysis

ParameterMethod 1: Plant ExtractsMethod 2: Nanoemulsion & Biological Matrices
HPLC Column C18Reversed-phase C18
Mobile Phase Acetonitrile: Water with 0.1% formic acid (50:50, v/v), isocraticMethanol: 0.1% formic acid (75:25, v/v), isocratic
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 265 nm368 nm
Column Temperature Not Specified35°C

Experimental Protocols: Foundational Methodologies

The following are detailed experimental protocols that can be adapted for the analysis of this compound.

Protocol 1: Analysis of Kaempferol in Plant Extracts

1. Sample Preparation:

  • Accurately weigh 10 mg of the working standard of the analyte.

  • Dissolve in a 10 mL volumetric flask with a mixture of Methanol:Water (8:2, v/v).

  • Sonicate to ensure complete dissolution and make up the volume with the solvent mixture.

  • Filter the solution through a 0.45 µm membrane filter.

  • Prepare further dilutions as required for the calibration curve.

2. HPLC Analysis:

  • Column: C18

  • Mobile Phase: A mixture of Acetonitrile and Water with 0.1% formic acid in a 50:50 (v/v) ratio.

  • Elution: Isocratic

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm

Protocol 2: Analysis of Kaempferol in Nanoemulsion and Biological Matrices

1. Sample Preparation (from porcine nasal mucosa and murine brain):

  • Detailed extraction procedures for these matrices are required and should be optimized for recovery. The recovery rates for kaempferol were reported to be higher than 85%.

2. HPLC Analysis:

  • Column: Reversed-phase C18

  • Mobile Phase: A mixture of methanol and 0.1% formic acid in a 75:25 (v/v) ratio.

  • Elution: Isocratic

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 368 nm

Mandatory Visualization: Workflow and Logical Relationships

The following diagrams illustrate the general workflows for HPLC method validation.

HPLC_Validation_Workflow cluster_prep Method Development & Optimization cluster_validation Method Validation (ICH Guidelines) cluster_application Application prep_standard Prepare Standard Solutions chrom_conditions Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate, etc.) prep_standard->chrom_conditions prep_sample Develop Sample Preparation Protocol prep_sample->chrom_conditions specificity Specificity & Selectivity chrom_conditions->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness quant_analysis Quantitative Analysis of Samples robustness->quant_analysis data_reporting Data Reporting & Interpretation quant_analysis->data_reporting

Caption: General workflow for HPLC method development and validation.

Sample_Preparation_Workflow start Sample Matrix (e.g., Plant Material, Biological Fluid) extraction Extraction of Analytes (e.g., Maceration, Sonication) start->extraction filtration Filtration (e.g., 0.45 µm filter) extraction->filtration dilution Dilution to Working Concentration filtration->dilution hplc_injection Injection into HPLC System dilution->hplc_injection

Caption: A typical sample preparation workflow for HPLC analysis.

References

Stability of Kaempferol Glycosides: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the stability of bioactive compounds is paramount. Kaempferol, a promising flavonoid, is predominantly found in nature as various glycosides. The type and linkage of the sugar moiety can significantly influence its stability, thereby affecting its bioavailability and therapeutic efficacy. This guide provides a comparative analysis of the stability of different kaempferol glycosides, supported by experimental data and detailed protocols.

Key Factors Influencing Stability

The stability of kaempferol glycosides is primarily dictated by several factors:

  • pH: The glycosidic bond is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the aglycone, kaempferol.

  • Temperature: Elevated temperatures accelerate the degradation process, including hydrolysis of the glycosidic bond and rearrangement of acyl groups in certain glycosides.

  • Light: Exposure to UV or even ambient light can cause photodegradation of the flavonoid structure.

  • Oxidizing Agents: The presence of oxidizing agents or dissolved oxygen can lead to the oxidation of the flavonoid structure.

Comparative Stability Data

While comprehensive studies directly comparing the stability of all major kaempferol glycosides under identical conditions are limited, the available data provides valuable insights. The following table summarizes quantitative data on the stability of kaempferol and its glycosides under various stress conditions.

CompoundStress ConditionParameterValueReference
Photostability
KaempferolAmbient Sunlight (1 month)DetectionNot Detected[1]
Kaempferol-3-O-rutinosideAmbient Sunlight (1 month)DetectionDetected (reduced peak response)[1]
Thermal Stability
Anisoyl Kaempferol GlycosidesHeat TreatmentObservationRearrangement of the anisoyl group followed by hydrolysis upon long-term treatment.[2]
Kaempferol180 °CObservationDegradation occurs.[3]
pH Stability
Kaempferol GlycosidesGastric Environment (in vitro)ObservationPartial hydrolysis. Kaempferol glycosides were found to be more stable than quercetin, myricetin, and apigenin derivatives.[2]
KaempferolAlkaline pHObservationUndergoes rapid fragmentation.

Note: The lack of standardized reporting across studies makes direct comparison challenging. The data above is collated from different sources and should be interpreted with caution.

Experimental Protocols

Accurate assessment of stability requires robust experimental designs. Provided below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the kaempferol glycoside in a suitable solvent (e.g., methanol, DMSO) at a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 70°C) for defined periods (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a specific temperature (e.g., 70°C) for a defined period. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of an oxidizing agent (e.g., 3% H₂O₂). Keep at room temperature in the dark for a defined period.

  • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 70°C) for a defined period.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) or a photostability chamber for a defined period. A control sample should be protected from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.

  • Analyze the sample using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

A High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact kaempferol glycoside from its degradation products.

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection is typically performed at a wavelength where both the parent compound and its degradation products have significant absorbance (e.g., around 265 nm or 350 nm).

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable results.

Visualizing Experimental Workflows and Degradation Pathways

To further clarify the experimental processes and the chemical transformations that kaempferol glycosides undergo, the following diagrams are provided.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Kaempferol Glycoside Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 70°C) stock->acid base Base Hydrolysis (e.g., 0.1M NaOH, 70°C) stock->base oxidation Oxidation (e.g., 3% H₂O₂) stock->oxidation thermal Thermal Degradation (e.g., 70°C) stock->thermal photo Photodegradation (e.g., UV light) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Degradation Kinetics) hplc->data

Forced degradation study workflow.

Kaempferol_Glycoside_Degradation_Pathway KG Kaempferol Glycoside (e.g., Kaempferol-3-O-glucoside) K Kaempferol (Aglycone) KG->K Hydrolysis (Acid/Base/Enzymatic) S Sugar Moiety (e.g., Glucose) KG->S Hydrolysis (Acid/Base/Enzymatic) DP Further Degradation Products K->DP Thermal/Photo- degradation OP Oxidation Products (e.g., Benzofuranones) K->OP Oxidation

General degradation pathway of kaempferol glycosides.

Signaling Pathways and Bioactivity of Degradation Products

While the chemical stability of kaempferol glycosides is primarily governed by physicochemical factors, the biological activity of their degradation products is a critical consideration. For instance, the aglycone kaempferol, formed upon hydrolysis, often exhibits different, sometimes more potent, biological activities than its glycosidic precursor.

Recent studies have also shown that the oxidation of kaempferol can lead to the formation of metabolites, such as 2-(4-hydroxybenzoyl)-2,4,6-trihydroxy-3(2H)-benzofuranone (Kae-BZF), which exhibit significantly amplified antioxidant and anti-inflammatory properties compared to the parent compound. This enhanced activity is often mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress, such as the NF-κB pathway. The degradation of a kaempferol glycoside to its aglycone and subsequent oxidation can, therefore, be viewed as a bioactivation process in certain contexts.

Bioactivation_Signaling_Pathway KG Kaempferol Glycoside K Kaempferol KG->K Hydrolysis K_ox Oxidized Kaempferol (e.g., Kae-BZF) K->K_ox Oxidation NFkB NF-κB Pathway K_ox->NFkB Inhibition Inflammation Inflammatory Response (e.g., Cytokine production) NFkB->Inflammation

Bioactivation of kaempferol and its effect on NF-κB signaling.

References

Safety Operating Guide

Navigating the Safe Disposal of Kaempferol 3-Neohesperidoside in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of kaempferol 3-neohesperidoside, a flavonoid compound utilized in various research applications.

Hazard Assessment and Conflicting Information

When determining the appropriate disposal protocol for any chemical, a thorough hazard assessment is the first critical step. In the case of this compound, there is conflicting information from different suppliers, which necessitates a cautious approach.

A Safety Data Sheet (SDS) from Cayman Chemical classifies this compound as a hazardous substance, citing the following:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2A) [1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [1]

Conversely, an SDS from GlpBio Technology states that it is "Not a hazardous substance or mixture"[2].

In light of this conflicting information, it is imperative to adhere to the principle of precaution and manage this compound as a hazardous substance in accordance with the more stringent classification. This approach ensures the highest level of safety for laboratory personnel and the environment.

Proper Disposal Procedures

Given the classification as a skin, eye, and respiratory irritant, this compound waste must be managed as hazardous chemical waste. Disposal into regular trash or down the drain is not permissible[3]. The following procedures should be strictly followed:

1. Waste Collection:

  • Solid Waste: Collect chemically contaminated solid waste, such as unused product, contaminated personal protective equipment (PPE), and weighing papers, in a designated and clearly labeled hazardous waste container. The container should be made of a compatible material and have a secure lid.

  • Liquid Waste: If this compound is in a solution, collect the liquid waste in a compatible, leak-proof container. Do not mix with other incompatible waste streams.

  • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the empty container may be disposed of in the regular trash, provided any hazardous chemical labels are defaced or removed.

2. Waste Storage:

  • Store hazardous waste containers in a designated, well-ventilated area, away from incompatible materials.

  • Ensure all waste containers are kept securely closed except when adding waste.

  • Segregate waste based on compatibility to prevent dangerous reactions.

3. Labeling:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste".

  • The label must include the full chemical name ("this compound") and a clear indication of the hazards (e.g., "Irritant").

  • The accumulation start date and the name of the principal investigator or laboratory contact should also be included on the label.

4. Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not attempt to treat or dispose of the chemical waste yourself without proper authorization and training.

Quantitative Data Summary

For the disposal of chemicals classified as irritants, specific quantitative limits for disposal via sanitary sewer systems are generally not applicable, as direct disposal is prohibited. All quantities of waste containing this compound should be collected for hazardous waste disposal.

Waste TypeCollection ContainerDisposal Method
Solid, Unused ProductLabeled, compatible hazardous waste containerCollection by institutional EHS or licensed hazardous waste contractor.
Contaminated Labware/PPELabeled, compatible hazardous waste containerCollection by institutional EHS or licensed hazardous waste contractor.
Liquid SolutionsLabeled, compatible, leak-proof hazardous waste containerCollection by institutional EHS or licensed hazardous waste contractor.
Triple-Rinse Solvent (Rinsate)Labeled, compatible, leak-proof hazardous waste containerCollection by institutional EHS or licensed hazardous waste contractor.
Empty, Triple-Rinsed ContainersRegular trash receptacleDeface or remove the original label before disposal.

Experimental Protocols

The disposal procedures outlined above are based on standard best practices for the management of hazardous chemical waste in a laboratory setting and do not originate from specific experimental protocols involving this compound. These are administrative and engineering controls designed to mitigate risks associated with the handling of hazardous materials.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated assess_hazard Assess Hazard Information (Review SDS) start->assess_hazard conflicting_sds Conflicting SDS Information Found? assess_hazard->conflicting_sds precaution Apply Precautionary Principle: Treat as Hazardous (Irritant) conflicting_sds->precaution Yes not_hazardous Follow Non-Hazardous Waste Procedures (Not Recommended) conflicting_sds->not_hazardous No (and SDS indicates non-hazardous) collect_waste Collect Waste in Designated Hazardous Waste Container precaution->collect_waste label_waste Label Container: 'Hazardous Waste - Irritant' 'this compound' collect_waste->label_waste store_waste Store in Designated, Ventilated Area label_waste->store_waste contact_ehs Contact Institutional EHS for Pickup and Disposal store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Disposal Workflow for this compound

References

Essential Safety and Logistical Information for Handling Kaempferol 3-Neohesperidoside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides essential procedural information for the personal protective equipment (PPE), operational handling, and disposal of kaempferol 3-neohesperidoside.

While a Safety Data Sheet (SDS) for this compound indicates it is not a hazardous substance, the SDS for its core structure, kaempferol, identifies it as a substance that can cause skin and eye irritation, may lead to respiratory irritation, and is suspected of causing genetic defects.[1][2] Given this, a conservative safety approach is recommended when handling this compound.

Recommended Personal Protective Equipment (PPE)

To ensure personal safety and minimize exposure, the following PPE should be worn when handling this compound, particularly in its solid, powdered form.

PPE CategoryRecommended ItemStandardPurpose
Eye and Face Protection Safety Goggles or a Face ShieldEN 166 compliantProtects against splashes and airborne particles.[3][4]
Hand Protection Chemical-resistant glovesNitrile gloves are suitable.Prevents direct skin contact and potential irritation.[5]
Body Protection Laboratory CoatStandardProtects skin and clothing from contamination.
Respiratory Protection Air-purifying respirator (e.g., N95)NIOSH-approvedRecommended when handling the powder outside of a fume hood to prevent inhalation.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety and experimental integrity.

1. Pre-Handling Preparations:

  • Verify that a current Safety Data Sheet is accessible.

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure an eye-wash station and safety shower are unobstructed and functional.

  • Assemble all necessary handling equipment (spatulas, weigh boats, appropriate solvents) before opening the primary container.

2. Handling the Compound:

  • Weighing: Carefully weigh the solid compound to minimize the generation of dust.

  • Preparing Solutions: this compound is soluble in DMSO. To increase solubility, the tube can be warmed to 37°C and sonicated. When dissolving, slowly add the solvent to the solid to prevent splashing.

  • Storage: Store the solid compound at 4°C, protected from light. For stock solutions, store at -20°C for up to one month or at -80°C for up to six months. It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All materials that have come into contact with this compound, including gloves, disposable labware, and contaminated paper towels, should be collected in a designated, clearly labeled hazardous waste container.

  • Unused solid compound and solutions should be treated as chemical waste.

2. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's designated environmental health and safety department.

  • Do not pour any waste containing this compound down the drain or dispose of it in general waste. Adhere to all institutional, local, and national regulations for chemical waste disposal.

Safe Handling Workflow

The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.

G cluster_pre 1. Preparation cluster_handle 2. Handling cluster_exp 3. Experimentation cluster_post 4. Post-Experiment ppe Don Appropriate PPE workspace Prepare Ventilated Workspace ppe->workspace weigh Weigh Solid workspace->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Doff PPE dispose->remove_ppe

Caption: A procedural workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.